Product packaging for 4'-Bromovalerophenone(Cat. No.:CAS No. 7295-44-5)

4'-Bromovalerophenone

Cat. No.: B053498
CAS No.: 7295-44-5
M. Wt: 241.12 g/mol
InChI Key: STYJKBMRWQQJIS-UHFFFAOYSA-N
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Description

4'-Bromovalerophenone is a valuable aromatic ketone intermediate in organic synthesis, characterized by the presence of a bromine atom on the phenyl ring and a carbonyl-activated alkyl chain. This compound is primarily employed as a key precursor in the synthesis of more complex organic molecules, particularly in pharmaceutical research for the development of novel therapeutic agents. Its reactivity allows for further functionalization at the bromoaryl site via cross-coupling reactions, such as Suzuki or Heck reactions, and at the carbonyl group through nucleophilic addition or reduction to alcohols. Researchers utilize this compound in the study of reaction mechanisms, the development of new synthetic methodologies, and the construction of compound libraries for high-throughput screening. It serves as a critical building block for the preparation of pharmaceuticals, agrochemicals, and advanced materials. This product is intended for research and development purposes in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO B053498 4'-Bromovalerophenone CAS No. 7295-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)pentan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

STYJKBMRWQQJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40223236
Record name 4'-Bromovalerophenone
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Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7295-44-5
Record name 1-(4-Bromophenyl)-1-pentanone
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Record name 4'-Bromovalerophenone
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Foundational & Exploratory

4'-Bromovalerophenone CAS number 7295-44-5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4'-Bromovalerophenone (CAS: 7295-44-5)

Introduction

This compound, with the CAS number 7295-44-5, is an aromatic ketone that serves as a versatile intermediate in various fields of chemical synthesis.[1][2] Structurally, it features a valeroyl group attached to a benzene ring substituted with a bromine atom at the para position. Its bifunctional nature, possessing both a ketone carbonyl group and an aryl bromide moiety, allows for a diverse range of chemical transformations.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug development and synthetic chemistry. Its derivatives have been explored for potential biological activities, including the inhibition of enzymes relevant to neurodegenerative diseases.[3] Furthermore, it is a derivative of valerophenone, a compound often used as a tool in the study of photochemical processes and as an inhibitor of the enzyme carbonyl reductase.[1][4][]

Physicochemical and Spectroscopic Data

This compound is typically a yellow or tan crystalline solid at room temperature.[1][2][6] Key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Properties

Property Value Reference
IUPAC Name 1-(4-bromophenyl)pentan-1-one [7]
Synonyms p-Bromovalerophenone, 4-Bromophenyl butyl ketone [2][7]
CAS Number 7295-44-5 [1][3][8][9]
Molecular Formula C11H13BrO [1][3][][7][9][10]
Molecular Weight 241.12 g/mol [1][3][][7][8][9][10]
Melting Point 34-36 °C [2][4][][6][8][11]
Boiling Point 168-169 °C @ 20 mmHg [2][4][][6][8]
Density ~1.3 g/cm³ (estimate) [2][]
Appearance Yellow to tan solid/powder [1][2][11]
Solubility Sparingly soluble in Chloroform, Ethyl Acetate [2][4]
InChI Key STYJKBMRWQQJIS-UHFFFAOYSA-N [7][8]

| SMILES | CCCCC(=O)C1=CC=C(C=C1)Br |[7][8] |

Table 2: Spectroscopic Data

Technique Data Reference
UV-Vis (λmax) 325 nm (in Heptane) [2][4]

| NMR, IR, MS | Spectral data available in public databases like PubChem. |[7][12] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established routes, with Friedel-Crafts acylation and electrophilic aromatic substitution being the most traditional methods.[3]

Experimental Protocol 1: Electrophilic Aromatic Substitution

This classical approach involves the direct bromination of valerophenone. The reaction is catalyzed by a Lewis acid, which polarizes the bromine molecule to generate a strong electrophile that attacks the electron-rich aromatic ring.[3]

Methodology:

  • Catalyst Suspension: Suspend a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a reaction flask equipped with a dropping funnel and a stirrer.

  • Reactant Addition: Add valerophenone to the flask.

  • Bromination: Cool the mixture in an ice bath. Add a solution of bromine (Br₂) in the same solvent dropwise to the reaction mixture with continuous stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding water. The organic layer is separated, washed with an aqueous solution of sodium thiosulfate (to remove excess bromine), followed by brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Valerophenone Valerophenone Reaction Electrophilic Aromatic Substitution Valerophenone->Reaction Bromine Bromine (Br₂) Bromine->Reaction Catalyst Lewis Acid (e.g., FeBr₃) Catalyst->Reaction catalyzes Intermediate Arenium Ion Intermediate Reaction->Intermediate forms Product This compound Intermediate->Product deprotonates to Purification Work-up & Purification Product->Purification yields pure Purification->Product yields pure

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Experimental Protocol 2: Grignard Reaction with a Weinreb Amide Analogue

A more modern approach involves the reaction of a Grignard reagent with an activated amide, such as a N,N-dimethylbenzamide derivative. This method offers good control and avoids over-addition.[1]

Methodology:

  • Amide Activation: Dissolve 4-bromo-N,N-dimethylbenzamide (1.0 eq.) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise.[1]

  • Allow the reaction mixture to warm gradually to 0 °C over a period of 2 hours.[1]

  • Grignard Addition: Re-cool the mixture to -78 °C. Slowly add a solution of butylmagnesium bromide (1.0 eq.) in diethyl ether (Et₂O) dropwise.[1]

  • Maintain stirring at -78 °C for 2 hours.[1]

  • Work-up: Quench the reaction by adding 15% aqueous hydrochloric acid (HCl).[1] Separate the organic layer. Extract the aqueous phase with ether (3x).[1]

  • Purification: Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate (Na₂SO₄).[1] After filtration and solvent evaporation, purify the residue by silica gel column chromatography to obtain the target product.[1]

G Amide 4-bromo-N,N-dimethylbenzamide Tf2O Tf₂O / DTBMP -78°C to 0°C Amide->Tf2O Activated Activated Intermediate Tf2O->Activated Grignard Butylmagnesium bromide @ -78°C Activated->Grignard attacks Quench Quench (aq. HCl) & Work-up Activated->Quench reacts to form Grignard->Quench Product This compound Quench->Product

Caption: Synthesis of this compound using a Grignard reagent and an activated amide.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups.

  • Aryl Bromide: The bromine atom on the phenyl ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) due to the deactivating nature of the carbonyl group.[3] However, it is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at the 4-position.

  • Carbonyl Group: The ketone functionality can undergo standard reactions such as reduction to a secondary alcohol, reductive amination, and formation of imines or oximes. It is also the key chromophore for photochemical reactions.

Photochemical Transformations: Norrish Type II Reaction

Similar to its parent compound valerophenone, this compound is expected to undergo Norrish Type II reactions upon UV irradiation. This intramolecular process involves the abstraction of a gamma-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. This biradical can then proceed via two main pathways: cleavage or cyclization.[3]

  • Cleavage (Elimination): The biradical fragments to form propene and 4'-bromoacetophenone.[3]

  • Cyclization (Yang Cyclization): The biradical cyclizes to form a cyclobutanol derivative.[3]

G cluster_products Reaction Pathways Start This compound Excited Excited State (n, π*) Start->Excited UV light (hν) Biradical 1,4-Biradical Intermediate Excited->Biradical γ-H abstraction Cleavage Cleavage Products (4'-Bromoacetophenone + Propene) Biradical->Cleavage Cyclization Cyclization Product (Cyclobutanol derivative) Biradical->Cyclization

Caption: Norrish Type II photochemical reaction pathways for this compound.

Applications in Research and Development

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable building block for creating more complex molecules. In drug discovery, its derivatives have been explored for potential therapeutic activities.[3] Research has indicated that related structures may act as inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are key targets in the management of Alzheimer's disease.[3] The valerophenone core can fit into hydrophobic pockets of proteins, while the bromine atom provides a site for further functionalization.[3] In the agrochemical sector, it serves as a precursor for the synthesis of active ingredients in pesticides.[3]

G Precursor This compound (Building Block) Modification Synthetic Modification (e.g., Cross-Coupling) Precursor->Modification Derivative Bioactive Derivative Modification->Derivative Enzyme Target Enzyme (e.g., Acetylcholinesterase) Derivative->Enzyme binds to Inhibition Biological Effect (Inhibition) Enzyme->Inhibition leads to

Caption: Conceptual workflow of this compound in drug development.

Safety and Handling

While not classified as acutely toxic, this compound is an irritant and requires careful handling in a laboratory setting.[2][4] Standard personal protective equipment (PPE), including gloves and safety glasses, should be used.[8]

Table 3: Safety Information

Category Information Reference
Hazard Codes Xi (Irritant) [2][4]
Safety Statements S24/25: Avoid contact with skin and eyes. [2][4]
WGK Germany 3 (Highly hazardous for water) [2][4][8]
Storage Keep in a dry, cool, well-ventilated place. Keep container tightly sealed. [2][4][11][13]
First Aid (Eyes) Rinse immediately with plenty of water for at least 15 minutes. [11]
First Aid (Skin) Wash off immediately with soap and plenty of water. [11]
First Aid (Inhalation) Remove to fresh air. [11]

| First Aid (Ingestion) | Clean mouth with water and seek medical attention. |[11] |

References

4'-Bromovalerophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 4'-Bromovalerophenone, a chemical compound utilized in various synthetic and research applications. The data is presented for ease of reference and integration into laboratory and development workflows.

Physicochemical Properties

This compound, also known as 1-(4-bromophenyl)pentan-1-one, is an aromatic ketone. Its fundamental molecular properties are summarized below.

PropertyValueReference
Molecular Formula C11H13BrO[1][2][][4][5]
Molecular Weight 241.12 g/mol [1][2][][4][5]
CAS Number 7295-44-5[1][2][6]
Synonyms p-Bromovalerophenone, p-Bromophenyl butyl ketone[1][6]

Structural and Molecular Relationship

The diagram below illustrates the logical connection between the compound and its primary molecular identifiers.

Compound This compound Formula Formula: C11H13BrO Compound->Formula has MolWeight Molecular Weight: 241.12 g/mol Compound->MolWeight has CAS CAS Number: 7295-44-5 Compound->CAS identified by

Caption: Logical relationship of this compound to its molecular formula and weight.

Note: This document is intended for informational purposes for research and development professionals. For safety and handling information, please refer to a comprehensive Safety Data Sheet (SDS).

References

Spectral Analysis of 4'-Bromovalerophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4'-Bromovalerophenone (CAS No: 7295-44-5), a key intermediate in various chemical syntheses. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Core Spectral Data

The following sections summarize the key spectral data for this compound, presented in tabular format for clarity and ease of comparison.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The expected chemical shifts (δ) for this compound in a deuterated solvent like CDCl₃ are outlined below. The aromatic protons form a characteristic AA'BB' system for a 1,4-disubstituted benzene ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9Doublet (d)2HAromatic protons ortho to the carbonyl group
~ 7.6 - 7.7Doublet (d)2HAromatic protons meta to the carbonyl group
~ 2.9 - 3.0Triplet (t)2HMethylene (-CH₂-) group alpha to the carbonyl
~ 1.6 - 1.8Sextet2HMethylene (-CH₂-) group beta to the carbonyl
~ 1.3 - 1.5Sextet2HMethylene (-CH₂-) group gamma to the carbonyl
~ 0.9 - 1.0Triplet (t)3HMethyl (-CH₃) group
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. The expected chemical shifts for this compound are as follows.

Chemical Shift (δ, ppm)Assignment
~ 198 - 200Carbonyl carbon (C=O)
~ 135 - 138Aromatic carbon ipso to the carbonyl group
~ 131 - 133Aromatic carbons meta to the carbonyl group
~ 129 - 131Aromatic carbons ortho to the carbonyl group
~ 127 - 129Aromatic carbon ipso to the bromine atom
~ 38 - 40Methylene (-CH₂-) carbon alpha to the carbonyl
~ 26 - 28Methylene (-CH₂-) carbon beta to the carbonyl
~ 22 - 24Methylene (-CH₂-) carbon gamma to the carbonyl
~ 13 - 15Methyl (-CH₃) carbon
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3080 - 3030MediumAromatic C-H stretch
~ 2960 - 2850Medium-StrongAliphatic C-H stretch
~ 1680 - 1700StrongCarbonyl (C=O) stretch of the ketone
~ 1585 - 1600Medium-StrongAromatic C=C stretch
~ 1485Medium-StrongAromatic C=C stretch
~ 820 - 860StrongPara-disubstituted C-H out-of-plane bend
~ 1070MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[1]

m/zRelative IntensityAssignment
240 / 242ModerateMolecular Ion [M]⁺ / [M+2]⁺
183 / 185High[C₇H₄BrO]⁺ (4-bromobenzoyl cation from α-cleavage)
198 / 200Low-ModerateFragment from McLafferty rearrangement
155 / 157Moderate[C₆H₄Br]⁺ (Loss of CO from the 183/185 fragment)
76Low[C₆H₄]⁺

Experimental Workflows and Protocols

The following diagram and protocols describe the standardized procedures for obtaining the spectral data presented above.

Spectral_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Solid) Dissolve Dissolve in appropriate solvent (e.g., CDCl3 for NMR, CH2Cl2 for IR) Sample->Dissolve MS Mass Spectrometry (e.g., GC-MS with EI) Sample->MS Direct injection or via GC NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR ~10-50 mg in ~0.7 mL solvent IR IR Spectroscopy (FTIR-ATR or Thin Film) Dissolve->IR Thin film from solution Process Process Raw Data (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Interpret Spectra (Assign peaks, determine structure) Process->Interpret Report Generate Report with Data Tables Interpret->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Weigh 10-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[2]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample is free of any solid particulates to avoid interference with the magnetic field homogeneity.[2]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum and integrate the peaks for the ¹H spectrum.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

  • Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the clean, empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation as a function of wavenumber.

  • Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done directly with a solid probe or, more commonly, via the effluent from a gas chromatograph (GC-MS) for volatile compounds.[4]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process knocks an electron off the molecule to form a positively charged molecular ion (M⁺).[4]

  • Fragmentation: The excess energy from ionization causes the molecular ions to break apart into smaller, charged fragments and neutral radicals.[1]

  • Acceleration: The positive ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio, typically using a magnetic field or a quadrupole analyzer.[5]

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

References

A Technical Guide to the Solubility of 4'-Bromovalerophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Bromovalerophenone, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, presents a general experimental protocol for quantitative solubility determination, and outlines the physical and chemical properties of the compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for handling the compound and for designing solubility experiments.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrO[1]
Molecular Weight 241.12 g/mol [1]
Melting Point 34-36 °C[2][3]
Boiling Point 168-169 °C at 20 mmHg[2][3]
Appearance Tan/yellow crystalline powder[2]
CAS Number 7295-44-5[3]

Solubility of this compound

SolventQualitative SolubilityReference
ChloroformSparingly Soluble[2][3]
Ethyl AcetateSparingly Soluble[2][3]
MethanolSoluble[4]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following is a generalized, robust protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the supernatant.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., acetonitrile, ethanol, dichloromethane)

  • Scintillation vials or screw-capped test tubes

  • Constant temperature bath or incubator

  • Vortex mixer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired experimental temperature.

    • Agitate the vials using a vortex mixer or a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[5]

  • Phase Separation:

    • Allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.[6]

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration:

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).[6]

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL, g/100mL, or molarity (mol/L).

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the quantitative determination of the solubility of an organic compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temperature B->C D Settle Excess Solid C->D E Withdraw Supernatant D->E F Filter Supernatant E->F H Analyze via HPLC/UV-Vis F->H G Prepare Standard Solutions G->H I Determine Concentration H->I

Caption: Workflow for Quantitative Solubility Determination.

References

4'-Bromovalerophenone: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for 4'-Bromovalerophenone. The information herein is compiled from various safety data sheets and chemical databases to ensure a comprehensive overview for laboratory and research professionals.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C11H13BrO[3][4][5]
Molecular Weight 241.12 g/mol [3][4]
CAS Number 7295-44-5[1][3]
Appearance Yellow powder solid / crystalline powder[1][2][]
Melting Point 34 - 36 °C / 93.2 - 96.8 °F[1][3][7]
Boiling Point 168 - 169 °C @ 20 mmHg[3][7]
Flash Point 110 °C / 230 °F[7][8]
Solubility Low water solubility[1]
Odor No information available[1]

Hazard Identification and Classification

While some sources state that this compound is not classified as a dangerous substance or mixture according to the Globally Harmonized System (GHS), others indicate it can cause skin, eye, and respiratory irritation.[9][10] It is crucial to handle this compound with care, adhering to good industrial hygiene and safety practices.[1][9]

Potential Health Effects:

  • Eye Contact: May cause serious eye irritation.[10]

  • Skin Contact: May cause skin irritation.[10][11]

  • Inhalation: May cause respiratory irritation.[10]

  • Ingestion: Harmful if swallowed.[11]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to minimize exposure.

PPE CategorySpecificationSource
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7][9]
Skin Protection Chemical-resistant gloves (inspected prior to use), and fire/flame resistant and impervious clothing.[9][12]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or irritation is experienced. A type N95 (US) respirator is also suggested.[3][9]
Body Protection Wear protective clothing and chemical-resistant boots. An apron is recommended when mixing or loading.[12][13]

Experimental Protocols: Safety and Emergency Procedures

Detailed methodologies for safe handling and emergency response are critical for minimizing risk in a laboratory setting.

General Handling Protocol

This protocol outlines the standard procedure for handling this compound from receipt to disposal.

Methodology:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

    • Keep away from incompatible materials such as strong oxidizing agents.[1][9]

  • Handling:

    • Ensure adequate ventilation in the handling area.[1][9] A chemical fume hood is recommended.[12]

    • Avoid contact with skin and eyes.[1][9] Do not breathe dust.[1][9]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[9]

    • Ground all equipment containing the material.[8]

  • Hygiene Measures:

    • Handle in accordance with good industrial hygiene and safety practices.[1][9]

    • Wash hands thoroughly after handling.[9] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[14]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10][11][14]

G cluster_receiving Receiving and Storage cluster_handling Handling cluster_hygiene Hygiene cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store in a cool, dry, well-ventilated area Inspect->Store Ventilation Ensure Adequate Ventilation (Fume Hood) PPE Wear Appropriate PPE Ventilation->PPE Handle Handle Chemical PPE->Handle Wash Wash Hands Thoroughly Handle->Wash Decontaminate Decontaminate Work Area Handle->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose

Safe Handling Workflow for this compound
First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Methodology:

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][7]

    • Remove contact lenses if present and easy to do so.

    • Seek medical attention.[1][7]

  • Skin Contact:

    • Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1][7]

    • Seek medical attention.[1][7]

  • Inhalation:

    • Remove the person from exposure and move to fresh air.[1][7]

    • If breathing is difficult, administer oxygen.[12]

    • If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[9]

    • Seek medical attention.[12]

  • Ingestion:

    • Clean mouth with water.[1][7]

    • Do NOT induce vomiting.[9][12]

    • Give water to the victim to drink.[12]

    • Seek medical attention immediately.[9][12]

G cluster_routes Routes of Exposure cluster_actions First-Aid Actions Exposure Exposure to this compound Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushEyes Flush eyes with water for 15 minutes Eye->FlushEyes WashSkin Wash skin with soap and water Skin->WashSkin FreshAir Move to fresh air Inhalation->FreshAir RinseMouth Rinse mouth with water, DO NOT induce vomiting Ingestion->RinseMouth MedicalAttention Seek Medical Attention FlushEyes->MedicalAttention WashSkin->MedicalAttention FreshAir->MedicalAttention RinseMouth->MedicalAttention

First-Aid Decision Pathway
Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

Methodology:

  • Suitable Extinguishing Media:

    • Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1][7]

  • Specific Hazards:

    • Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[1][7]

  • Protective Equipment:

    • As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][7][12]

  • Fire-Fighting Procedures:

    • Alert the fire brigade and inform them of the location and nature of the hazard.[14]

    • Use a water spray to cool fire-exposed containers.[14]

    • Prevent spillage from entering drains or water courses.[14]

Accidental Release Measures

For spills, the following cleanup protocol should be followed.

Methodology:

  • Personal Precautions:

    • Ensure adequate ventilation.[1][7]

    • Evacuate personnel to safe areas.[9]

    • Avoid dust formation.[9]

    • Wear appropriate personal protective equipment (see Section 3).[9]

  • Environmental Precautions:

    • Prevent further leakage or spillage if it is safe to do so.[9]

    • Do not let the product enter drains.[9][10]

  • Containment and Cleanup:

    • For minor spills, use dry clean-up procedures and avoid generating dust.[14] Sweep up and shovel into suitable containers for disposal.[1][7]

    • For major spills, clear the area of personnel and move upwind.[14]

    • Recover the product wherever possible.[14]

    • Place residues in labeled plastic bags or other containers for disposal.[14]

    • Ventilate the area and wash the spill site after material pickup is complete.[12]

Toxicological Information

There is no acute toxicity information available for this product.[1] The health hazards have not been fully investigated.[12] It is advised to limit all unnecessary personal contact.[14]

Stability and Reactivity

  • Stability: Stable under normal conditions.[1][9]

  • Conditions to Avoid: Incompatible products, extremes of temperature, and direct sunlight.[1][9]

  • Incompatible Materials: Strong oxidizing agents.[1][7][9]

  • Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[7]

References

Synthesis of 4'-Bromovalerophenone from bromobenzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4'-Bromovalerophenone from Bromobenzene

Introduction

This compound is an aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.[][2][3] Its structure, featuring a halogenated aromatic ring and a ketone functional group, allows for a variety of subsequent chemical transformations.[4] This guide provides a comprehensive overview of the primary synthetic route to this compound, the Friedel-Crafts acylation of bromobenzene. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, reaction mechanisms, and quantitative data.

Reaction Overview: Friedel-Crafts Acylation

The most common and reliable method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with valeryl chloride.[4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acylating agent.[5][6]

The overall transformation is as follows:

Bromobenzene + Valeryl Chloride → (in the presence of AlCl₃) → this compound + HCl

Due to the electron-withdrawing nature of the resulting ketone, the product is less reactive than the starting material, which conveniently prevents multiple acylations from occurring.[5]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with valeryl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[5][7]

  • Electrophilic Attack: The acylium ion acts as an electrophile and attacks the electron-rich π system of the bromobenzene ring. The bromine atom on the ring is an ortho-, para-directing group. The incoming acyl group will preferentially add to the para position to minimize steric hindrance, making this compound the major product.[4]

  • Restoration of Aromaticity: A chloride ion (from the AlCl₄⁻ complex) removes a proton from the intermediate arenium ion (sigma complex), restoring the aromaticity of the ring. This step also regenerates the Lewis acid catalyst and produces hydrogen chloride (HCl) gas as a byproduct.[7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Final Product ValeroylCl Valeryl Chloride Acylium_Complex [CH3(CH2)3C+=O <-> CH3(CH2)3C#O+] + AlCl4- ValeroylCl->Acylium_Complex + AlCl3 AlCl3_1 AlCl3 Acylium_Ion Acylium Ion Bromobenzene Bromobenzene Sigma_Complex Arenium Ion (Sigma Complex) Bromobenzene->Sigma_Complex + Acylium Ion Sigma_Complex_2 Arenium Ion Product_Complex Product-Catalyst Complex Sigma_Complex_2->Product_Complex + AlCl4- HCl HCl Product_Complex->HCl AlCl3_2 AlCl3 Product_Complex->AlCl3_2 Product_Complex_2 Product-Catalyst Complex AlCl4 AlCl4- Product_Final This compound Aqueous_Workup Aqueous Workup Aqueous_Workup->Product_Final Product_Complex_2->Aqueous_Workup

Caption: Reaction mechanism for the Friedel-Crafts acylation of bromobenzene.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on standard Friedel-Crafts acylation procedures.

Materials and Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene

  • Valeryl Chloride (Pentanoyl chloride)

  • Dichloromethane (CH₂Cl₂) or another suitable dry solvent

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap to absorb the evolved HCl gas.

  • Initial Charging: Charge the flask with anhydrous aluminum chloride and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Add bromobenzene to the flask. Slowly add valeryl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or gently reflux (e.g., at 40-50 °C) to ensure the reaction goes to completion.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the mixture over crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by silica gel column chromatography to yield pure this compound.[9]

G start Start: Assemble Dry Apparatus charge_reagents Charge AlCl3, Solvent, and Bromobenzene start->charge_reagents cool Cool to 0-5 °C (Ice Bath) charge_reagents->cool add_valeryl Add Valeryl Chloride Dropwise cool->add_valeryl react Stir at Room Temp or Gentle Reflux add_valeryl->react quench Quench with Ice and Conc. HCl react->quench extract Separate Layers & Extract with CH2Cl2 quench->extract wash Wash Organic Layer (HCl, H2O, NaHCO3, Brine) extract->wash dry Dry with Na2SO4 or MgSO4 wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end_product Final Product: This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Quantitative data for this compound and a representative synthesis are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃BrO[][4][10]
Molecular Weight 241.12 g/mol [][4][10]
Appearance White to tan solid/crystalline powder[2][3][9][11]
Melting Point 34-36 °C[][2][3][11]
Boiling Point 168-169 °C at 20 mmHg[][2][3][11]
Purity (Typical) ≥98%
CAS Number 7295-44-5[][10]

Table 2: Example Reagents for Synthesis

ReagentMolecular WeightMoles (Equivalents)Amount
Bromobenzene 157.01 g/mol 1.0User Defined
Valeryl Chloride 120.58 g/mol 1.0 - 1.1Calculated
Aluminum Chloride 133.34 g/mol 1.1 - 1.2Calculated
Dichloromethane --Sufficient Volume

Safety Considerations

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Valeryl Chloride: Corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.

  • Bromobenzene: Harmful if swallowed or inhaled and is a skin and eye irritant.

  • Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

  • The reaction evolves Hydrogen Chloride (HCl) gas, which is corrosive and toxic. A proper gas trap is mandatory.

Conclusion

The synthesis of this compound from bromobenzene via Friedel-Crafts acylation is a robust and well-documented method.[4] Careful control of reaction conditions, particularly temperature and moisture exclusion, is critical for achieving high yields and purity. The detailed protocol and data provided in this guide serve as a comprehensive resource for chemists in research and development, enabling the efficient and safe production of this key synthetic intermediate.

References

An In-depth Technical Guide to the Key Intermediates in 4'-Bromovalerophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromovalerophenone is a versatile chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a brominated phenyl ring and a pentanoyl side chain, provides two reactive sites for further molecular elaboration. This guide delves into the core synthetic routes for this compound, focusing on the key intermediates that are central to its formation. A thorough understanding of these intermediates and their corresponding reaction pathways is crucial for optimizing synthesis, improving yields, and ensuring product purity.

This document provides a detailed examination of three primary synthetic strategies: Friedel-Crafts acylation of bromobenzene, electrophilic bromination of valerophenone, and a Grignard reagent-based approach. For each method, the pivotal intermediates are identified and discussed, supplemented with detailed experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Key Synthetic Pathways and Intermediates

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. The following sections explore the most common and effective methods, highlighting the transient species that are fundamental to each transformation.

Friedel-Crafts Acylation of Bromobenzene

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones. In the context of this compound synthesis, this reaction involves the acylation of bromobenzene with a five-carbon acylating agent, typically valeryl chloride or valeric anhydride, in the presence of a Lewis acid catalyst.

Key Intermediates:

  • Acylium Ion: The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), abstracts the halide from the acyl halide (or complexes with the anhydride), generating a resonance-stabilized acylium ion (C₄H₉CO⁺). This species is a potent electrophile that readily attacks the electron-rich aromatic ring of bromobenzene.

  • Arenium Ion (Sigma Complex): The electrophilic attack of the acylium ion on the bromobenzene ring disrupts the aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The bromine atom on the ring acts as an ortho-, para-director, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position. The positive charge is delocalized across the ring, and this intermediate is a critical step in the substitution reaction. Deprotonation of the arenium ion by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and yields the final product, this compound.

Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene with Valeryl Chloride

A detailed experimental procedure for the Friedel-Crafts acetylation of bromobenzene provides a solid foundation for this synthesis.[1] The following protocol is an adaptation for the synthesis of this compound.

Reagent/ParameterQuantity/ValueMoles
Bromobenzene3.74 g (2.5 mL)0.0238
Valeryl Chloride3.16 g (2.9 mL)0.0262
Aluminum Chloride (AlCl₃)7.5 g0.0562
Dichloromethane (DCM)10 mL-
Reaction Conditions
TemperatureReflux-
Time30 minutes-
Work-up
Ice/Water30 g / 10 mL-
2M Sodium Hydroxide10 mL-
Saturated Sodium Chloride2 x 10 mL-

Procedure:

  • To a dry 100 mL round-bottomed flask equipped with a magnetic stirrer, add aluminum chloride (7.5 g), dry dichloromethane (10 mL), and bromobenzene (2.5 mL).[1]

  • Fit the flask with a reflux condenser and a dropping funnel containing valeryl chloride (2.9 mL).

  • Add the valeryl chloride dropwise to the stirred mixture. An evolution of HCl gas will be observed.[1]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 30 minutes.[1]

  • Allow the mixture to cool to room temperature and then carefully pour it into a beaker containing a mixture of 30 g of ice and 10 mL of water.[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 10 mL), 2M sodium hydroxide solution (10 mL), and saturated sodium chloride solution (2 x 10 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by vacuum distillation.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Bromobenzene Bromobenzene AreniumIon Arenium Ion (Sigma Complex) Bromobenzene->AreniumIon + Acylium Ion ValerylChloride Valeryl Chloride AcyliumIon Acylium Ion [C₄H₉CO]⁺ ValerylChloride->AcyliumIon + AlCl₃ AlCl3_reac AlCl₃ (Catalyst) AlCl3_reac->AcyliumIon AcyliumIon->AreniumIon Product This compound AreniumIon->Product - H⁺ HCl HCl AreniumIon->HCl AlCl3_regen AlCl₃ (Regenerated)

Caption: Friedel-Crafts Acylation Pathway.

Electrophilic Bromination of Valerophenone

An alternative route to this compound involves the direct bromination of valerophenone. This is an electrophilic aromatic substitution reaction where the aromatic ring of valerophenone is brominated using elemental bromine in the presence of a Lewis acid catalyst.

Key Intermediate:

  • Arenium Ion (Sigma Complex): Similar to the Friedel-Crafts acylation, the key intermediate in this reaction is an arenium ion. The Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) polarizes the Br-Br bond, generating a strong electrophile (Br⁺). The aromatic ring of valerophenone then attacks the electrophilic bromine, forming a resonance-stabilized arenium ion. The existing acyl group is a deactivating meta-director, while the alkyl chain is an activating ortho-, para-director. The para-position is sterically favored, leading to the formation of this compound as the major product.[2] Subsequent deprotonation restores aromaticity.

Experimental Protocol: Bromination of Valerophenone

Reagent/ParameterQuantity/Value
Valerophenone1 equivalent
Bromine1.1–1.3 equivalents
Lewis Acid Catalyst (e.g., FeBr₃)20–25 wt% relative to valerophenone
SolventDichloroethane
Reaction Conditions
Bromine Addition Temperature0–10°C
Post-Reaction Temperature50–75°C

Procedure:

  • Dissolve valerophenone in dichloroethane in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Add the Lewis acid catalyst (20-25 wt% of the valerophenone).

  • Cool the mixture to 0–10°C in an ice bath.

  • Slowly add a solution of bromine (1.1–1.3 equivalents) in dichloroethane via the dropping funnel, maintaining the temperature between 0–10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50–75°C for a specified period to ensure complete reaction.

  • Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or vacuum distillation.

Bromination_Workflow Start Start: Valerophenone & Catalyst in Solvent Cooling Cool to 0-10°C Start->Cooling Bromine_Addition Slowly Add Bromine Solution Cooling->Bromine_Addition Heating Heat to 50-75°C Bromine_Addition->Heating Quenching Quench with Na₂S₂O₃ solution Heating->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Experimental Workflow for Bromination.

Grignard Reagent-Based Synthesis

Grignard reagents offer a powerful method for forming carbon-carbon bonds. A plausible route to this compound involves the reaction of a Grignard reagent derived from a brominated aromatic compound with a suitable five-carbon electrophile.

Key Intermediate:

  • 4-Bromophenylmagnesium Bromide: This organometallic intermediate is prepared by reacting 1,4-dibromobenzene or 4-bromoiodobenzene with magnesium metal in an anhydrous ether solvent. The resulting Grignard reagent is a strong nucleophile and a strong base, with a highly polarized carbon-magnesium bond. This nucleophilic carbon can then attack an electrophilic carbon, such as the carbon atom of a nitrile or an acyl chloride.

Experimental Protocol: Grignard Reaction with Valeronitrile

This protocol describes the synthesis of this compound via the reaction of 4-bromophenylmagnesium bromide with valeronitrile, followed by acidic hydrolysis.

Reagent/ParameterQuantity/Value
1,4-Dibromobenzene1 equivalent
Magnesium Turnings1.1 equivalents
Anhydrous Diethyl EtherSufficient for dissolution
Valeronitrile1 equivalent
Reaction Conditions
Grignard FormationReflux
Reaction with Nitrile0°C to room temperature
Work-up
Aqueous Hydrochloric AcidFor hydrolysis

Procedure:

  • Preparation of 4-Bromophenylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 equivalents).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of 1,4-dibromobenzene (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), continue the addition at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Valeronitrile:

    • Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

    • Slowly add a solution of valeronitrile (1 equivalent) in anhydrous diethyl ether from the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Hydrolysis and Work-up:

    • Carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and aqueous hydrochloric acid to hydrolyze the intermediate imine salt.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation or column chromatography.

Grignard_Synthesis cluster_reactants1 Grignard Formation cluster_reaction Reaction cluster_intermediates Key Intermediates cluster_product Final Product Dibromobenzene 1,4-Dibromobenzene Grignard 4-Bromophenylmagnesium Bromide Dibromobenzene->Grignard Magnesium Mg Magnesium->Grignard Valeronitrile Valeronitrile Imine_Intermediate Imine Intermediate Valeronitrile->Imine_Intermediate Grignard->Imine_Intermediate Product This compound Imine_Intermediate->Product H₃O⁺ (Hydrolysis)

Caption: Grignard Reagent Synthesis Pathway.

Conclusion

The synthesis of this compound is achievable through several reliable methods, each characterized by distinct key intermediates. The Friedel-Crafts acylation proceeds through the formation of an acylium ion and a subsequent arenium ion. The electrophilic bromination of valerophenone also involves a critical arenium ion intermediate. The Grignard-based synthesis relies on the formation of a nucleophilic organomagnesium compound.

The choice of synthetic route will depend on various factors including the availability and cost of starting materials, scalability, and the desired purity of the final product. The detailed experimental protocols and an understanding of the underlying reaction mechanisms and key intermediates provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize this compound for their specific applications. Careful execution of these procedures and appropriate analytical characterization are essential for obtaining high-quality material.

References

A Comprehensive Technical Guide to 4'-Bromovalerophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4'-Bromovalerophenone, also known by its IUPAC name 1-(4-bromophenyl)pentan-1-one, is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive bromine atom on the phenyl ring and a carbonyl group, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of this compound, including its commercial availability, physicochemical properties, synthesis and purification protocols, analytical methodologies, and its applications in research and drug development.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered by these suppliers is ≥95%, with some offering higher purity grades. It is generally supplied as a yellow or tan crystalline powder.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
BOC Sciences[]95%Inquire for details
KAISA GROUP INC≥99.0%25kg drum/bag
ParchemInquire for detailsBulk, FCL, Pallet, Drum, R&D
LGC StandardsInquire for details1 g, 5 g, 10 g
Benchchem95%Inquire for details
TCI America (via Fisher Scientific & CP Lab Safety)98.0+%25 g
ChemicalBookVariousVarious
Adva Tech Group Inc.Inquire for detailsInquire for details
Oakwood Chemical95+%100 g
Apollo ScientificInquire for details5 g, 25 g, 100 g, 500 g, 2.5 kg, 10 kg
Matrix Fine ChemicalsInquire for detailsInquire for details

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7295-44-5[]
Molecular Formula C₁₁H₁₃BrO[]
Molecular Weight 241.12 g/mol []
Appearance Yellow crystalline powder[][2]
Melting Point 34-36 °C[][2]
Boiling Point 168-169 °C at 20 mmHg[][2]
Density 1.291 g/cm³ (estimate)[]
Flash Point >230 °F (>110 °C)[2]
Solubility Sparingly soluble in Chloroform, Ethyl Acetate[2]
λmax 325 nm (in Heptane)[2]
InChI Key STYJKBMRWQQJIS-UHFFFAOYSA-N[]
SMILES CCCCC(=O)C1=CC=C(Br)C=C1[]

Synthesis and Purification

The primary synthetic routes to this compound are through Friedel-Crafts acylation of bromobenzene or by electrophilic aromatic substitution (bromination) of valerophenone.[3]

Experimental Protocol 1: Friedel-Crafts Acylation of Bromobenzene with Valeryl Chloride

This method involves the reaction of bromobenzene with valeryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Materials:

  • Bromobenzene

  • Valeryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and dry dichloromethane.

  • Cool the suspension in an ice bath.

  • In a separate, dry addition funnel, prepare a solution of bromobenzene and valeryl chloride in dry dichloromethane.

  • Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or vacuum distillation.

Friedel_Crafts_Acylation cluster_reactants Reactants Bromobenzene Bromobenzene AcyliumIon Acylium Ion Intermediate Bromobenzene->AcyliumIon Electrophilic Aromatic Substitution ValerylChloride Valeryl Chloride ValerylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product This compound AcyliumIon->Product HCl HCl AcyliumIon->HCl QC_Workflow start Synthesized or Received Batch of This compound gc_ms GC-MS Analysis (Purity & Impurity Profile) start->gc_ms nmr NMR Spectroscopy (¹H and ¹³C for Structural Confirmation) start->nmr hplc HPLC Analysis (Purity Assessment) start->hplc ftir FT-IR Spectroscopy (Functional Group Identification) start->ftir mp Melting Point Determination start->mp decision Does the batch meet specifications? gc_ms->decision nmr->decision hplc->decision ftir->decision mp->decision pass Release for Use decision->pass Yes fail Reject or Repurify decision->fail No Synthetic_Intermediate bromovalerophenone This compound cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) bromovalerophenone->cross_coupling at Bromine reduction Reduction of Carbonyl bromovalerophenone->reduction at Carbonyl nucleophilic_addition Nucleophilic Addition to Carbonyl bromovalerophenone->nucleophilic_addition at Carbonyl alpha_halogenation Alpha-Halogenation bromovalerophenone->alpha_halogenation at α-Carbon biaryl_compounds Biaryl Compounds cross_coupling->biaryl_compounds secondary_alcohol Secondary Alcohol reduction->secondary_alcohol tertiary_alcohol Tertiary Alcohol nucleophilic_addition->tertiary_alcohol alpha_halo_ketone α-Halo Ketone alpha_halogenation->alpha_halo_ketone

References

Purity Standards for Research-Grade 4'-Bromovalerophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and purification protocols for research-grade 4'-Bromovalerophenone (CAS No. 7295-44-5). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds.[1] Its chemical structure, featuring a brominated phenyl ring and a pentanoyl group, makes it a versatile building block in medicinal chemistry and drug discovery. The purity of this reagent is paramount to ensure the reliability and reproducibility of experimental results, as well as the quality and safety of downstream products.

Purity Specifications and Impurity Profile

Research-grade this compound is typically available in purities of ≥95% or ≥98%, as determined by Gas Chromatography (GC). The acceptable level of impurities is a critical consideration for its use in sensitive applications.

Table 1: Typical Purity Specifications for Research-Grade this compound

ParameterSpecificationAnalytical Method
Purity≥95.0% or ≥98.0%Gas Chromatography (GC)
AppearanceWhite to light yellow crystalline solidVisual Inspection
Melting Point34-38 °CCapillary Method
IdentityConforms to the structure¹H NMR, ¹³C NMR, MS

The synthesis of this compound, commonly through Friedel-Crafts acylation of bromobenzene with valeryl chloride, can lead to the formation of several potential impurities.[1] Understanding this impurity profile is crucial for developing appropriate analytical methods and purification strategies.

Table 2: Potential Impurities in this compound

ImpurityChemical NameOriginPotential Impact
Positional Isomers2'-Bromovalerophenone, 3'-BromovalerophenoneNon-selective bromination or acylationMay lead to undesired side products in subsequent reactions.
Starting MaterialsBromobenzene, Valerophenone, Valeryl ChlorideIncomplete reactionCan interfere with reactions and affect yield.
Over-brominated speciesDibromovalerophenone isomersExcess brominating agentCan introduce unwanted functionalities.
Residual SolventsDichloromethane, Ether, etc.Purification processMay be toxic or interfere with reactions.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of this compound.

Gas Chromatography (GC)

Gas chromatography is the primary method for determining the purity of this compound. A well-chosen GC method can effectively separate the main compound from its volatile impurities.

Experimental Protocol: Gas Chromatography (GC) Analysis

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic ketones.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: 280 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification of this compound and its impurities by providing both retention time data and mass spectra.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrument: GC-MS system operating in electron ionization (EI) mode.

  • GC Conditions: Same as the GC-FID method described above.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 amu.

  • Data Analysis: The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound (M.W. 241.12 g/mol ). Impurities can be tentatively identified by comparing their mass spectra with library data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Experimental Protocol: NMR Spectroscopy

  • Instrument: 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Spectra to Acquire: ¹H NMR and ¹³C NMR.

¹H NMR Spectral Data Interpretation (400 MHz, CDCl₃):

  • δ 7.85 (d, J = 8.6 Hz, 2H): Aromatic protons ortho to the carbonyl group.

  • δ 7.62 (d, J = 8.6 Hz, 2H): Aromatic protons meta to the carbonyl group.

  • δ 2.94 (t, J = 7.4 Hz, 2H): Methylene protons (α to the carbonyl group).

  • δ 1.70 (sextet, J = 7.4 Hz, 2H): Methylene protons (β to the carbonyl group).

  • δ 1.40 (sextet, J = 7.4 Hz, 2H): Methylene protons (γ to the carbonyl group).

  • δ 0.94 (t, J = 7.4 Hz, 3H): Methyl protons (δ to the carbonyl group).

¹³C NMR Spectral Data Interpretation (100 MHz, CDCl₃):

  • δ 198.9: Carbonyl carbon.

  • δ 135.8: Aromatic carbon ipso to the carbonyl group.

  • δ 131.9: Aromatic carbons meta to the carbonyl group.

  • δ 129.8: Aromatic carbons ortho to the carbonyl group.

  • δ 128.4: Aromatic carbon ipso to the bromine atom.

  • δ 38.4: Methylene carbon (α to the carbonyl group).

  • δ 26.8: Methylene carbon (β to the carbonyl group).

  • δ 22.4: Methylene carbon (γ to the carbonyl group).

  • δ 13.9: Methyl carbon.

Purification of this compound

Recrystallization is an effective method for purifying crude this compound. The choice of solvent is critical for achieving high purity and yield.

Experimental Protocol: Recrystallization

  • Solvent Selection: A mixed solvent system of hexane and ethyl acetate is often effective. Hexane is a poor solvent in which the compound is less soluble at room temperature, while ethyl acetate is a good solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound.

Synthesis_Pathway Bromobenzene Bromobenzene Intermediate Acylium Ion Intermediate Bromobenzene->Intermediate Friedel-Crafts Acylation ValerylChloride Valeryl Chloride LewisAcid AlCl₃ (Lewis Acid) ValerylChloride->LewisAcid Activation LewisAcid->Intermediate CrudeProduct Crude this compound Intermediate->CrudeProduct PurifiedProduct Pure this compound CrudeProduct->PurifiedProduct Recrystallization

Caption: Synthesis Pathway of this compound.

QC_Workflow Start Receipt of Crude this compound Visual Visual Inspection Start->Visual GC_Purity GC Purity Assay Visual->GC_Purity NMR_ID NMR Identity Confirmation GC_Purity->NMR_ID GCMS_Impurity GC-MS Impurity Profile NMR_ID->GCMS_Impurity Decision Meets Specification? GCMS_Impurity->Decision Release Release for Use Decision->Release Yes Repurify Repurify (Recrystallization) Decision->Repurify No Repurify->GC_Purity

Caption: Quality Control Workflow for this compound.

Conclusion

The quality of research-grade this compound is critical for its successful application in research and development. Adherence to stringent purity standards, verified by robust analytical methods, ensures the integrity of experimental outcomes. This guide provides a foundational understanding of the key quality attributes, analytical procedures, and purification techniques for this compound, empowering researchers to confidently utilize this important chemical intermediate.

References

The Photochemical Behavior of 4'-Bromovalerophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromovalerophenone, an aromatic ketone, is a molecule of significant interest in photochemical studies due to its dual reactive centers: the carbonyl group and the carbon-bromine bond. Upon absorption of ultraviolet radiation, it primarily undergoes Norrish Type II reactions, a characteristic pathway for ketones with accessible γ-hydrogens. This process involves intramolecular hydrogen abstraction to form a 1,4-biradical intermediate, which subsequently partitions between fragmentation (elimination) and cyclization (Yang-Norrish cyclization). Additionally, photolytic cleavage of the carbon-bromine bond represents a competing reaction pathway. This technical guide provides a comprehensive overview of the photochemical properties of this compound, detailing its reaction mechanisms, transient species, and the experimental protocols utilized to elucidate these characteristics.

Introduction

Aromatic ketones are fundamental chromophores in organic photochemistry, and their excited-state reactivity has been extensively studied. This compound (Figure 1) is a derivative of valerophenone, a classic model system for the study of Norrish Type II reactions. The presence of a bromine atom at the para position of the phenyl ring introduces the possibility of additional photochemical pathways, such as C-Br bond cleavage, making its photochemistry particularly complex and intriguing. Understanding the photochemical behavior of this compound is crucial for applications in organic synthesis, polymer chemistry, and as a tool in studying various photochemical processes.[1][2]

Figure 1: Chemical Structure of this compound

Figure 1. Chemical structure of this compound.

Photochemical Reaction Pathways

Upon absorption of UV light, this compound is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1).[3] The subsequent photochemical reactions primarily emanate from this triplet state.

Norrish Type II Reaction

The most prominent photochemical pathway for this compound is the Norrish Type II reaction.[3] This intramolecular process involves the abstraction of a hydrogen atom from the γ-carbon of the alkyl chain by the excited carbonyl oxygen. This leads to the formation of a 1,4-biradical intermediate.[3][4] This biradical can then follow two main competing pathways:

  • Elimination (Fragmentation): The 1,4-biradical can undergo cleavage of the α,β-carbon-carbon bond to yield 4'-bromoacetophenone and propene.[3]

  • Cyclization (Yang-Norrish Cyclization): Alternatively, the biradical can cyclize to form a cyclobutanol derivative.[3][4]

The ratio of elimination to cyclization products is sensitive to various factors, including the solvent, temperature, and the presence of substituents.[3]

Norrish_Type_II Start This compound (S0) Excited_Singlet Excited Singlet State (S1) Start->Excited_Singlet hν (UV light) Excited_Triplet Excited Triplet State (T1) Excited_Singlet->Excited_Triplet Intersystem Crossing Biradical 1,4-Biradical Intermediate Excited_Triplet->Biradical γ-Hydrogen Abstraction Elimination Elimination Products (4'-Bromoacetophenone + Propene) Biradical->Elimination Fragmentation Cyclization Cyclization Product (Cyclobutanol derivative) Biradical->Cyclization Yang Cyclization

Diagram 1. Norrish Type II reaction pathway of this compound.

Norrish Type I Reaction

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[4] This process results in the formation of an acyl radical and an alkyl radical. While this pathway is generally less favored for aromatic ketones with accessible γ-hydrogens, it can still occur as a minor competing reaction.

Carbon-Bromine Bond Cleavage

A competing photochemical process for bromophenyl alkyl ketones is the radical cleavage of the carbon-bromine bond.[5] The resulting acylphenyl radicals can be trapped by the solvent or other radical scavengers. The quantum yields for this process are influenced by solvent viscosity, suggesting that the recombination of the radical pair competes with their diffusion.[5] For some bromophenyl ketones, Norrish Type II elimination can compete with this C-Br cleavage reaction.[5]

Quantitative Photochemical Data

While specific quantitative data for this compound is scarce in the literature, data from analogous compounds provide valuable insights into its expected photochemical behavior.

Photochemical ParameterCompoundValueConditionsReference
Triplet State Cleavage Rate Constant p-Bromoacetophenone1 x 10⁸ s⁻¹Room Temperature[5]
Activation Enthalpy (ΔH‡) for Triplet Cleavage p-Bromoacetophenone5.3 kcal/mol-[5]
Activation Entropy (ΔS‡) for Triplet Cleavage p-Bromoacetophenone-5 eu-[5]
Quantum Yield for C-Br Cleavage p-Bromobenzophenone0.002 - 0.003Cyclopentane solvent[5]

Table 1: Photochemical Data for Structurally Related Compounds

Transient Species

The photochemical reactions of this compound proceed through short-lived transient species, which can be detected and characterized using time-resolved spectroscopic techniques such as laser flash photolysis.

  • Triplet Excited State (T1): This is the key reactive intermediate from which the Norrish Type II and C-Br cleavage reactions originate. For aromatic ketones, the triplet state can be characterized by its transient absorption spectrum and lifetime.

  • 1,4-Biradical: Formed via intramolecular γ-hydrogen abstraction in the Norrish Type II pathway. The lifetime and subsequent reactions of this biradical determine the final product distribution.

  • Acylphenyl Radical and Bromine Atom: These radical species are formed upon C-Br bond cleavage. Their detection would provide direct evidence for this competing photochemical pathway.

Experimental Protocols

The investigation of the photochemical properties of this compound involves a combination of steady-state and time-resolved techniques.

Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the ratio of the number of molecules reacted to the number of photons absorbed.

Experimental Workflow:

Quantum_Yield_Workflow Prepare Prepare solutions of This compound and actinometer Irradiate Irradiate samples with monochromatic light Prepare->Irradiate Analyze_Reactant Analyze reactant depletion or product formation (e.g., GC, HPLC) Irradiate->Analyze_Reactant Analyze_Actinometer Analyze change in actinometer (e.g., UV-Vis spectroscopy) Irradiate->Analyze_Actinometer Calculate_QY Calculate Quantum Yield Analyze_Reactant->Calculate_QY Calculate_Flux Calculate photon flux from actinometer data Analyze_Actinometer->Calculate_Flux Calculate_Flux->Calculate_QY

Diagram 2. Workflow for Quantum Yield Determination.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the desired solvent. A chemical actinometer (e.g., potassium ferrioxalate) is used to measure the photon flux of the light source.

  • Irradiation: The sample and actinometer solutions are irradiated in parallel using a light source with a specific wavelength (e.g., using a monochromator or filters).

  • Analysis: The extent of the photochemical reaction is determined by analyzing the concentration of the reactant or the formation of products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The change in the actinometer is measured, typically by UV-Vis spectrophotometry.

  • Calculation: The photon flux is calculated from the change in the actinometer. The quantum yield of the reaction is then determined by dividing the number of moles of reactant consumed or product formed by the number of moles of photons absorbed.

Laser Flash Photolysis

Laser flash photolysis is a powerful technique to study the kinetics and spectra of transient species.[8][9]

Experimental Workflow:

LFP_Workflow Prepare Prepare a deoxygenated solution of this compound Excite Excite the sample with a short laser pulse (pump) Prepare->Excite Probe Monitor changes in absorbance with a second light source (probe) Excite->Probe Detect Detect the probe light intensity over time Probe->Detect Analyze Analyze the transient absorption spectra and decay kinetics Detect->Analyze

Diagram 3. Workflow for Laser Flash Photolysis.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the excited states by oxygen.

  • Excitation: The sample is excited with a short, high-intensity laser pulse (the "pump" pulse) at a wavelength where the compound absorbs. This populates the excited states.

  • Probing and Detection: A second, weaker light source (the "probe" beam) is passed through the sample, and its intensity is monitored by a fast detector (e.g., a photomultiplier tube or a CCD camera). The changes in the absorbance of the sample due to the formation of transient species are recorded as a function of time after the laser flash.

  • Data Analysis: By varying the wavelength of the probe light, a transient absorption spectrum can be constructed. The decay of the transient absorption at a specific wavelength provides kinetic information about the lifetime of the transient species.

Conclusion

The photochemistry of this compound is dominated by the Norrish Type II reaction, proceeding through a triplet 1,4-biradical intermediate that partitions between elimination and cyclization pathways. The presence of the bromine atom introduces a competing C-Br bond cleavage pathway. While specific quantitative data for this compound remains limited, the established photochemical principles for aromatic ketones and related bromo-substituted compounds provide a robust framework for understanding its behavior. Further investigations employing time-resolved spectroscopy and quantum yield measurements are necessary to fully elucidate the intricate details of its excited-state dynamics and reaction efficiencies. This knowledge is essential for harnessing the synthetic potential of this compound and for its application in various photochemical contexts.

References

4'-Bromovalerophenone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 4'-Bromovalerophenone, a key derivative of Valerophenone. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, synthesis, spectral characteristics, and its emerging role as a versatile intermediate in medicinal chemistry.

Introduction to Valerophenone and its Brominated Derivative

Valerophenone (also known as butyl phenyl ketone) is an aromatic ketone that serves as a fundamental building block in various chemical syntheses.[1][2][3] It is frequently utilized in photochemical studies and has been identified as an inhibitor of the enzyme carbonyl reductase.[2][][5][] Its structure, featuring a phenyl group attached to a pentanoyl backbone, makes it a valuable precursor in the production of pharmaceuticals, fragrances, and as a photoinitiator in polymer chemistry.[3][7]

This compound is a derivative where a bromine atom is substituted at the para (4') position of the phenyl ring.[] This halogenation significantly alters the molecule's electronic properties and reactivity, making it a crucial intermediate for further chemical modifications and the development of novel compounds.[8] Its utility is particularly noted in synthetic chemistry and forensic studies related to the synthesis of controlled substances.[8]

Physicochemical Properties

The introduction of a bromine atom onto the valerophenone backbone results in distinct physical and chemical properties. A summary and comparison of the key properties of Valerophenone and this compound are presented below.

PropertyValerophenoneThis compound
CAS Number 1009-14-9[1][9]7295-44-5[][10][11]
Molecular Formula C₁₁H₁₄O[1][9]C₁₁H₁₃BrO[][10][11]
Molecular Weight 162.23 g/mol [9]241.12 g/mol [][10]
Appearance Colorless to pale yellow liquid[2][7]Yellow crystalline powder or solid[12][13][14]
Melting Point -9.4 °C[2]34-36 °C[][12][13][15]
Boiling Point 244-245 °C168-169 °C (at 20 mmHg)[][12][13][15]
Density 0.975 g/mL (at 20 °C)1.291 g/cm³[]
SMILES CCCCC(=O)c1ccccc1CCCCC(=O)C1=CC=C(C=C1)Br[]
InChI Key XKGLSKVNOSHTAD-UHFFFAOYSA-N[9]STYJKBMRWQQJIS-UHFFFAOYSA-N[][11]

Synthesis of this compound

The most common and reliable method for synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene.[8] This electrophilic aromatic substitution reaction involves reacting bromobenzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[16]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product R1 Bromobenzene P2 Electrophilic Aromatic Substitution R1->P2 R2 Valeryl Chloride P1 Formation of Acylium Ion (Electrophile) R2->P1 C1 Aluminum Chloride (AlCl₃) C1->P1 activates P1->P2 attacks ring P3 Workup & Purification P2->P3 Prod This compound P3->Prod

Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative procedure adapted from established methods for Friedel-Crafts reactions.[17][18]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Bromobenzene

  • Valeryl chloride

  • Dry dichloromethane (DCM, solvent)

  • Ice

  • 3M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane. Cool the flask in an ice bath.

  • Addition of Reactants: Slowly add bromobenzene (1.0 eq) to the stirred suspension. Subsequently, add valeryl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly pour the reaction mixture onto crushed ice mixed with concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 3M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography to yield pure this compound.

Spectral Data Analysis

The structural identification of this compound is confirmed through various spectroscopic techniques. A summary of available spectral data is provided below.

Spectroscopic DataObservation
¹H NMR Data available, shows characteristic peaks for aromatic and aliphatic protons.
¹³C NMR Data available, confirms the presence of 11 distinct carbon environments.[19]
GC-MS The mass spectrum shows a top peak at m/z 183 and a second-highest peak at m/z 185, characteristic of a monobrominated compound due to the isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br).[19]
IR Spectroscopy FTIR spectra are available, showing a strong carbonyl (C=O) stretching band and peaks corresponding to the aromatic ring.
UV-Vis Spectroscopy The maximum absorbance (λmax) is reported at 325 nm in heptane.[12][13][14]

Note: Detailed spectra can often be accessed through databases such as PubChem and SpectraBase.[19][20]

Applications in Drug Development and Research

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups: the ketone and the brominated aromatic ring.[8] These sites allow for a diverse range of chemical transformations, making it a key intermediate in the construction of more complex molecules with potential biological activity.[8]

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. Research suggests that compounds synthesized from this intermediate may exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are significant targets in the therapeutic strategy for neurodegenerative conditions like Alzheimer's disease.[8] The valerophenone backbone can engage with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding or serve as a handle for further synthetic modifications.[8]

G cluster_core Core Intermediate cluster_mods Synthetic Modifications cluster_deriv Resulting Derivatives cluster_targets Potential Applications Core This compound Mod1 Carbonyl Group Reactions (e.g., Reduction, Reductive Amination) Core->Mod1 Mod2 Aromatic Ring Modifications (e.g., Suzuki or Heck Coupling) Core->Mod2 Mod3 Alpha-Bromination Core->Mod3 Deriv Novel Chemical Entities (Libraries of Analogs) Mod1->Deriv Mod2->Deriv Mod3->Deriv Target1 Enzyme Inhibitors (e.g., AChE, BChE) Deriv->Target1 Screening Target2 Receptor Ligands Deriv->Target2 Screening Target3 CNS Active Agents Deriv->Target3 Screening

Caption: Role of this compound as a key intermediate in medicinal chemistry.

Conclusion

This compound stands out as a highly valuable derivative of Valerophenone for the scientific community. Its well-defined physicochemical properties, straightforward synthesis via Friedel-Crafts acylation, and the dual reactivity offered by its ketone and bromophenyl moieties make it an ideal starting material for synthetic projects. For professionals in drug development, its utility as a scaffold for generating libraries of novel compounds positions it as a significant tool in the ongoing search for new therapeutic agents.

References

Methodological & Application

Application Note & Protocol: Synthesis of 4'-Bromovalerophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4'-Bromovalerophenone, a key intermediate in the development of pharmaceutical and agrochemical compounds.[1] The synthesis is achieved through the Friedel-Crafts acylation of bromobenzene with valeryl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This method is reliable and scalable for producing aryl ketones.[1] The protocol covers the reaction setup, work-up, purification, and characterization of the final product. Additionally, this note includes diagrams of the reaction mechanism and experimental workflow, along with tabulated data for key reagents and expected outcomes.

Introduction

This compound is an aromatic ketone that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a halogenated aromatic ring and a ketone functional group, allows for a diverse range of chemical transformations.[1] Derivatives of this compound have been explored for their potential biological activities, including the inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in neurodegenerative disease research.[1]

The Friedel-Crafts acylation is a classic and highly effective electrophilic aromatic substitution reaction for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[2] Key advantages of this method over Friedel-Crafts alkylation include the prevention of multiple substitutions, as the resulting ketone is less reactive than the starting material, and the absence of carbocation rearrangements due to the stability of the acylium ion intermediate.[3][4] This protocol details the synthesis of this compound from bromobenzene and valeryl chloride.

Chemical Reaction Scheme

The overall reaction is as follows:

Bromobenzene + Valeryl Chloride --(AlCl₃)--> this compound + HCl

Data Presentation

Quantitative data for the key compounds involved in the synthesis are summarized below.

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
BromobenzeneC₆H₅Br157.01-30.8156
Valeryl ChlorideC₅H₉ClO120.58-87.5127-128
Aluminum Chloride (Anhydrous)AlCl₃133.34192.6 (sublimes)180 (sublimes)
This compoundC₁₁H₁₃BrO241.1234-36[][6]168-169 (at 20 torr)[][6]

Table 2: Experimental Parameters and Typical Results

ParameterValueNotes
Stoichiometric Ratio (Bromobenzene:Valeryl Chloride:AlCl₃)1 : 1.1 : 1.2A slight excess of the acylating agent and catalyst is used.
SolventDichloromethane (DCM)Must be anhydrous.
Reaction Temperature0 °C to RefluxInitial addition at 0 °C, followed by heating.
Reaction Time1-2 hoursMonitored by Thin Layer Chromatography (TLC).
Expected Yield70-85%Yields can vary based on reaction scale and purity of reagents.
Purity (Post-Purification)>95%Typically achieved by column chromatography or vacuum distillation.[1]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the underlying chemical mechanism and the practical laboratory workflow for the synthesis.

G Friedel-Crafts Acylation Mechanism cluster_reactants Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Attack cluster_product Step 3: Deprotonation ValerylChloride Valeryl Chloride AcyliumIon Acylium Ion (Electrophile) [R-C≡O]⁺ ValerylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Bromobenzene Bromobenzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Bromobenzene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ (Restores Aromaticity)

Caption: The mechanism of Friedel-Crafts acylation for this compound synthesis.

G Experimental Workflow start Start: Assemble Dry Glassware setup Add Anhydrous AlCl₃ and DCM to Flask start->setup cool Cool Mixture to 0°C in Ice Bath setup->cool add_reactants Slowly Add Valeryl Chloride, then Bromobenzene cool->add_reactants react Warm to Room Temp & Reflux for 1-2h (Monitor with TLC) add_reactants->react quench Cool and Slowly Pour Reaction Mixture onto Crushed Ice/HCl react->quench extract Perform Liquid-Liquid Extraction with Dichloromethane quench->extract wash Wash Organic Layer with NaHCO₃ (aq) and Brine extract->wash dry Dry Organic Layer over Anhydrous Na₂SO₄ wash->dry filter Filter and Remove Solvent via Rotary Evaporation dry->filter purify Purify Crude Product (Column Chromatography or Vacuum Distillation) filter->purify analyze Characterize Final Product (NMR, IR, Melting Point) purify->analyze

Caption: Step-by-step experimental workflow for the synthesis and purification.

Experimental Protocol

This protocol is adapted from standard Friedel-Crafts acylation procedures.[7][8]

  • Bromobenzene (1.0 eq)

  • Valeryl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane/Ethyl Acetate solvent system (for chromatography)

  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas outlet to a trap (e.g., bubbler)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography or vacuum distillation

  • Standard laboratory glassware

Reaction Setup:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • In a fume hood, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane to the flask.

  • Cool the flask to 0 °C using an ice bath and begin stirring to create a slurry.

Reaction:

  • Add valeryl chloride (1.1 eq) to the dropping funnel, diluted with a small amount of anhydrous DCM.

  • Add the valeryl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C. An acylium ion complex will form.

  • Following the addition, add bromobenzene (1.0 eq), also diluted with a small amount of DCM, dropwise from the funnel over 20-30 minutes. The reaction is exothermic and will evolve HCl gas, which should be directed to a suitable trap.[7] The mixture will typically change color to a dark red or brown.[7]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 40 °C for DCM) for 1-2 hours. Monitor the reaction's progress by TLC until the starting material (bromobenzene) is consumed.

Work-up:

  • Cool the reaction flask back down to 0 °C in an ice bath.

  • In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl.

  • Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture while stirring vigorously. This step is highly exothermic and will release more HCl gas.[7] This process hydrolyzes the aluminum chloride complex.[3]

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with dichloromethane.[9]

  • Combine all organic layers and wash sequentially with:

    • Dilute HCl (aq)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to remove bulk water)

  • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[9]

  • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

The crude this compound, which may be a yellow or brown oil or solid, can be purified by one of the following methods:

  • Silica Gel Column Chromatography: Use a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration) to elute the product.

  • Vacuum Distillation: Distill the crude product under reduced pressure (boiling point is 168-169 °C at 20 torr) to obtain the pure liquid, which will solidify upon cooling.[][6]

The final product should be a tan or yellow crystalline solid.[6][9] Store in a cool, dry place.

Applications and Further Reactions

This compound is a versatile intermediate. The presence of the bromine atom and the ketone group allows for various subsequent modifications:

  • Cross-Coupling Reactions: The bromo-substituent can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex molecules.

  • Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using agents like sodium borohydride, or fully reduced to an alkane (ethylbenzene moiety) via a Wolff-Kishner or Clemmensen reduction.[2][3]

  • Alpha-Halogenation: The position alpha to the ketone can be further functionalized, for example, through bromination.[10]

  • Pharmaceutical Synthesis: It serves as a precursor for compounds with potential applications in treating neurodegenerative diseases and for use as research tracers in metabolic studies.[1]

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood at all times.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Valeryl chloride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The reaction and quenching steps produce hydrogen chloride gas, which is corrosive and toxic. Use a proper gas trap.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols: 4'-Bromovalerophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromovalerophenone is a versatile bifunctional molecule that serves as a key building block in organic synthesis. Its structure, featuring a ketone carbonyl group and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations. This makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The valerophenone backbone can engage in interactions with hydrophobic pockets within proteins, while the bromo-substituent provides a reactive handle for the introduction of various functionalities through cross-coupling reactions, enhancing the compound's utility in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.

Physicochemical Properties and Data

A comprehensive summary of the physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
CAS Number 7295-44-5
Appearance Yellow crystalline powder[2]
Melting Point 34-36 °C
Boiling Point 168-169 °C at 20 mmHg
Purity Typically ≥95%[1]
Solubility Soluble in chloroform and ethyl acetate (sparingly)

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable starting material for the synthesis of a variety of biologically active compounds. Its utility is particularly pronounced in the development of enzyme inhibitors, which are crucial in the treatment of numerous diseases.

Precursor to Cholinesterase Inhibitors

Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are key targets in the therapeutic management of neurodegenerative disorders such as Alzheimer's disease. The general strategy involves utilizing the bromo-substituent for palladium-catalyzed cross-coupling reactions to introduce nitrogen-containing heterocyclic moieties, which are known to interact with the active site of cholinesterases.

The following workflow illustrates the general synthetic approach from this compound to potential cholinesterase inhibitors.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_modification Further Modification cluster_final Final Product 4-Bromovalerophenone 4-Bromovalerophenone Suzuki_Coupling Suzuki Coupling (e.g., with Pyridine-4-boronic acid) 4-Bromovalerophenone->Suzuki_Coupling Intermediate_Product 4'-(Pyridin-4-yl)valerophenone Suzuki_Coupling->Intermediate_Product Further_Modification Reduction, Amination, etc. Intermediate_Product->Further_Modification Final_Product Potential Cholinesterase Inhibitor Further_Modification->Final_Product

Caption: General workflow for the synthesis of potential cholinesterase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended to serve as a guide for researchers in the lab.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromo-N,N-dimethylbenzamide.

Materials:

  • 4-bromo-N,N-dimethylbenzamide

  • 2,6-di-tert-butyl-4-methylpyridine (DTBMP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (CH₂Cl₂)

  • Butylmagnesium bromide in ether (Et₂O)

  • 15% aqueous hydrochloric acid

  • Ether (Et₂O)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cool a solution of 4-bromo-N,N-dimethylbenzamide (1.0 eq.) and 2,6-di-tert-butyl-4-methylpyridine (1.2 eq.) in dichloromethane (5 mL) to -78 °C.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise to the cooled solution.

  • Gradually warm the reaction mixture to 0 °C over a period of 2 hours.

  • Cool the mixture back down to -78 °C.

  • Slowly add a solution of butylmagnesium bromide (1.0 eq.) in ether dropwise.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding 15% aqueous hydrochloric acid (5 mL).

  • Separate the organic layer and extract the aqueous phase with ether (3 x 5 mL).

  • Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to obtain this compound.[2]

Quantitative Data:

ReactantMolar Eq.
4-bromo-N,N-dimethylbenzamide1.0
2,6-di-tert-butyl-4-methylpyridine1.2
Trifluoromethanesulfonic anhydride1.2
Butylmagnesium bromide1.0
Protocol 2: Suzuki Cross-Coupling of this compound with 4-Pyridineboronic Acid

This protocol details the synthesis of 4'-(pyridin-4-yl)valerophenone, a key intermediate for certain cholinesterase inhibitors, via a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • 4-Pyridineboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Silica gel for column chromatography

  • Ethyl acetate

Procedure:

  • To a flask equipped with a magnetic stirrer and condenser, add this compound (1.2 eq.), 4-pyridineboronic acid (1.0 eq.), potassium carbonate (3.0 eq.), and Pd(dppf)Cl₂ (3 mol%).

  • Add a 4:1 mixture of acetonitrile and water.

  • Reflux the reaction mixture at 80 °C for 1-2 hours in an oil bath.

  • After cooling to room temperature, add silica gel to the flask and remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Purify the product by dry loading onto a silica gel column and eluting with ethyl acetate.

Quantitative Data:

ReactantMolar Eq. / Mol %
This compound1.2
4-Pyridineboronic acid1.0
Potassium carbonate3.0
Pd(dppf)Cl₂3 mol%

Note: Yields for this specific reaction can be variable, with reports of up to 90% under optimized conditions.

Protocol 3: Heck Reaction of this compound

This protocol provides a general procedure for the Heck reaction, which can be used to introduce alkenyl groups to the 4'-position of the valerophenone core.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or other suitable base

  • Appropriate solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound, the alkene, palladium(II) acetate, and triphenylphosphine.

  • Add the solvent and the base.

  • Heat the reaction mixture to the required temperature (typically 80-140 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

Reactant/CatalystStoichiometry
This compound1.0 eq.
Alkene1.1 - 1.5 eq.
Pd(OAc)₂1-5 mol%
PPh₃2-10 mol%
Base1.5 - 3.0 eq.

Note: Reaction conditions, including solvent, base, and temperature, should be optimized for the specific alkene substrate being used.

Reaction Pathways and Logical Relationships

The diverse reactivity of this compound allows for its participation in several key synthetic transformations. The following diagram illustrates the major reaction pathways.

G cluster_reactions Reaction Types cluster_products Product Classes 4-Bromovalerophenone 4-Bromovalerophenone Suzuki Suzuki Coupling (with R-B(OH)2) 4-Bromovalerophenone->Suzuki Heck Heck Reaction (with Alkene) 4-Bromovalerophenone->Heck Reduction Carbonyl Reduction (e.g., NaBH4) 4-Bromovalerophenone->Reduction Oxidation Oxidation (e.g., KMnO4) 4-Bromovalerophenone->Oxidation Aryl_Valerophenone 4'-Aryl-valerophenones Suzuki->Aryl_Valerophenone Alkenyl_Valerophenone 4'-Alkenyl-valerophenones Heck->Alkenyl_Valerophenone Alcohol 1-(4-Bromophenyl)pentan-1-ol Reduction->Alcohol Carboxylic_Acid 4-Bromobenzoic acid Oxidation->Carboxylic_Acid

References

4'-Bromovalerophenone: A Versatile Scaffold for Novel Cholinesterase Inhibitors in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4'-Bromovalerophenone, a readily available aryl ketone, has emerged as a crucial building block in the synthesis of novel pharmaceutical agents, particularly those targeting neurodegenerative diseases such as Alzheimer's disease. Its chemical structure, featuring a reactive bromine atom and a carbonyl group, allows for diverse chemical modifications, making it an ideal starting point for the development of potent and selective enzyme inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a this compound-derived hydrazone compound with potential as a cholinesterase inhibitor.

Application in the Synthesis of Hydrazone-Based Cholinesterase Inhibitors

Derivatives of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. One promising class of derivatives synthesized from this compound are hydrazones. The hydrazone moiety (-C=N-NH-) has been identified as a pharmacophore in various cholinesterase inhibitors.[1][2][3]

A specific example of a pharmaceutical derivative synthesized from this compound is 4-hydroxy-N'-(1-(4-bromophenyl)pentylidene)benzohydrazide . This compound combines the structural features of this compound with a 4-hydroxybenzohydrazide moiety, a common component in other biologically active molecules.

Experimental Protocols

Synthesis of 4-hydroxy-N'-(1-(4-bromophenyl)pentylidene)benzohydrazide

This protocol details the synthesis of the target hydrazone derivative via a condensation reaction between this compound and 4-hydroxybenzohydrazide.

Materials:

  • This compound (C₁₁H₁₃BrO)

  • 4-Hydroxybenzohydrazide (C₇H₈N₂O₂)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Distilled Water

  • Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, Buchner funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Melting point apparatus

  • Spectroscopic instruments (NMR, IR, Mass Spectrometer)

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. To this solution, add a solution of 10 mmol of 4-hydroxybenzohydrazide in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the hydrazone product should form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold distilled water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Determine the melting point of the synthesized compound. Characterize the structure and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Quantitative Data

The following table summarizes the expected physicochemical properties and representative analytical data for the synthesized 4-hydroxy-N'-(1-(4-bromophenyl)pentylidene)benzohydrazide.

ParameterValue
Molecular Formula C₁₈H₁₉BrN₂O₂
Molecular Weight 375.26 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
Yield > 85% (typical)
Purity (by HPLC) > 98% (typical)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) Expected peaks for aromatic protons, CH₂ and CH₃ groups of the pentyl chain, and NH and OH protons.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) Expected peaks for aromatic carbons, carbonyl carbon, imine carbon, and aliphatic carbons.
IR (KBr, cm⁻¹) Characteristic absorption bands for N-H, O-H, C=O, C=N, and C-Br bonds.
Mass Spec (ESI-MS) m/z [M+H]⁺ corresponding to the molecular weight.

Visualizations

Synthetic Pathway

The synthesis of 4-hydroxy-N'-(1-(4-bromophenyl)pentylidene)benzohydrazide from this compound is a straightforward condensation reaction.

G 4_Bromovalerophenone This compound Product 4-hydroxy-N'-(1-(4-bromophenyl)- pentylidene)benzohydrazide 4_Bromovalerophenone->Product Condensation (Ethanol, Acetic Acid, Reflux) 4_Hydroxybenzohydrazide 4-Hydroxybenzohydrazide 4_Hydroxybenzohydrazide->Product

Caption: Synthesis of the target hydrazone via condensation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_purification Purification Mixing Mix Reactants & Catalyst Reflux Reflux (4-6 hours) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Water Filtration->Washing Drying Dry Product Washing->Drying Characterization Characterization Drying->Characterization Yield, Purity, Spectroscopy

Caption: Workflow for synthesis and purification.

Mechanism of Action and Signaling Pathways

Hydrazone-based cholinesterase inhibitors are believed to exert their therapeutic effect by blocking the active site of acetylcholinesterase and butyrylcholinesterase. Molecular docking studies suggest that the hydrazone moiety and the aromatic rings of the inhibitor can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the catalytic and peripheral anionic sites of the enzymes.[1][4][5] This binding prevents the natural substrate, acetylcholine, from accessing the active site, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.

The inhibition of cholinesterases can modulate downstream signaling pathways implicated in neurodegeneration. One such pathway is the cholinergic anti-inflammatory pathway , where increased acetylcholine levels can suppress the production of pro-inflammatory cytokines. Another relevant pathway is the Reelin-mediated signaling pathway , which is involved in neuronal migration and synaptic plasticity. Butyrylcholinesterase inhibitors, in particular, may influence this pathway.

Cholinergic Anti-inflammatory Signaling Pathway

G Hydrazone_Inhibitor Hydrazone Inhibitor (e.g., 4-hydroxy-N'-(1-(4-bromophenyl)- pentylidene)benzohydrazide) Cholinesterase Acetylcholinesterase/ Butyrylcholinesterase Hydrazone_Inhibitor->Cholinesterase Inhibits Acetylcholine Increased Acetylcholine Cholinesterase->Acetylcholine Leads to Alpha7_nAChR α7 Nicotinic Acetylcholine Receptor (α7-nAChR) on Immune Cells Acetylcholine->Alpha7_nAChR Activates Inflammation Decreased Pro-inflammatory Cytokine Release Alpha7_nAChR->Inflammation Results in

Caption: Cholinergic anti-inflammatory pathway modulation.

These detailed notes and protocols provide a framework for researchers and drug development professionals to utilize this compound as a versatile building block for the synthesis of potential new therapeutics for neurodegenerative diseases. The provided experimental and analytical guidelines, along with the visualization of the synthetic and signaling pathways, offer a comprehensive resource for advancing research in this critical area.

References

Synthesis of Bioactive Heterocycles from 4'-Bromovalerophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of bioactive heterocyclic compounds starting from 4'-Bromovalerophenone. The methodologies outlined below leverage the strategic transformation of this compound into a versatile chalcone intermediate, which is then cyclized to yield pyrimidines, 1,3-thiazines, pyrazolines, and 1,5-benzodiazepines with potential therapeutic applications.

Overview of Synthetic Strategy

The central strategy involves a two-step synthetic sequence. The first step is the Claisen-Schmidt condensation of this compound with a suitable aromatic aldehyde to form a 4'-bromochalcone derivative. This intermediate possesses the necessary α,β-unsaturated ketone moiety that serves as a key building block for subsequent cyclization reactions. The second step involves the reaction of the chalcone with various binucleophiles to construct the desired heterocyclic rings. This modular approach allows for the generation of a diverse library of compounds for biological screening.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Heterocycle Synthesis A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde (e.g., Benzaldehyde) B->C D 4'-Bromochalcone Intermediate C->D H Pyrimidines / Thiazines D->H I Pyrazolines D->I J 1,5-Benzodiazepines D->J E Guanidine HCl / Urea / Thiourea E->H F Hydrazine Hydrate F->I G o-Phenylenediamine G->J

Experimental Protocols

Synthesis of 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4'-Bromochalcone)

This protocol describes the synthesis of the key chalcone intermediate via a base-catalyzed Claisen-Schmidt condensation.[1][2]

Materials:

  • 4'-Bromoacetophenone (or this compound can be used similarly with adjustments for molar mass)

  • Benzaldehyde

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2.5 mmol of 4'-bromoacetophenone in 1.25 mL of ethanol. Stir the mixture at room temperature until the solid is completely dissolved (approximately 5-10 minutes).[1]

  • To the stirred solution, add 2.5 mmol of benzaldehyde.

  • Add 1.5 mL of 10% NaOH solution dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 3 hours.[1]

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Expected Yield: ~94%[1]

Synthesis of Bioactive Heterocycles

This protocol outlines the synthesis of a pyrimidine derivative with potential antimicrobial activity.[3][4]

Materials:

  • 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4'-Bromochalcone)

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of 4'-bromochalcone and 0.01 mol of guanidine hydrochloride in 25 mL of ethanol.

  • Add a solution of 5 mL of 50% aqueous KOH.

  • Reflux the reaction mixture for 10 hours.[4]

  • After cooling, pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.

This procedure details the synthesis of a 1,3-thiazine derivative, another class of compounds with reported biological activities.[5][6][7]

Materials:

  • 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4'-Bromochalcone)

  • Thiourea

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve 0.01 mol of 4'-bromochalcone and 0.01 mol of thiourea in ethanol in a round-bottom flask.

  • Add a catalytic amount of alcoholic sodium hydroxide.[5]

  • Reflux the reaction mixture for an appropriate time (monitor by TLC).

  • After completion of the reaction, cool the mixture and pour it into ice-cold water.

  • Acidify with a dilute acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent.

This protocol describes the synthesis of a pyrazoline from the chalcone intermediate.[8][9][10][11]

Materials:

  • 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4'-Bromochalcone)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • To a solution of 0.01 mol of 4'-bromochalcone in 25 mL of ethanol, add 0.01 mol of hydrazine hydrate.[8]

  • A catalytic amount of glacial acetic acid can be added.[10]

  • Reflux the mixture for 6-8 hours.[8][11]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.

This protocol details the synthesis of a 1,5-benzodiazepine derivative, a class of compounds known for their anticonvulsant properties.[12][13][14]

Materials:

  • 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4'-Bromochalcone)

  • o-Phenylenediamine

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the 4'-bromochalcone intermediate and an equimolar amount of o-phenylenediamine in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid.[12]

  • The reaction can be performed under ultrasonic irradiation or conventional heating.[12]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization.

Data Presentation

The following tables summarize the quantitative data for the biological activities of representative synthesized heterocycles.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Pyrimidine-1Bacillus subtilis7.8Aspergillus spp.-[15]
Pyrimidine-1Pseudomonas aeruginosa17.8--[15]
Pyrimidine-1Escherichia coli15.6--[15]
Pyrimidine-2Staphylococcus aureus31.25Aspergillus spp.>500[16]
Pyrimidine-2Bacillus cereus31.25--[16]
Pyrimidine-3Staphylococcus aureus16.26Aspergillus niger17.34[17]
Pyrimidine-4Bacillus subtilis17.34--[17]
Pyrimidine-4Escherichia coli17.34--[17]

Table 2: Antifungal Activity of Chalcone and Thiazine Derivatives

Compound IDFungal StrainEC50 (µg/mL)In vivo Protective Activity (%)Reference
Chalcone-ThiadiazolePhomopsis sp.14.471.2[18]
Chalcone-ThiadiazoleRhizoctonia solani-74.4[18]

Table 3: Anticonvulsant Activity of 1,5-Benzodiazepine Analogs

Compound IDTest ModelProtection (%)Reference
PBDT 13Pentylenetetrazole-induced seizuresHigh[19]
PBDT 13Maximal Electroshock SeizureHigh[19]

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations described in the protocols.

G cluster_0 Synthesis of Pyrimidine Chalcone 4'-Bromochalcone Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine KOH, EtOH, Reflux Guanidine Guanidine HCl Guanidine->Pyrimidine

G cluster_1 Synthesis of 1,3-Thiazine Chalcone2 4'-Bromochalcone Thiazine 1,3-Thiazine Derivative Chalcone2->Thiazine NaOH, EtOH, Reflux Thiourea Thiourea Thiourea->Thiazine

G cluster_2 Synthesis of Pyrazoline Chalcone3 4'-Bromochalcone Pyrazoline Pyrazoline Derivative Chalcone3->Pyrazoline EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline

G cluster_3 Synthesis of 1,5-Benzodiazepine Chalcone4 4'-Bromochalcone Benzodiazepine 1,5-Benzodiazepine Derivative Chalcone4->Benzodiazepine AcOH, EtOH OPDA o-Phenylenediamine OPDA->Benzodiazepine

References

Application of 4'-Bromovalerophenone in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromovalerophenone is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of medicinally relevant compounds. Its structure, featuring a valerophenone core, provides a scaffold capable of interacting with hydrophobic pockets within biological targets such as enzymes. The presence of a bromine atom on the phenyl ring at the 4-position offers a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the ketone functional group can be readily modified through a variety of chemical transformations. These characteristics make this compound a valuable precursor for the development of novel therapeutic agents across different disease areas, including neurodegenerative disorders, infectious diseases, and oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
Appearance Yellow crystalline powder
Melting Point 34-36 °C
Boiling Point 168-169 °C at 20 mmHg
Purity Typically ≥95%

Key Synthetic Transformations and Applications

This compound is amenable to a range of chemical reactions that are fundamental to medicinal chemistry. The bromine atom allows for palladium-catalyzed cross-coupling reactions, while the ketone moiety can participate in condensations and reductions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is a key feature for synthetic diversification, enabling the formation of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions. These reactions are pivotal in constructing complex molecular scaffolds from simpler precursors.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is employed to synthesize 4'-arylvalerophenone derivatives, which can be further elaborated into various therapeutic agents.

Application Notes and Protocols:

This section provides detailed protocols for key synthetic transformations involving this compound and its subsequent application in the synthesis of compounds with potential therapeutic value.

Application 1: Synthesis of Chalcones as Antimicrobial Agents

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. This compound can serve as the ketone precursor in the Claisen-Schmidt condensation to produce a variety of chalcone derivatives.

Signaling Pathway and Mechanism of Action:

Chalcones are believed to exert their antimicrobial effects through multiple mechanisms. The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic groups (such as thiols in cysteine residues) in microbial enzymes and proteins, leading to their inactivation. This can disrupt essential metabolic pathways and cellular processes, ultimately inhibiting microbial growth.

antimicrobial_chalcone_synthesis This compound This compound C₁₁H₁₃BrO Chalcone_Derivative Chalcone Derivative (E)-1-(4-bromophenyl)-3-arylprop-2-en-1-one This compound->Chalcone_Derivative Claisen-Schmidt Condensation Aromatic_Aldehyde Aromatic Aldehyde R-CHO Aromatic_Aldehyde->Chalcone_Derivative Microbial_Cell Microbial_Cell Chalcone_Derivative->Microbial_Cell Inhibition Enzyme_Inactivation Enzyme_Inactivation Microbial_Cell->Enzyme_Inactivation Michael Addition Cell_Death Cell_Death Enzyme_Inactivation->Cell_Death

Caption: Synthesis of antimicrobial chalcones from this compound.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature for a specified time (typically several hours to overnight), monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Data Presentation:

CompoundR-group (on aldehyde)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Chalcone 1 4-ClData not availableData not available
Chalcone 2 4-OCH₃Data not availableData not available
Chalcone 3 2,4-diClData not availableData not available

Note: The above table is a template. Researchers would populate it with experimentally determined Minimum Inhibitory Concentration (MIC) values.

Application 2: Synthesis of 4'-Aryl and 4'-Amino Valerophenone Derivatives as Potential Cholinesterase Inhibitors and Antipsychotic Agents

The valerophenone scaffold is a key feature in a number of compounds targeting the central nervous system. By replacing the bromine atom of this compound, novel derivatives can be synthesized with potential applications as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's, or as antipsychotic agents.

Signaling Pathway and Mechanism of Action (Cholinesterase Inhibition):

In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes that hydrolyze acetylcholine, terminating its action. Inhibitors of these enzymes increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The valerophenone moiety of the synthesized compounds can interact with the active site of these enzymes, while the substituted aryl or amino group can provide additional binding interactions, leading to potent inhibition.

cholinesterase_inhibition cluster_synthesis Synthesis cluster_moa Mechanism of Action This compound This compound C₁₁H₁₃BrO Valerophenone_Derivative 4'-Aryl/Amino Valerophenone This compound->Valerophenone_Derivative Suzuki / Buchwald-Hartwig Coupling Coupling_Partner Aryl Boronic Acid / Amine Coupling_Partner->Valerophenone_Derivative Cholinesterase Cholinesterase Valerophenone_Derivative->Cholinesterase Inhibition Increased_ACh Increased Acetylcholine in Synapse Acetylcholine Acetylcholine Acetylcholine->Cholinesterase Hydrolysis

Caption: Synthesis and mechanism of cholinesterase inhibition by 4'-substituted valerophenones.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with an amine, a key step in the synthesis of potential antipsychotic agents and other CNS-active compounds.

Materials:

  • This compound

  • Amine (e.g., piperazine, morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add this compound (1 equivalent) and the amine (1.1-1.5 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

The following table is a template for presenting cholinesterase inhibitory activity data for derivatives of this compound.

CompoundR-groupAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
Derivative 1 4-phenylData not availableData not availableData not available
Derivative 2 4-(N-methylpiperazinyl)Data not availableData not availableData not available
Derivative 3 4-morpholinylData not availableData not availableData not available

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its synthetic utility, stemming from the reactive bromine atom and ketone functionality, allows for the efficient construction of diverse molecular libraries. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and Claisen-Schmidt condensations, enables the generation of novel compounds with potential therapeutic applications in a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in the discovery and development of new medicines. Further research is warranted to synthesize and evaluate a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

Application Notes and Protocols: 4'-Bromovalerophenone Derivatives for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromovalerophenone and its derivatives represent a class of chemical compounds with a backbone structure amenable to modifications for exploring enzyme-inhibitor interactions. The presence of a bromine atom on the phenyl ring and a valerophenone chain provides a scaffold that can be tailored to target the active or allosteric sites of various enzymes. Research has indicated the potential for these derivatives to act as inhibitors of several key enzymes implicated in a range of physiological and pathological processes.[1]

This document provides detailed application notes and experimental protocols for studying the inhibitory effects of this compound derivatives on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonyl reductase. While specific quantitative inhibition data for a broad range of this compound derivatives is not extensively available in publicly accessible literature, this guide offers protocols to enable researchers to generate such data. Furthermore, it presents reference inhibition data for other brominated compounds and relevant inhibitors to provide a comparative context for newly synthesized derivatives.

The signaling pathways associated with some enzymes targeted by brominated compounds, namely the Kynurenine Pathway, the Soluble Epoxide Hydrolase Pathway, and the Protein Tyrosine Phosphatase 1B (PTP1B) Pathway, are also described and visualized to aid in understanding the broader biological implications of enzyme inhibition.

Data Presentation: Enzyme Inhibition Data for Brominated Compounds and Relevant Inhibitors

Table 1: Acetylcholinesterase (AChE) Inhibition Data

Compound Class/NameSpecific DerivativeIC50 (µM)Ki (µM)Inhibition TypeSource
Chalcone DerivativesCompound 4a4.68-Mixed-type[2]
Acetophenone DerivativesCompound 2e0.13--
Ondansetron-33-Non-competitive[3]
Rivastigmine-71.1--[4]
Physostigmine----[4]
Donepezil----[4]

Table 2: Butyrylcholinesterase (BChE) Inhibition Data

Compound Class/NameSpecific DerivativeIC50 (µM)Ki (µM)Inhibition TypeSource
Benzothiazolone DerivativesCompound M131.211.14Reversible noncompetitive[5]
Carbamate DerivativesCompound 10.12 ± 0.09--[3]
Carbamate DerivativesCompound 70.38 ± 0.01--[3]
Ondansetron-2.5-Mixed-type[3]
Cymserine-0.063 - 0.1--[6]

Table 3: Carbonyl Reductase 1 (CBR1) Inhibition Data

Compound Class/NameSpecific DerivativeIC50 (µM)Ki (µM)Inhibition TypeSource
Resveratrol--55.8Mixed-type (Competitive/Noncompetitive)[7]
monoHER-37 - 21933 - 45Competitive/Uncompetitive[8]
Alkyl Phenyl KetonesHexanophenone--Competitive[9]
Alkyl Phenyl KetonesValerophenone--Competitive[9]

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[10][11][12]

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound derivatives (or other test inhibitors)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Positive control (e.g., Donepezil, Galantamine)

2. Preparation of Solutions:

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer (e.g., 1 U/mL). The final concentration in the well should be optimized based on the linear range of the assay.

  • ATCI Solution: Prepare a stock solution of ATCI in deionized water (e.g., 14 mM).

  • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer (e.g., 10 mM).

  • Test Compound Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in phosphate buffer to determine IC50 values. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.

3. Assay Procedure (96-well plate format):

  • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

  • Add 10 µL of the test compound solution (or positive control/vehicle control) to the respective wells.

  • Add 10 µL of the AChE solution to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Shake the plate for 1 minute.

  • Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Protocol 2: Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is similar to the AChE assay, with modifications for the specific enzyme and substrate.[3][13]

1. Materials and Reagents:

  • Butyrylcholinesterase (BChE) from equine serum

  • S-Butyrylthiocholine chloride (BTCC) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound derivatives (or other test inhibitors)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader (412 nm)

  • Positive control (e.g., Rivastigmine, Cymserine)

2. Preparation of Solutions:

  • BChE Solution: Prepare a stock solution of BChE in phosphate buffer.

  • BTCC Solution: Prepare a stock solution of BTCC in deionized water (e.g., 10 mM).

  • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer (e.g., 2 mM).

  • Test Compound Solutions: Prepare as described in the AChE protocol.

3. Assay Procedure (96-well plate format):

  • Add 40 µL of 0.1 M phosphate buffer (pH 7.4) to each well.

  • Add 10 µL of diluted serum samples or purified enzyme solution.

  • Add 50 µL of the DTNB solution to each well.

  • Add the test compound at desired concentrations.

  • Incubate the plate for 10 minutes at 25°C.

  • Initiate the reaction by adding 100 µL of the BTCC solution to each well.

  • Measure the absorbance at 412 nm kinetically for 20-30 minutes.

4. Data Analysis:

  • Follow the same data analysis procedure as described for the AChE inhibition assay to determine the % inhibition and IC50 values.

Protocol 3: Carbonyl Reductase Inhibition Assay

This is a general spectrophotometric protocol to screen for carbonyl reductase inhibitors by monitoring the consumption of NADPH.[4][14]

1. Materials and Reagents:

  • Carbonyl Reductase (e.g., from pig heart or recombinant human)

  • Substrate for carbonyl reductase (e.g., 4-benzoylpyridine, menadione, or a specific substrate of interest)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • This compound derivatives (or other test inhibitors)

  • Phosphate buffer (e.g., 100 mM, pH 7.2)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Positive control (e.g., a known carbonyl reductase inhibitor like quercetin or monoHER)

2. Preparation of Solutions:

  • Carbonyl Reductase Solution: Prepare a solution of the enzyme in phosphate buffer. The optimal concentration should be determined empirically.

  • Substrate Solution: Dissolve the substrate in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer to the desired concentration (e.g., 5 mM).

  • NADPH Solution: Prepare a fresh solution of NADPH in phosphate buffer (e.g., 1 mM).

  • Test Compound Solutions: Prepare as described in the AChE protocol.

3. Assay Procedure (96-well plate format):

  • In a 96-well plate, add the following to each well (final volume of 200 µL):

    • Phosphate buffer

    • Test compound solution at various concentrations

    • Carbonyl reductase solution (e.g., 20 µL of enzyme lysate)

  • Pre-incubate the mixture for 5-10 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the NADPH solution and the substrate solution.

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 10-30 minutes) using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

4. Data Analysis:

  • Calculate the initial velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition as described for the AChE assay.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways that can be modulated by enzyme inhibitors. These are provided to give a broader context to the enzyme inhibition studies.

Kynurenine_Pathway cluster_main Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KATs _3_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->_3_Hydroxykynurenine KMO KMO Kynurenine Monooxygenase (KMO) - Target for Inhibition - Quinolinic_Acid Quinolinic Acid (Neurotoxic) _3_Hydroxykynurenine->Quinolinic_Acid Kynureninase, HAAO

Caption: The Kynurenine Pathway, a major route of tryptophan metabolism.

sEH_Pathway cluster_main Soluble Epoxide Hydrolase (sEH) Pathway Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) Arachidonic_Acid->EETs Cytochrome P450 Epoxygenases sEH Soluble Epoxide Hydrolase (sEH) - Target for Inhibition - EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs

Caption: The Soluble Epoxide Hydrolase (sEH) signaling pathway.

PTP1B_Signaling cluster_main PTP1B in Insulin Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor binds IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS phosphorylates PTP1B Protein Tyrosine Phosphatase 1B (PTP1B) - Target for Inhibition - Insulin_Receptor->PTP1B dephosphorylates PI3K_Akt_Pathway PI3K/Akt Pathway IRS->PI3K_Akt_Pathway activates IRS->PTP1B dephosphorylates GLUT4_Translocation GLUT4 Translocation (Glucose Uptake) PI3K_Akt_Pathway->GLUT4_Translocation promotes

Caption: The role of PTP1B as a negative regulator in the insulin signaling pathway.

References

Application Notes and Protocols: The Role of 4'-Bromovalerophenone in the Synthesis of Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the significance and practical use of 4'-Bromovalerophenone as a key intermediate in the synthesis of novel acetylcholinesterase (AChE) inhibitors, particularly through the formation of chalcone derivatives. The protocols provided are based on established chemical methodologies and offer a framework for the development of potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The development of new, potent, and selective AChE inhibitors remains a significant goal in medicinal chemistry.

Chalcones, characterized by an α,β-unsaturated ketone system flanked by two aromatic rings, have emerged as a promising scaffold for the design of AChE inhibitors. Their relatively simple synthesis, structural flexibility, and ability to interact with the active site of AChE make them attractive candidates for drug discovery. This compound serves as a valuable starting material for the synthesis of a specific class of chalcone derivatives, where the bromo- and pentanoyl-substituents can be strategically utilized to modulate the pharmacological properties of the final compounds.

Synthesis of Acetylcholinesterase Inhibitors from this compound

The primary synthetic route to chalcone-based AChE inhibitors from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone. In this context, this compound acts as the ketone component, reacting with various substituted benzaldehydes to yield a library of chalcones with diverse substitution patterns.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 4_Bromovalerophenone This compound Chalcone_Derivative Chalcone Derivative (AChE Inhibitor) 4_Bromovalerophenone->Chalcone_Derivative Base (e.g., NaOH or KOH) Ethanol, rt Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Chalcone_Derivative

Caption: General scheme for the synthesis of chalcone derivatives from this compound.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-bromophenyl)-3-(phenyl)prop-2-en-1-one (a representative chalcone)

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add benzaldehyde (1 equivalent).

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 10-20%) dropwise to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific reactants.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of the AChE inhibitory activity of the synthesized chalcone derivatives using the spectrophotometric method developed by Ellman.

Materials:

  • Synthesized chalcone derivatives (test compounds)

  • Acetylcholinesterase (AChE) from electric eel

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Donepezil or Tacrine (as a positive control)

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

  • Add the DTNB solution to each well.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The following table summarizes the acetylcholinesterase inhibitory activity of various chalcone derivatives, providing a reference for the potential efficacy of compounds synthesized from this compound. The structural variations on the second aromatic ring (derived from the substituted benzaldehyde) significantly influence the inhibitory potency.

Compound IDR1 (on 4'-position of Ring A)R2 (on Ring B)AChE IC50 (µM)Reference
1 -Br4-N(CH3)26.1[1]
2 -Br4-OCH318.09[1]
3 -H4-Cl23-39[2]
4 -H4-NO223-39[2]
5 -OH4-Cl28.2 - 134.5[1]
6 -H3,4-(OCH3)223-39[2]

Note: The table presents data for structurally related chalcones to indicate the potential activity of this compound derivatives. Specific IC50 values for chalcones directly synthesized from this compound would need to be determined experimentally.

Signaling Pathway and Experimental Workflow

Cholinergic Signaling Pathway

Acetylcholinesterase inhibitors exert their effect by modulating the cholinergic signaling pathway. The following diagram illustrates the key steps in this pathway, from the synthesis of acetylcholine to its degradation by AChE, and the point of intervention for the inhibitors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Uptake Choline Uptake ACh_Synthesis Acetylcholine (ACh) Synthesis (Choline Acetyltransferase) Choline_Uptake->ACh_Synthesis ACh_Vesicle ACh Packaging into Vesicles ACh_Synthesis->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptors (Nicotinic & Muscarinic) ACh->ACh_Receptor Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor AChE Inhibitor (e.g., Chalcone Derivative) Inhibitor->AChE Inhibition

Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibition.

Experimental Workflow for AChE Inhibitor Development

The following diagram outlines the logical workflow from the synthesis of chalcone derivatives to their biological evaluation as potential acetylcholinesterase inhibitors.

G Start Start: Identify Lead Scaffold (Chalcones) Synthesis Synthesis of Chalcone Library (from this compound & Aldehydes) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Screening In Vitro AChE Inhibition Screening (Ellman's Method) Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization (Further Synthesis) SAR_Studies->Lead_Optimization End End: Identification of Potent AChE Inhibitor Candidate SAR_Studies->End Lead_Optimization->Synthesis Iterative Cycle

Caption: Workflow for the synthesis and evaluation of chalcone-based AChE inhibitors.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of chalcone-based acetylcholinesterase inhibitors. The Claisen-Schmidt condensation provides a straightforward and efficient method for generating a diverse library of these compounds. The provided protocols offer a foundation for researchers to synthesize and evaluate novel AChE inhibitors, contributing to the ongoing efforts in the discovery and development of new treatments for neurodegenerative diseases. The structure-activity relationship data for related chalcones suggest that derivatives of this compound hold significant promise as potent and selective AChE inhibitors.

References

Application Notes and Protocols for Photochemical Reactions of 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photochemical reactions involving 4'-Bromovalerophenone, with a focus on the prevalent Norrish Type II pathway. The information herein is intended to guide researchers in designing and executing photochemical experiments for applications in organic synthesis and drug development. While specific quantitative data for this compound is not extensively available in the literature, the protocols and data presented are based on well-established principles and analogous reactivity of structurally similar aromatic ketones, such as valerophenone.

Application Notes

Introduction to the Photochemistry of this compound

This compound is an aromatic ketone that exhibits characteristic photochemical reactivity upon absorption of ultraviolet (UV) light. The presence of a carbonyl group and a γ-hydrogen on the alkyl chain makes it a prime candidate for undergoing Norrish Type I and Type II photoreactions. Of these, the Norrish Type II reaction is generally the dominant pathway for valerophenone and its derivatives. This reaction proceeds through an excited triplet state of the ketone, leading to the formation of a 1,4-biradical intermediate. This intermediate can then undergo one of two competing pathways: cleavage (elimination) or intramolecular cyclization (Yang-Norrish reaction).

The Norrish Type II Reaction Pathway

The Norrish Type II reaction of this compound is initiated by the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen. This process forms a 1,4-biradical intermediate, which can then follow two main reaction pathways:

  • Cleavage (β-Scission): The 1,4-biradical can undergo fragmentation to yield 4'-bromoacetophenone and propene. The initial product from the cleavage is an enol, which rapidly tautomerizes to the more stable ketone.

  • Cyclization (Yang-Norrish Reaction): Alternatively, the biradical can undergo intramolecular recombination to form a cyclobutanol derivative, specifically 1-(4-bromophenyl)-2-methylcyclobutanol.

The ratio of cleavage to cyclization products is a critical aspect of this reaction and can be influenced by several factors, including the solvent, temperature, and the presence of substituents on the aromatic ring.

Influence of Solvent on Reaction Pathways

While specific data for this compound is limited, studies on valerophenone have shown that solvent polarity plays a significant role in directing the outcome of the Norrish Type II reaction. Generally, polar solvents tend to favor the cleavage pathway over cyclization. This is attributed to the stabilization of the polar 1,4-biradical intermediate and the transition state leading to cleavage. In nonpolar solvents, the cyclization reaction is often more competitive.

Applications in Organic Synthesis and Drug Development

The photochemical reactions of this compound and related compounds offer unique synthetic advantages. The Yang-Norrish cyclization provides a direct route to substituted cyclobutanols, which are valuable building blocks in the synthesis of complex organic molecules and natural products. The ability to control the reaction pathway by tuning experimental conditions, such as solvent polarity, allows for selective synthesis of either the cleavage or cyclization product. The bromine atom on the aromatic ring also serves as a functional handle for further synthetic transformations, such as cross-coupling reactions, making this compound a versatile starting material in drug discovery and development programs.

Quantitative Data Summary

The following table summarizes the expected trend of quantum yields for the Norrish Type II reaction of this compound in different solvents, based on analogous data for valerophenone. The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of moles of a specific product formed per mole of photons absorbed.

SolventDielectric Constant (ε)Expected Major PathwayAnalogous Quantum Yield (Φ) of Cleavage Product (4'-Bromoacetophenone)Analogous Quantum Yield (Φ) of Cyclization Product (1-(4-bromophenyl)-2-methylcyclobutanol)
Benzene2.3Cyclization/Cleavage~0.3Lower
Acetonitrile37.5CleavageHigherLower
Methanol32.7CleavageHigherLower
tert-Butanol12.5Cleavage~0.6Lower

Note: The quantum yields presented are based on studies of valerophenone and are intended to show the expected trend for this compound. Actual values will need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparative Scale Photochemical Reaction of this compound

Objective: To synthesize the Norrish Type II photoproducts of this compound on a preparative scale.

Materials:

  • This compound

  • Anhydrous solvent (e.g., benzene for cyclization, acetonitrile for cleavage)

  • Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., emitting around 300 nm) and a cooling system

  • Pyrex or quartz reaction vessel

  • Nitrogen or argon gas for deoxygenation

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dissolve 1.0 g of this compound in 200 mL of the chosen anhydrous solvent in the photochemical reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon gas for 30 minutes. Oxygen can quench the excited triplet state and lead to side reactions.

  • Place the reaction vessel in the photochemical reactor and start the cooling system to maintain a constant temperature (e.g., 20-25 °C).

  • Turn on the UV lamp to initiate the photoreaction.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Continue the irradiation until the starting material is consumed or a desired conversion is reached.

  • Once the reaction is complete, turn off the lamp and stop the cooling system.

  • Remove the solvent from the reaction mixture using a rotary evaporator.

  • Purify the crude product mixture by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the unreacted starting material, 4'-bromoacetophenone, and 1-(4-bromophenyl)-2-methylcyclobutanol.

  • Characterize the isolated products using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Analytical Scale Photolysis for Product Ratio Determination

Objective: To determine the ratio of cleavage to cyclization products in different solvents.

Materials:

  • Standard solutions of this compound in various solvents (e.g., benzene, acetonitrile, methanol) of known concentration (e.g., 0.01 M).

  • Quartz cuvettes or small-scale photoreaction tubes.

  • A merry-go-round or parallel photoreactor to ensure equal irradiation of all samples.

  • UV lamp with a specific wavelength filter if desired.

  • Internal standard (e.g., dodecane).

  • GC-MS instrument.

Procedure:

  • Prepare solutions of this compound (0.01 M) and an internal standard (e.g., 0.005 M dodecane) in the different solvents to be tested.

  • Transfer 2 mL of each solution into separate quartz tubes.

  • Deoxygenate each sample by purging with nitrogen or argon for 10-15 minutes.

  • Seal the tubes and place them in the photoreactor.

  • Irradiate the samples for a set period. The irradiation time should be chosen to ensure a low conversion of the starting material (typically < 20%) to avoid secondary photoreactions.

  • After irradiation, analyze the samples by GC-MS.

  • Identify the peaks corresponding to this compound, 4'-bromoacetophenone, and 1-(4-bromophenyl)-2-methylcyclobutanol by comparing their retention times and mass spectra with authentic standards.

  • Quantify the amounts of each product and the remaining starting material relative to the internal standard.

  • Calculate the product ratio (cleavage/cyclization) for each solvent.

Protocol 3: Synthesis of 1-(4-bromophenyl)-2-methylcyclobutanol (Analytical Standard)

Objective: To synthesize an authentic sample of the cyclization product for use as an analytical standard. While direct synthesis of this specific substituted cyclobutanol is not readily found, a general approach based on the synthesis of similar cyclobutanols can be adapted. A plausible route would involve the reaction of a suitable Grignard reagent with a substituted cyclobutanone, however, a more direct photochemical synthesis via the Yang-Norrish reaction of this compound in a non-polar solvent like benzene is the most straightforward approach as outlined in Protocol 1. The isolated and purified product can then be used to create a standard curve for quantitative analysis.

Visualizations

Norrish_Type_II_Reaction cluster_ground_state Ground State cluster_excited_state Excited States cluster_intermediates Intermediates cluster_products Products 4_BV This compound (S₀) 4_BV_S1 Excited Singlet State (S₁) 4_BV->4_BV_S1 UV light (hν) 4_BV_T1 Excited Triplet State (T₁) 4_BV_S1->4_BV_T1 Intersystem Crossing (ISC) Biradical 1,4-Biradical 4_BV_T1->Biradical γ-H Abstraction Cleavage 4'-Bromoacetophenone + Propene Biradical->Cleavage Cleavage (β-Scission) Cyclization 1-(4-bromophenyl)-2-methylcyclobutanol Biradical->Cyclization Cyclization (Yang Reaction)

Experimental_Workflow Start Start Preparation Prepare solution of this compound in desired solvent Start->Preparation Deoxygenation Deoxygenate solution (N₂ or Ar purge) Preparation->Deoxygenation Irradiation Irradiate in photochemical reactor (UV lamp, controlled temperature) Deoxygenation->Irradiation Monitoring Monitor reaction progress (TLC, GC-MS) Irradiation->Monitoring Monitoring->Irradiation Continue Workup Solvent removal Monitoring->Workup Complete Purification Purify products (Column Chromatography) Workup->Purification Analysis Characterize products (NMR, MS) Purification->Analysis End End Analysis->End

Application Notes and Protocols: 4'-Bromovalerophenone as a Versatile Intermediate in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-Bromovalerophenone is an aromatic ketone that serves as a crucial and versatile intermediate in fine chemical manufacturing. Its structure, featuring a phenyl ring substituted with both a bromine atom and a pentanoyl group, offers two distinct reactive sites for chemical modification. This dual reactivity makes it a valuable building block for synthesizing a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides an overview of its properties, detailed synthesis protocols, and key applications.

Physicochemical and Analytical Data

This compound is typically a yellow or tan crystalline solid at room temperature.[][2][3] Its key physical and chemical properties are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃BrO[][4]
Molecular Weight 241.12 g/mol [][4]
CAS Number 7295-44-5[5]
Appearance Yellow to tan crystalline powder/solid[][2][3]
Melting Point 34-36 °C[][2][6]
Boiling Point 168-169 °C (at 20 mmHg)[][2]
Density ~1.291 - 1.337 g/cm³[][2]
Solubility Sparingly soluble in Chloroform, Ethyl Acetate[2][3]
Purity (Typical) ≥95-98%[][4][7]

Table 2: Analytical Characterization Techniques

TechniquePurposeReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Identification, quantification, and assessment of molecular fragmentation patterns.[4]
Infrared (IR) Spectroscopy Confirms the presence of functional groups, particularly the carbonyl (C=O) stretch.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural elucidation of the molecule and its derivatives.[8]
Thin-Layer Chromatography (TLC) Preliminary identification and monitoring of reaction progress.[4]
Purity Assessment (GC-FID) Quantitative analysis of sample purity using a flame ionization detector.[4]

Synthesis of this compound

The synthesis of this compound is reliably achieved through classical methods such as Friedel-Crafts acylation or, more commonly, electrophilic aromatic substitution.[4]

Protocol 2.1: Synthesis via Electrophilic Bromination of Valerophenone

This widely used method involves the bromination of valerophenone in the presence of a Lewis acid catalyst.[4] The alkyl chain of valerophenone is an ortho-, para-director, and the para-position is sterically favored, leading to the desired product.[4]

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve valerophenone (1.0 eq.) in a suitable solvent such as dichloroethane.

  • Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) (approx. 20-25 wt% relative to valerophenone).[4]

  • Bromination: Cool the mixture to 0-10 °C using an ice bath. Slowly add bromine (1.1-1.3 eq.) dropwise via the dropping funnel, ensuring the temperature remains stable.[4]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature or slightly elevated temperature (e.g., 50-75 °C) to ensure full conversion, monitoring progress by TLC or GC.[4]

  • Workup: Quench the reaction by carefully pouring it into a cold, aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize excess bromine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification Valerophenone Valerophenone Mixing Mix in Solvent (0-10 °C) Valerophenone->Mixing Reagents Br₂ + Lewis Acid (e.g., FeBr₃) Reagents->Mixing Arenium Arenium Ion Intermediate Mixing->Arenium Electrophilic Attack Deprotonation Deprotonation Arenium->Deprotonation Crude Crude this compound Deprotonation->Crude Purification Purification (Wash, Extraction, Chromatography) Crude->Purification Final Pure this compound Purification->Final G cluster_carbonyl Carbonyl Reactions cluster_aryl Aryl Bromide Reactions cluster_products Derivative Classes center_node This compound Reduction Reduction (e.g., NaBH₄) center_node->Reduction Oxidation Oxidation (e.g., KMnO₄) center_node->Oxidation Alpha_Bromination α-Bromination (e.g., Br₂) center_node->Alpha_Bromination Coupling Cross-Coupling (e.g., Suzuki, Buchwald) center_node->Coupling Alcohol Secondary Alcohols Reduction->Alcohol Acid 4-Bromobenzoic Acid Oxidation->Acid Alpha_Halo α-Haloketones Alpha_Bromination->Alpha_Halo Biaryl Biaryl Ketones Coupling->Biaryl G Start This compound Step1 α-Bromination (e.g., Br₂ in AcOH) Start->Step1 Intermediate 2,4'-Dibromovalerophenone Step1->Intermediate Step2 Nucleophilic Substitution (with Pyrrolidine) Intermediate->Step2 Product α-Pyrrolidino-4- bromovalerophenone Step2->Product Final Final Product (after purification) Product->Final

References

Application Notes and Protocols for the Reduction of 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the reduction of 4'-bromovalerophenone to 1-(4-bromophenyl)pentan-1-ol. The primary methods covered are sodium borohydride reduction, lithium aluminum hydride reduction, and catalytic hydrogenation. Each protocol includes information on the reaction setup, stoichiometry, temperature, reaction time, work-up, and purification. Quantitative data, where available from analogous reactions, is summarized for comparison. Additionally, diagrams illustrating the reaction pathway and a general experimental workflow are provided to aid in visualization and implementation.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This compound is a versatile starting material, and its reduction product, 1-(4-bromophenyl)pentan-1-ol, serves as a valuable building block in medicinal chemistry and materials science. The choice of reducing agent is critical and depends on factors such as functional group tolerance, stereoselectivity, and scalability. This application note details three common and effective methods for this transformation.

Data Presentation

Table 1: Comparison of Reduction Methods for Aryl Ketones (Analogous Systems)

MethodReducing AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
Protocol 1 Sodium Borohydride (NaBH₄)Methanol or Ethanol0 to rt30 min - 2 h85-95%Mild conditions, compatible with many functional groups.
Protocol 2 Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O0 to rt1 - 4 h>90%Powerful reducing agent, not compatible with protic functional groups. Requires anhydrous conditions.
Protocol 3 Catalytic HydrogenationH₂ (gas), Pd/C or PtO₂Ethanol or Ethyl Acetatert2 - 12 h"Green" method, can be highly selective, requires specialized equipment for handling hydrogen gas.

Note: The yields presented are based on general reductions of similar aryl ketones and may vary for the specific substrate, this compound.

Mandatory Visualization

Reduction_Workflow General Workflow for the Reduction of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound in appropriate solvent add_reagent Add reducing agent (e.g., NaBH4) portion-wise at controlled temperature start->add_reagent stir Stir reaction mixture for the specified time add_reagent->stir quench Quench excess reducing agent stir->quench extract Extract the product with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry the organic layer over anhydrous Na2SO4 wash->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product (e.g., column chromatography) concentrate->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for the reduction of this compound.

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol describes a mild and efficient method for the reduction of this compound using sodium borohydride.

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 - 1.5 eq) in small portions over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.

    • Acidify the mixture to pH ~5-6 with 1 M HCl.

    • Remove the bulk of the alcohol solvent using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-(4-bromophenyl)pentan-1-ol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the use of a more powerful reducing agent, lithium aluminum hydride, for the reduction of this compound. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl acetate (for quenching)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes and needles

  • Inert gas supply (N₂ or Ar)

  • Ice bath

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF or Et₂O.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a suspension of LiAlH₄ (1.1 - 1.5 eq) in anhydrous THF or Et₂O. Slowly add the LiAlH₄ suspension to the ketone solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add deionized water (x mL, where x is the mass of LiAlH₄ in grams used).

    • Add 1 M NaOH (x mL).

    • Add deionized water (3x mL).

    • Stir the mixture vigorously at room temperature for 30 minutes until a granular precipitate forms.

    • Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes.

    • Filter the solid and wash it thoroughly with THF or Et₂O.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Analyze the purified 1-(4-bromophenyl)pentan-1-ol by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 3: Catalytic Hydrogenation

This protocol describes a "green" and selective method for the reduction of this compound using catalytic hydrogenation. This method requires specialized equipment for handling hydrogen gas safely.

Materials:

  • This compound

  • Ethanol or Ethyl acetate

  • Palladium on carbon (Pd/C, 5-10 wt%) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Addition of Catalyst: Carefully add the catalyst (typically 1-5 mol% of the substrate) to the solution.

  • Hydrogenation:

    • Secure the flask to the hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

    • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

    • Stir the reaction mixture vigorously at room temperature for 2-12 hours.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis of aliquots.

  • Work-up:

    • Carefully vent the hydrogen from the reaction vessel and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Signaling Pathway/Reaction Scheme

reaction_scheme start This compound (Ketone) product 1-(4-bromophenyl)pentan-1-ol (Secondary Alcohol) start->product [H] (Reducing Agent) e.g., NaBH4, LiAlH4, or H2/Catalyst

Caption: Reduction of this compound to 1-(4-bromophenyl)pentan-1-ol.

Conclusion

The reduction of this compound to 1-(4-bromophenyl)pentan-1-ol can be effectively achieved using several methods. The choice of protocol will depend on the specific requirements of the synthesis, including the presence of other functional groups, desired yield, and available equipment. Sodium borohydride offers a mild and convenient option, while lithium aluminum hydride provides a more powerful alternative for less sensitive substrates. Catalytic hydrogenation represents a greener approach suitable for scalable and selective reductions. The protocols provided herein offer a comprehensive guide for researchers to successfully perform this important transformation.

Application Notes and Protocols: Grignard Reaction with 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming new carbon-carbon bonds.[1] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group, such as that in a ketone or aldehyde.[2] The reaction with 4'-Bromovalerophenone, an aromatic ketone, typically yields a tertiary alcohol.[3][4] The resulting molecular scaffold, containing both a hydroxyl group and a bromo-substituted aromatic ring, is of significant interest in medicinal chemistry and drug development. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions, while the tertiary alcohol moiety can influence the molecule's polarity, solubility, and potential for hydrogen bonding, making these products valuable intermediates in the synthesis of complex pharmaceutical agents.[5]

Reaction Mechanism and Signaling Pathway

The Grignard reaction with a ketone proceeds via a two-step mechanism: nucleophilic addition followed by an acidic workup. First, the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This forms a new C-C bond and a tetrahedral magnesium alkoxide intermediate. The subsequent addition of an acid source protonates the alkoxide to yield the final tertiary alcohol product.[3]

Grignard Reaction Mechanism cluster_reactants Reactants cluster_intermediate Nucleophilic Addition cluster_workup Acidic Workup cluster_byproduct Workup Byproducts ketone This compound alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Step 1: Nucleophilic Attack grignard Grignard Reagent (R-MgX) grignard->alkoxide product Tertiary Alcohol Product alkoxide->product Step 2: Protonation salts MgX(OH) alkoxide->salts acid H₃O⁺ acid->product acid->salts

Caption: Mechanism of the Grignard reaction with this compound.

Experimental Protocols

This protocol details the synthesis of 1-(4-bromophenyl)-1-methylpentan-1-ol via the reaction of this compound with methylmagnesium bromide.

1. Materials and Reagents

Material/ReagentFormulaMolecular Weight ( g/mol )
This compoundC₁₁H₁₃BrO241.12
Magnesium TurningsMg24.31
Methyl IodideCH₃I141.94
Anhydrous Diethyl Ether(C₂H₅)₂O74.12
IodineI₂253.81
Hydrochloric Acid (conc.)HCl36.46
Saturated Sodium BicarbonateNaHCO₃84.01
Saturated Sodium Chloride (Brine)NaCl58.44
Anhydrous Sodium SulfateNa₂SO₄142.04

2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Glass stopper

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Drying tubes (CaCl₂)

  • Separatory funnel (500 mL)

  • Standard glassware for extraction and filtration

3. Experimental Procedure

Critical Step: All glassware must be scrupulously dried in an oven (e.g., overnight at 120°C) and assembled while hot, then allowed to cool to room temperature under an inert atmosphere (N₂ or Ar) or with drying tubes to prevent moisture from contaminating the reaction.[1][6]

Part A: Preparation of Methylmagnesium Iodide (Grignard Reagent)

  • Place magnesium turnings (1.5 g, 61.7 mmol) and a magnetic stir bar into the dry 250 mL three-necked flask.

  • Fit the flask with the reflux condenser and dropping funnel. Place drying tubes on top of both.

  • Add 30 mL of anhydrous diethyl ether to the flask to cover the magnesium.

  • In the dropping funnel, prepare a solution of methyl iodide (8.0 g, 3.5 mL, 56.4 mmol) in 50 mL of anhydrous diethyl ether.

  • Add a small crystal of iodine to the magnesium suspension. The iodine acts as an activator and its color will disappear upon reaction initiation.[7]

  • Add approximately 5 mL of the methyl iodide solution from the dropping funnel to the flask. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[6]

    • Troubleshooting: If the reaction does not start, gently warm the flask with a heating mantle or crush some of the magnesium turnings with a dry glass rod.[1]

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting gray-black solution is the Grignard reagent.

Part B: Reaction with this compound

  • Prepare a solution of this compound (11.5 g, 47.7 mmol) in 50 mL of anhydrous diethyl ether in a separate dry flask.

  • Transfer this solution to the dropping funnel.

  • Cool the Grignard reagent solution in an ice-water bath.

  • Add the this compound solution dropwise to the stirred Grignard reagent over 30 minutes. Control the addition rate to maintain a gentle reflux and prevent overheating.[6]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part C: Workup and Purification

  • Cool the reaction mixture again in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 10% aqueous HCl (approx. 50 mL) to neutralize the mixture and dissolve the magnesium salts.[1][8] This process is exothermic.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Separate the layers. Extract the aqueous layer twice with 30 mL portions of diethyl ether.[3]

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

    • 50 mL of saturated aqueous sodium chloride (brine) to aid in drying.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Decant or filter the solution to remove the drying agent, and remove the solvent (diethyl ether) using a rotary evaporator.

  • The resulting crude oil or solid can be purified by recrystallization (e.g., from hexanes) or column chromatography to yield the pure tertiary alcohol.

Experimental Workflow

The following diagram illustrates the key steps of the synthesis protocol.

Grignard Synthesis Workflow cluster_prep Preparation cluster_grignard Part A: Grignard Reagent Synthesis cluster_reaction Part B: Reaction cluster_workup Part C: Workup & Purification cluster_final Final Product A Dry Glassware & Assemble B Charge Flask with Mg & Ether A->B C Add CH₃I Solution Dropwise B->C D Stir to Complete Formation C->D E Add this compound Solution Dropwise D->E F Stir at Room Temperature E->F G Quench with 10% HCl F->G H Extract with Diethyl Ether G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry with Na₂SO₄ I->J K Evaporate Solvent J->K L Purify by Recrystallization/Chromatography K->L

Caption: Step-by-step workflow for the Grignard synthesis.

Data Presentation

Table 1: Reactant Stoichiometry (Example Data)

ReactantMolecular Weight ( g/mol )Mass / VolumeMoles (mmol)Equivalents
This compound241.1211.5 g47.71.0
Magnesium24.311.5 g61.71.3
Methyl Iodide141.943.5 mL (8.0 g)56.41.2

Table 2: Product Yield and Characterization (Example Data)

ProductFormulaTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1-(4-bromophenyl)-1-methylpentan-1-olC₁₂H₁₇BrO12.39.8~80%

Note: Yields are highly dependent on strict adherence to anhydrous conditions and procedural execution.

Safety and Handling

  • Grignard Reagents: Are highly reactive, moisture-sensitive, and can be pyrophoric. All operations must be conducted under anhydrous conditions and preferably under an inert atmosphere.[9]

  • Diethyl Ether: Is extremely flammable and has a low boiling point. Work in a well-ventilated fume hood away from any sources of ignition.

  • Methyl Iodide: Is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Acid Quench: The workup with acid is highly exothermic and releases flammable gases. Perform the addition slowly and with adequate cooling.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] 4'-Bromovalerophenone is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

These application notes provide a comprehensive overview of the Suzuki coupling reaction with this compound, including detailed protocols, a summary of typical reaction conditions, and key mechanistic insights. While direct literature on this compound is limited, the provided data is based on well-established procedures for structurally similar compounds like 4'-bromoacetophenone, offering a robust starting point for reaction optimization.

Reaction Principle and Mechanism

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4][5]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[4][6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Typical Reaction Conditions

Successful Suzuki coupling reactions are highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes common conditions used for the coupling of aryl bromides, which are directly applicable to this compound.

ComponentExamplesTypical Concentration/LoadingNotes
Aryl Bromide This compound1.0 equivalentLimiting reagent in most cases.
Boronic Acid Phenylboronic acid, various substituted arylboronic acids1.1 - 1.5 equivalentsA slight excess is typically used to ensure complete consumption of the aryl bromide.
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃0.25 - 5 mol%Catalyst loading can be optimized to balance reaction efficiency and cost.[7][8]
Ligand PPh₃, dppf, P(t-Bu)₃, PCy₃(if catalyst is not pre-formed)Bulky, electron-rich phosphine ligands often improve catalytic activity, especially for less reactive chlorides.[5]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N2.0 - 3.0 equivalentsThe choice of base can significantly impact the reaction rate and yield.[7][9]
Solvent Toluene, Dioxane, THF, DMF, DMAA mixture of an organic solvent and water is often used to dissolve the inorganic base.[9][10]
Temperature 80 - 140 °CHigher temperatures can favor the reaction, especially with less reactive substrates.[7]
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[7]

Experimental Protocol: General Procedure for the Suzuki Coupling of this compound

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene and Water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Add the arylboronic acid (1.2 mmol, 1.2 eq.) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the solvent system (e.g., Toluene:Water, 4:1 v/v, 10 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Representative Yields for Suzuki Coupling of 4'-Bromoacetophenone

The following table presents representative data from the literature for the Suzuki coupling of 4'-bromoacetophenone with phenylboronic acid, which serves as a good model for reactions with this compound.

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Supported Pd(II)-N₂O₂ (1.0)NaHCO₃DMA1002485[7]
Supported Pd(II)-N₂O₂ (1.0)NaOAcDMA1002478[7]
Supported Pd(II)-N₂O₂ (1.0)Na₂CO₃DMA1002499[7]
Supported Pd(II)-N₂O₂ (1.0)K₂CO₃DMA1002495[7]
Supported Pd(II)-N₂O₂ (1.0)Et₃NDMA1002465[7]
Supported Pd(II)-N₂O₂ (0.25)Na₂CO₃DMA1402499[7]

DMA: N,N-Dimethylacetamide

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants: This compound Arylboronic Acid Base B 2. Add Catalyst: e.g., Pd(PPh3)4 A->B C 3. Add Solvent: e.g., Toluene/Water B->C D 4. Heat and Stir under Inert Atmosphere C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench and Extract E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: General experimental workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Coupled Product) reductive_elimination->product r1x R1-X (this compound) r1x->oxidative_addition r2by2 R2-B(OR)2 (Boronic Acid Derivative) r2by2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective method for the derivatization of this compound. By leveraging the extensive knowledge base for similar aryl bromides, researchers can readily develop robust and high-yielding protocols. The versatility of this reaction makes it an invaluable tool in the synthesis of novel compounds for drug discovery and development, allowing for the rapid generation of compound libraries for biological screening. Careful selection of the catalyst, base, and solvent system is paramount to achieving optimal results.

References

Application Notes and Protocols for the Quantification of 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4'-Bromovalerophenone, a key intermediate in the synthesis of various pharmaceutical compounds and a substance of interest in forensic chemistry. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are based on established analytical principles and methods for similar compounds. It is essential to note that these methods should be fully validated in the user's laboratory to ensure accuracy and reliability for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] Its high sensitivity and specificity make it particularly suitable for trace analysis and identification in complex matrices.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent such as methanol or ethyl acetate to a final concentration of 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent, ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • If required, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) to all sample and calibration solutions at a fixed concentration.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 50-300) for identification.

    • Suggested SIM ions for this compound (C11H13BrO, MW: 241.12): m/z 183, 185 (benzoyl fragments with bromine isotopes), 240, 242 (molecular ions). The most abundant fragment ion should be used for quantification.

Data Presentation: GC-MS Method Validation Parameters

The following table summarizes the typical performance characteristics that should be evaluated during method validation.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:1
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve is Add Internal Standard dissolve->is standards Prepare Calibration Standards standards->is inject Inject Sample is->inject Prepared Sample separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM/Scan) ionize->detect integrate Peak Integration detect->integrate Raw Data calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solutions (0.45 µm) dissolve->filter standards Prepare Calibration Standards standards->filter inject Inject Sample filter->inject Prepared Sample separate Reverse-Phase Separation inject->separate detect UV Detection at λmax separate->detect integrate Peak Integration detect->integrate Chromatogram calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify cluster_inputs Experimental Inputs cluster_nmr NMR Measurement cluster_constants Known Constants mass_analyte Mass of Analyte (m_analyte) calculation Purity Calculation mass_analyte->calculation mass_is Mass of Internal Standard (m_IS) mass_is->calculation purity_is Purity of Internal Standard (P_IS) purity_is->calculation integral_analyte Integral of Analyte Signal (I_analyte) integral_analyte->calculation integral_is Integral of IS Signal (I_IS) integral_is->calculation mw_analyte MW of Analyte mw_analyte->calculation mw_is MW of IS mw_is->calculation n_analyte Number of Protons (Analyte) n_analyte->calculation n_is Number of Protons (IS) n_is->calculation result Purity of Analyte (P_analyte) calculation->result

References

Application Notes and Protocols for the Analysis of 4'-Bromovalerophenone by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Fictional Analytical Solutions, a leader in analytical chemistry, today released detailed application notes and protocols for the analysis of 4'-Bromovalerophenone. This comprehensive guide is designed to assist researchers, scientists, and professionals in the drug development industry in accurately identifying and quantifying this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

These application notes provide robust methodologies to ensure reliable and reproducible results, crucial for research, quality control, and forensic applications.

Introduction

This compound is a halogenated aromatic ketone with the molecular formula C₁₁H₁₃BrO.[1] It is a compound of interest in various fields, including synthetic organic chemistry and as a potential intermediate in the synthesis of pharmaceutical compounds. Accurate and sensitive analytical methods are essential for its characterization, quantification, and purity assessment. This document outlines detailed protocols for the analysis of this compound using HPLC with UV detection and GC-MS.

HPLC Analysis of this compound

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. This protocol is adapted from established methods for the analysis of related bromophenolic compounds and is optimized for this compound.[2]

Experimental Protocol: HPLC

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • For unknown samples, dissolve a precisely weighed amount in methanol to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C8 reversed-phase column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size) is recommended for good peak shape and resolution.[2]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 60 40
    15 20 80
    20 20 80
    21 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV absorbance at 254 nm.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, which is expected to be in the range of 10-15 minutes under these conditions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides structural information, confirming the identity of the analyte.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • Prepare a series of calibration standards from 0.1 µg/mL to 20 µg/mL by serial dilution.

  • For unknown samples, dissolve a known amount in the solvent to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

3. Data Analysis:

  • The retention time for this compound will be specific to the system but can be used for initial identification.

  • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum. Key fragments for this compound include the molecular ion peak and characteristic fragments. The most abundant fragment ion (base peak) is observed at m/z 183, corresponding to the [C₆H₄BrCO]⁺ fragment resulting from alpha-cleavage.[1] Other significant ions may be observed at m/z 185 (due to the ⁸¹Br isotope), 155, 157, and 77.

  • For quantification, use the peak area of a characteristic ion (e.g., m/z 183) and a calibration curve constructed from the standards.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of this compound using the described methods.

ParameterHPLC-UVGC-MS
Typical Retention Time 10 - 15 min8 - 12 min
Key Ion (m/z) N/A183 (Quantifier), 240/242 (Qualifier)
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL
Linearity (R²) >0.999>0.998

Note: The exact retention times, LOD, and LOQ are instrument-dependent and should be determined experimentally during method validation.

Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleReceipt Sample Receipt StandardPrep Standard Preparation SampleReceipt->StandardPrep SampleDissolution Sample Dissolution & Dilution SampleReceipt->SampleDissolution Filtration Filtration StandardPrep->Filtration SampleDissolution->Filtration HPLC HPLC Analysis Filtration->HPLC HPLC Path GCMS GC-MS Analysis Filtration->GCMS GC-MS Path PeakIntegration Peak Integration & Identification HPLC->PeakIntegration GCMS->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification Calibration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship for method selection based on sample characteristics.

G Start Sample for Analysis VolatilityCheck Is the sample thermally stable and non-volatile? Start->VolatilityCheck HPLC HPLC Analysis VolatilityCheck->HPLC Yes GCMS GC-MS Analysis VolatilityCheck->GCMS No Confirmation Require structural confirmation? HPLC->Confirmation End Report Results GCMS->End Confirmation->GCMS Yes Confirmation->End No

Caption: Method selection logic for this compound analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromovalerophenone. The following information is designed to help improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are:

  • Friedel-Crafts Acylation: This involves the reaction of bromobenzene with valeryl chloride or valeric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

  • Electrophilic Aromatic Substitution (Bromination): This method consists of the bromination of valerophenone using a bromine source and a catalyst.[1]

Q2: I am getting a low yield in my Friedel-Crafts acylation. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric moisture. Ensure anhydrous conditions are maintained throughout the reaction.

  • Deactivated Substrate: Friedel-Crafts reactions are less effective on strongly deactivated aromatic rings.[3][4] While bromobenzene is suitable, the presence of other electron-withdrawing groups can hinder the reaction.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it forms a complex with the ketone product.[2]

  • Suboptimal Temperature: The reaction temperature can significantly impact yield. Running the reaction at too low a temperature may slow the reaction rate, while excessively high temperatures can lead to side reactions.

Q3: What are the common side products in the synthesis of this compound?

A3: In the Friedel-Crafts acylation of bromobenzene, the primary side product is typically the ortho-isomer (2'-Bromovalerophenone).[5] The formation of the para-isomer is generally favored due to steric hindrance at the ortho position. Polysubstitution is less common in acylation compared to alkylation because the acyl group deactivates the aromatic ring towards further electrophilic attack.[3] During the bromination of valerophenone, positional isomers can also be formed.

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through several methods:

  • Washing: The crude product can be washed with a sodium hydroxide solution to remove acidic impurities, followed by washing with water and brine.[5]

  • Recrystallization: This is an effective method for purifying solid products.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from isomers and other impurities.[6]

  • Vacuum Distillation: This technique can be employed to purify the product, although it may not be necessary if crystallization is successful.[5]

Troubleshooting Guides

Problem: Low or No Product Yield
Potential Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Lewis Acid Catalyst Use a fresh, unopened container of the Lewis acid catalyst. Handle the catalyst quickly in a dry environment to minimize exposure to air.
Incorrect Stoichiometry For Friedel-Crafts acylation, ensure at least a stoichiometric amount of the Lewis acid is used relative to the acylating agent.[2]
Low Reaction Temperature Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. For some Friedel-Crafts reactions, refluxing may be necessary.[5]
Deactivated Starting Material Ensure the bromobenzene starting material is pure and free of strongly deactivating contaminants.
Problem: Impure Product (Multiple Spots on TLC)
Potential Cause Troubleshooting Steps
Formation of Isomers Optimize the reaction temperature to favor the formation of the para-isomer. Lower temperatures can sometimes improve selectivity. Purify the product using column chromatography or fractional crystallization.
Unreacted Starting Materials Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Monitor the reaction progress by TLC.
Side Reactions Avoid excessively high temperatures, which can promote side reactions. Ensure the purity of all starting materials.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of various parameters on the reaction outcome based on general principles of Friedel-Crafts acylation. Note: The values presented are illustrative and may not represent specific experimental results.

Parameter Variation Effect on Yield Reasoning
Lewis Acid Catalyst AlCl₃ vs. FeCl₃ vs. ZnCl₂VariesThe strength of the Lewis acid affects the formation of the acylium ion. AlCl₃ is generally a strong and effective catalyst.
Catalyst Stoichiometry Sub-stoichiometric vs. StoichiometricLower vs. HigherThe Lewis acid complexes with the product ketone, so a stoichiometric amount is often needed to drive the reaction to completion.[2]
Temperature Low (0-25 °C) vs. High (Reflux)VariesHigher temperatures increase the reaction rate but can also lead to more side products, potentially lowering the isolated yield of the desired isomer.[7]
Reaction Time Short vs. LongLower vs. HigherSufficient time is required for the reaction to proceed to completion. Reaction progress should be monitored.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 4-bromoacetophenone and can be modified for this compound.[5]

  • Setup: Assemble a dry 100 mL round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Reagents: To the flask, add aluminum chloride (0.12 mol) and dry dichloromethane (20 mL). Add bromobenzene (0.1 mol) to the flask.

  • Addition: Place valeryl chloride (0.11 mol) in the dropping funnel. Add the valeryl chloride dropwise to the stirred reaction mixture over a period of 15-20 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain reflux for 30 minutes.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the cooled mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 25 mL), 2M NaOH solution (25 mL), and saturated NaCl solution (25 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous calcium chloride. Filter the solution and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Bromination of Valerophenone

This protocol is a safer alternative to using elemental bromine.

  • Setup: In a glass beaker or jar, place valerophenone (100 g).

  • Reagents: Add 48% hydrobromic acid (29 mL) to the valerophenone.

  • Reaction: Slowly add 35% hydrogen peroxide (19 mL) dropwise to the mixture while stirring vigorously. The addition should be done in portions, allowing the color of the mixture to fade between additions. The reaction is exothermic, and the temperature should be monitored.

  • Workup: After the addition is complete, continue stirring for 15-20 minutes. Add 200 mL of distilled water and stir. The mixture will separate into two layers. The bottom organic layer is the desired product.

  • Washing: Separate the lower organic layer. Wash the organic layer with a solution of 20 g of sodium bicarbonate in 250 mL of water by stirring for 10-15 minutes.

  • Isolation: Allow the layers to separate again and collect the lower organic layer, which is the crude this compound. Further purification can be done if necessary.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Bromobenzene Bromobenzene Reaction Mixture Reaction Mixture Bromobenzene->Reaction Mixture Valeryl Chloride Valeryl Chloride Valeryl Chloride->Reaction Mixture Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Quenching Quenching Reflux->Quenching Washing Washing Quenching->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Product Product Purification->Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Bromination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Valerophenone Valerophenone Reaction Mixture Reaction Mixture Valerophenone->Reaction Mixture HBr HBr HBr->Reaction Mixture H2O2 H2O2 H2O2->Reaction Mixture Water Addition Water Addition Reaction Mixture->Water Addition Layer Separation Layer Separation Water Addition->Layer Separation Washing (NaHCO3) Washing (NaHCO3) Layer Separation->Washing (NaHCO3) Final Separation Final Separation Washing (NaHCO3)->Final Separation Product Product Final Separation->Product

Caption: Workflow for the synthesis of this compound via bromination of valerophenone.

Troubleshooting_Tree Low Yield Low Yield Check for Moisture Check for Moisture Low Yield->Check for Moisture Possible Cause Verify Catalyst Activity Verify Catalyst Activity Low Yield->Verify Catalyst Activity Possible Cause Confirm Stoichiometry Confirm Stoichiometry Low Yield->Confirm Stoichiometry Possible Cause Impure Product Impure Product Isomer Formation Isomer Formation Impure Product->Isomer Formation Possible Cause Unreacted Starting Material Unreacted Starting Material Impure Product->Unreacted Starting Material Possible Cause Dry Glassware & Reagents Dry Glassware & Reagents Check for Moisture->Dry Glassware & Reagents Solution Use Fresh Catalyst Use Fresh Catalyst Verify Catalyst Activity->Use Fresh Catalyst Solution Use Stoichiometric Lewis Acid Use Stoichiometric Lewis Acid Confirm Stoichiometry->Use Stoichiometric Lewis Acid Solution Optimize Temperature Optimize Temperature Isomer Formation->Optimize Temperature Solution Column Chromatography Column Chromatography Isomer Formation->Column Chromatography Solution Increase Reaction Time Increase Reaction Time Unreacted Starting Material->Increase Reaction Time Solution

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Side reactions in the Friedel-Crafts synthesis of 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedel-Crafts synthesis of 4'-Bromovalerophenone. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the Friedel-Crafts synthesis of this compound?

The synthesis is a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution. The reaction involves the generation of a highly electrophilic acylium ion from valeroyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich ring of bromobenzene. The aromaticity of the ring is subsequently restored through deprotonation to yield the final ketone product.[1][2]

Q2: Why is the 4'- (para) isomer the major product?

The bromine atom on the bromobenzene starting material is an ortho-, para-directing group. While it is a deactivating group due to its electronegativity (inductive effect), its lone pairs of electrons can participate in resonance, stabilizing the intermediates formed during ortho and para attack. Steric hindrance from the bromine atom and the incoming acyl group often favors the formation of the para-isomer, this compound, over the ortho-isomer.

Q3: What are the most common side reactions in this synthesis?

The most common side reactions include the formation of positional isomers (2'-Bromovalerophenone), and potential polysubstitution if the reaction conditions are not carefully controlled. However, Friedel-Crafts acylation is generally less prone to side reactions like polysubstitution and carbocation rearrangement compared to its alkylation counterpart.[1][3]

Q4: Why is a stoichiometric amount of the AlCl₃ catalyst typically required?

Unlike a true catalyst, AlCl₃ is consumed during the reaction. The ketone product formed is a moderate Lewis base and forms a stable complex with the strong Lewis acid, AlCl₃.[4][5] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least a stoichiometric amount of AlCl₃ is necessary to ensure the reaction goes to completion. The complex is then hydrolyzed during the aqueous workup to release the final product.[4]

Q5: Can the acylium ion rearrange during the reaction?

No, rearrangement of the acylium ion is not a significant side reaction in Friedel-Crafts acylation. The acylium ion is stabilized by a resonance structure where the positive charge resides on the oxygen atom, which prevents the types of hydride or alkyl shifts commonly seen with carbocations in Friedel-Crafts alkylation.[3][4][6] This lack of rearrangement is a key advantage of the acylation reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: Aluminum chloride is hygroscopic and reacts with moisture, losing its activity.Use fresh, anhydrous aluminum chloride from a newly opened container. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere).
Deactivated Substrate: Bromobenzene is a deactivated aromatic ring, making the reaction inherently slower than with benzene.Ensure the reaction is given sufficient time to proceed. Gentle heating might be required, but must be carefully controlled to prevent side reactions.
Impure Reagents: Water or other nucleophiles in the starting materials or solvent can quench the catalyst or acylium ion.Use anhydrous solvents and freshly distilled bromobenzene and valeroyl chloride.
Formation of 2'- (ortho) Isomer Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric hindrance at the ortho position, leading to a mixture of isomers.Maintain a low and controlled reaction temperature, typically by using an ice bath during the addition of reagents.
Product is Dark/Oily and Difficult to Purify Incomplete Reaction or Side Reactions: The presence of unreacted starting materials or polymeric byproducts can result in a dark, oily crude product.Monitor the reaction by TLC to ensure completion. During workup, ensure the complete decomposition of the AlCl₃-ketone complex by slowly pouring the reaction mixture into a mixture of ice and concentrated HCl.[7]
Insufficient Washing: Residual acidic or basic components from the workup can contaminate the product.Thoroughly wash the organic layer with dilute HCl, followed by a base (e.g., NaHCO₃ solution), and finally with brine to remove impurities.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative procedure for the laboratory-scale synthesis.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene (anhydrous)

  • Valeroyl Chloride

  • Dichloromethane (DCM, anhydrous)

  • Cracked Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas).

  • Reagent Charging: In a dry environment, charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Substrate Addition: Add bromobenzene (1.0 equivalent) to the flask and cool the mixture in an ice bath to 0-5 °C with stirring.

  • Acyl Chloride Addition: Add valeroyl chloride (1.05 equivalents) dropwise to the stirred mixture via the dropping funnel, ensuring the temperature remains below 10 °C. HCl gas will evolve during this process.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of cracked ice and concentrated HCl. This step is exothermic and will release HCl gas; perform it in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with:

    • Dilute HCl solution

    • 5% NaHCO₃ solution (to neutralize any remaining acid)

    • Water

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.

Visual Guides

Reaction Mechanism

Reaction_Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation ValeroylCl Valeroyl Chloride AcyliumComplex [Valeroyl-Cl-AlCl3] Complex ValeroylCl->AcyliumComplex + AlCl3 AlCl3_1 AlCl3 AcyliumIon Acylium Ion (Electrophile) AcyliumComplex->AcyliumIon AlCl4 [AlCl4]- AcyliumComplex->AlCl4 Bromobenzene Bromobenzene SigmaComplex Sigma Complex (Arenium Ion) Bromobenzene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl3 Complex SigmaComplex->ProductComplex + [AlCl4]- HCl HCl SigmaComplex->HCl AlCl3_2 AlCl3 SigmaComplex->AlCl3_2 Regenerated FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup

Caption: The three-step mechanism for the Friedel-Crafts acylation of bromobenzene.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Catalyst Was the AlCl3 anhydrous and fresh? Start->Check_Catalyst Check_Reagents Were reagents and solvent anhydrous? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Solution: Use fresh, anhydrous AlCl3. Check_Catalyst->Sol_Catalyst No Check_Temp Was reaction temperature controlled (0-5°C)? Check_Reagents->Check_Temp Yes Sol_Reagents Solution: Use distilled reagents and anhydrous solvent. Check_Reagents->Sol_Reagents No Check_Time Was sufficient reaction time allowed? Check_Temp->Check_Time Yes Sol_Temp Solution: Maintain low temperature to prevent side reactions. Check_Temp->Sol_Temp No Sol_Time Solution: Monitor reaction by TLC to confirm completion. Check_Time->Sol_Time No End Re-run experiment with corrections. Check_Time->End Yes Sol_Catalyst->End Sol_Reagents->End Sol_Temp->End Sol_Time->End

Caption: A logical workflow for diagnosing and solving issues of low product yield.

Substituent Directing Effects

Caption: Influence of the bromo-substituent on electrophilic attack.

References

Technical Support Center: Purification of Crude 4'-Bromovalerophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4'-Bromovalerophenone using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 (Hexane:EtOAc) ratio.

    • Visualize the spots under a UV lamp. The desired product, this compound, should appear as a UV-active spot. Identify the spots corresponding to impurities.

    • Adjust the solvent system to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound. This will be the initial eluent for the column.

  • Column Packing:

    • Secure the column in a vertical position.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or the optimized TLC solvent system).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent under reduced pressure (dry loading).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with the starting solvent system determined by TLC analysis.

    • Collect fractions in separate tubes.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate to elute the this compound and any more polar impurities.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Data Presentation

ParameterValue/RangeSource/Comment
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA common solvent system for compounds of moderate polarity. A starting point of 5% Ethyl Acetate in Hexane can be used for initial trials, based on similar compounds.
Typical Rf of Product 0.2 - 0.3Ideal for good separation in column chromatography.[2]
Detection Method UV visualization (254 nm)This compound is UV active due to the aromatic ring.
Purity (Post-Column) >95%Typical purity achieved with column chromatography.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
Product elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate).
Poor separation of product and impurities. Inappropriate solvent system.Optimize the solvent system using TLC to achieve better separation between the spots of the product and impurities before running the column. A shallower gradient during elution can also improve separation.
Column was poorly packed.Ensure the silica gel is packed uniformly without cracks or channels. Repack the column if necessary.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of crude material loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[2]
Product appears to be decomposing on the column. This compound may be sensitive to the acidic nature of silica gel.Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.
Streaking or tailing of spots on TLC and broad bands on the column. The sample was not loaded in a concentrated band.Dissolve the crude product in the minimum amount of solvent for loading. Dry loading is often preferred.
The compound is not fully soluble in the eluent.Choose a solvent system in which the compound is soluble.
Fractions are very dilute. The column diameter is too large for the amount of sample.Use a narrower column for the given amount of crude material.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a yellow crystalline powder.[4]

Q2: What are the common impurities I might encounter?

A2: Common impurities can include unreacted starting materials, byproducts from the synthesis such as N,N-dimethyl-4-bromobenzamide, and positional isomers like 2'- or 3'-bromovalerophenone.[3][4] Photochemical degradation can also lead to the formation of 4'-bromoacetophenone.[3]

Q3: How can I determine the best solvent system for my column?

A3: The best solvent system is determined by running several TLCs with varying solvent polarities. The ideal system will give your product an Rf value between 0.2 and 0.3 while maximizing the separation from all impurities.[2]

Q4: My compound is very polar and doesn't move from the baseline on the TLC plate even with 100% ethyl acetate. What should I do?

A4: For very polar compounds, you can try adding a small amount of a more polar solvent like methanol to your eluent (e.g., 1-5% methanol in dichloromethane).

Q5: Can I use a different stationary phase if silica gel is not working well?

A5: Yes, if your compound is sensitive to the acidic nature of silica gel or if separation is not achieved, you can consider using neutral alumina as an alternative stationary phase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_analysis 1. TLC Analysis of Crude Mixture column_packing 2. Column Packing tlc_analysis->column_packing sample_loading 3. Sample Loading column_packing->sample_loading elution 4. Elution & Fraction Collection sample_loading->elution fraction_analysis 5. TLC Analysis of Fractions elution->fraction_analysis product_isolation 6. Combine Pure Fractions & Evaporate Solvent fraction_analysis->product_isolation final_product Purified this compound product_isolation->final_product

Caption: Experimental Workflow for Purification.

troubleshooting_logic cluster_elution_issues Elution Problems cluster_separation_issues Separation Problems cluster_stability_issues Stability Problems cluster_solutions Potential Solutions start Problem Encountered no_elution No Product Elution start->no_elution fast_elution Product Elutes Too Fast start->fast_elution poor_separation Poor Separation start->poor_separation streaking Streaking/Tailing start->streaking decomposition Product Decomposition start->decomposition increase_polarity Increase Eluent Polarity no_elution->increase_polarity decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent repack_column Repack Column poor_separation->repack_column dry_load Use Dry Loading streaking->dry_load deactivate_silica Deactivate Silica Gel decomposition->deactivate_silica

Caption: Troubleshooting Logic Diagram.

References

Technical Support Center: High-Purity 4'-Bromovalerophenone Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4'-Bromovalerophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of this compound.

Solvent Selection and Solubility Data

Choosing an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the structural properties of this compound (an aromatic ketone), several solvents and solvent systems are recommended for screening.

Qualitative Solubility and Recommended Solvents for Screening:

Solvent SystemSolubility at Room Temperature (approx. 20-25°C)Solubility at Boiling PointSuitability for Recrystallization
Ethanol (95%) Sparingly SolubleSolubleHighly Recommended. Good for single-solvent recrystallization.
Methanol Sparingly SolubleSolubleRecommended. Similar to ethanol, good for single-solvent use.
Isopropanol Sparingly SolubleSolubleRecommended. Another viable alcohol-based solvent.
Hexane Poorly SolubleSparingly to Moderately SolubleGood for mixed-solvent systems. Can be used as an anti-solvent with a more polar solvent. Fractional crystallization from non-polar solvents like hexane may also be effective.[1]
Ethanol/Water Poorly SolubleSolubleHighly Recommended. A mixed-solvent system that often yields high-purity crystals.
Chloroform Sparingly SolubleSolubleUse with caution due to toxicity.[2]
Ethyl Acetate Sparingly SolubleSolubleCan be a suitable single solvent.[2]

Note: The data presented is based on general principles for compounds of similar structure and available qualitative data. Experimental verification is crucial.

Experimental Protocol: Recrystallization from 95% Ethanol

This protocol is a standard procedure for the purification of this compound.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water (for ice bath)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol. Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of hot 95% ethanol until all of the solid has just dissolved. Avoid adding an excess of solvent to maximize the yield.

  • (Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. The final product should be a yellow crystalline solid with a melting point of 34-36 °C.[]

Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization of this compound.

G Recrystallization Workflow for this compound start Start with Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Hot Gravity Filtration impurities->hot_filtration Yes cool Slowly Cool to Room Temperature impurities->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end High-Purity this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: There are a few possibilities:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. If you have added a large volume of solvent and the compound is still not dissolving, you may need to select a different solvent with a more appropriate polarity.

  • Insoluble Impurities: It's possible that the undissolved material is an insoluble impurity. If the majority of your compound has dissolved, proceed to the hot filtration step to remove the insoluble matter.

Q2: The solution is colored. How can I remove the color?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

Q3: My compound "oiled out" instead of forming crystals. What went wrong?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to prevent supersaturation.

  • Allow the solution to cool more slowly.

  • Consider using a different solvent with a lower boiling point.

Q4: No crystals are forming, even after cooling in an ice bath. What can I do?

A4: This is a common issue that can often be resolved with the following techniques:

  • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound to the solution to induce crystallization.

  • Reducing the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.

Q5: The recrystallization yield is very low. How can I improve it?

A5: A low yield can be due to several factors:

  • Using too much solvent: This is the most common reason for low yield, as some of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and may not allow for complete crystallization.

  • Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent can dissolve some of your purified crystals.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common recrystallization problems.

G Troubleshooting Recrystallization Issues start Problem Encountered oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes check_solvent_amount Used Minimum Solvent? low_yield->check_solvent_amount Yes slow_cool Cool More Slowly reheat_add_solvent->slow_cool reduce_solvent Reduce Solvent Volume scratch_seed->reduce_solvent If no success check_cooling_rate Cooled Slowly? check_solvent_amount->check_cooling_rate Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Troubleshooting low conversion in 4'-Bromovalerophenone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromovalerophenone reactions. The information is designed to help overcome common challenges and optimize reaction outcomes.

Troubleshooting Guides

Low conversion or yield is a frequent issue in the synthesis of this compound. The following guides, organized by reaction type, address specific problems with potential causes and recommended solutions.

Guide 1: Friedel-Crafts Acylation of Bromobenzene with Valeryl Chloride/Valeric Anhydride

Problem: Low yield of this compound.

Potential Cause Observation Recommended Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) Reaction is sluggish or does not initiate. Starting material (bromobenzene) is largely unreacted.Use a fresh, anhydrous batch of the Lewis acid. Ensure the reaction is set up under strictly anhydrous conditions to prevent catalyst deactivation. The catalyst is often required in stoichiometric amounts because it complexes with the ketone product.[1][2]
Insufficient Catalyst Loading Low conversion rate.Increase the molar ratio of the Lewis acid to the limiting reagent. For Friedel-Crafts acylations, it's common to use a stoichiometric amount of the catalyst.[1][2]
Low Reaction Temperature The reaction proceeds very slowly.Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
Formation of Side Products TLC analysis shows multiple spots in addition to the product and starting material.The ketone product is less reactive than the starting material, so multiple acylations are not common.[3] However, impurities in the starting materials or side reactions with the solvent can occur. Ensure high purity of bromobenzene and valeryl chloride. Consider using a more inert solvent like dichloromethane or carbon disulfide.
Carbocation Rearrangement (less common in acylation) Formation of isomeric products.Friedel-Crafts acylation is less prone to carbocation rearrangements compared to alkylation.[1] If isomers are detected, confirm the structure of the starting acylating agent.

Troubleshooting Workflow for Friedel-Crafts Acylation

G start Low Conversion in Friedel-Crafts Acylation check_catalyst Check Lewis Acid Catalyst (Fresh & Anhydrous?) start->check_catalyst check_catalyst->start Catalyst Old/Wet increase_catalyst Increase Catalyst Loading (to stoichiometric) check_catalyst->increase_catalyst Catalyst OK increase_temp Increase Reaction Temperature increase_catalyst->increase_temp check_purity Check Starting Material Purity (GC-MS) increase_temp->check_purity analyze_byproducts Analyze Byproducts (TLC, GC-MS) check_purity->analyze_byproducts optimize Systematically Optimize Conditions (DoE) analyze_byproducts->optimize success Improved Conversion optimize->success

Caption: Troubleshooting workflow for low conversion in Friedel-Crafts acylation.

Guide 2: Electrophilic Bromination of Valerophenone

Problem: Low yield of this compound and formation of isomers.

Potential Cause Observation Recommended Solution
Incorrect Stoichiometry of Bromine Incomplete conversion or formation of polybrominated products.Use 1.1–1.3 equivalents of bromine relative to valerophenone to favor mono-bromination.[4]
Suboptimal Lewis Acid Catalyst Concentration Low reaction rate or poor selectivity.A typical setup uses 20–25 wt% of the Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) relative to the valerophenone substrate.[4]
Formation of Ortho-Isomer TLC or GC-MS analysis shows the presence of 2'-Bromovalerophenone, which can be difficult to separate from the desired para-isomer.The alkyl chain of valerophenone is an ortho-, para-director. While the para position is sterically favored, some ortho-product can form.[4] Running the reaction at a lower temperature may improve para-selectivity.
Reaction Temperature Too High Increased formation of byproducts and potential for polybromination.The addition of bromine is often carried out at 0–10°C.[4] Maintaining a low temperature during the electrophile addition can enhance selectivity.
Presence of Activating Groups on the Ring If the valerophenone starting material has other activating substituents, this can lead to complex product mixtures.Ensure the purity of the starting valerophenone. If substituted valerophenones are used, expect different isomer distributions.

Isomer Formation in Electrophilic Bromination

G valerophenone Valerophenone bromination Electrophilic Bromination (Br₂, Lewis Acid) valerophenone->bromination para_product This compound (Para - Major Product) bromination->para_product Sterically Favored ortho_product 2'-Bromovalerophenone (Ortho - Minor Product) bromination->ortho_product Sterically Hindered

Caption: Isomer formation during the electrophilic bromination of valerophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most common and well-established methods for synthesizing this compound are the electrophilic aromatic substitution of valerophenone and the Friedel-Crafts acylation of bromobenzene.[4]

Q2: How can I monitor the progress of my this compound synthesis?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[5] Spot the reaction mixture alongside the starting material(s). The disappearance of the starting material spot(s) and the appearance of a new spot for the product indicate the reaction is proceeding. Using a co-spot (a lane where both the starting material and reaction mixture are spotted) can help to definitively track the conversion.[5]

Q3: What visualization techniques can be used for TLC analysis of this compound?

A3: this compound, being an aromatic ketone, can often be visualized under a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator.[6] Staining with potassium permanganate (KMnO₄) can also be effective as the ketone is an oxidizable group. Iodine vapor is another general-purpose visualization method that may be effective.[6]

Q4: I see multiple spots on my TLC plate after the reaction. What could they be?

A4: Besides unreacted starting material and the desired product, other spots could represent isomers (e.g., 2'-Bromovalerophenone in the case of electrophilic bromination), or byproducts from side reactions such as cleavage of the alkyl chain (forming 4'-bromoacetophenone) or cyclization.[4] Vigorous oxidation can lead to the formation of 4-bromobenzoic acid.[4]

Q5: What are the key parameters to control for a successful Grignard reaction to synthesize this compound?

A5: When preparing a Grignard reagent, it is crucial to maintain anhydrous conditions as the reagent is highly reactive with water. The initiation of the reaction is also critical and can sometimes be sluggish. Visual cues for a successful Grignard formation include the development of a cloudy or colored solution (white, gray, yellow, or brown) and bubbling at the surface of the magnesium metal.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Bromobenzene

This protocol is adapted from a standard procedure for the Friedel-Crafts acetylation of bromobenzene.[7]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in a dry, inert solvent such as dichloromethane.

  • Addition of Reactants: Add bromobenzene (1.0 equivalent) to the flask. Cool the mixture in an ice bath. Slowly add valeryl chloride (1.1 equivalents) dropwise from the dropping funnel with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of cold, dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Electrophilic Bromination of Valerophenone

This protocol is based on typical conditions for the bromination of activated aromatic rings.[4][8]

  • Reaction Setup: In a round-bottom flask, dissolve valerophenone (1.0 equivalent) in a suitable solvent like dichloromethane or carbon tetrachloride.

  • Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, ~0.2 equivalents).

  • Bromine Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise with stirring, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at room temperature until TLC analysis shows the disappearance of valerophenone.

  • Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Purification: After removing the solvent by rotary evaporation, purify the crude product by column chromatography or recrystallization to separate the desired 4'-isomer from any ortho-isomer formed.

References

Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Bromobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of bromobenzene. Our aim is to facilitate the optimization of this critical reaction through informed catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Friedel-Crafts acylation of bromobenzene?

A1: The primary challenge stems from the deactivating nature of the bromine substituent on the benzene ring. The bromine atom withdraws electron density from the ring through an inductive effect, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion. This often necessitates harsher reaction conditions or more active catalysts compared to the acylation of activated aromatic compounds.[1] Another key challenge is controlling the regioselectivity, as the bromine is an ortho-, para-director, potentially leading to a mixture of products.[1][2]

Q2: Which catalyst is most commonly used for the acylation of bromobenzene, and why?

A2: Aluminum chloride (AlCl₃) is the most traditional and widely used catalyst for the Friedel-Crafts acylation of bromobenzene.[1][2] Its strong Lewis acidity is highly effective at generating the acylium ion from the acylating agent (e.g., acetyl chloride or acetic anhydride), which is necessary to overcome the deactivation of the bromobenzene ring.[2][3] However, its use often requires stoichiometric amounts and presents challenges in terms of handling and waste disposal due to its moisture sensitivity and the generation of corrosive byproducts.[4]

Q3: Are there more environmentally friendly or reusable catalyst alternatives to AlCl₃?

A3: Yes, significant research has focused on developing greener alternatives. These include other metal halides like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂), which are generally milder Lewis acids.[4][5] Solid acid catalysts, particularly zeolites, are a promising option as they are reusable, non-corrosive, and can offer shape selectivity, potentially favoring the formation of the desired para isomer.[6][7] Other modern catalysts include metal triflates and ionic liquids.[4][8]

Q4: How does the choice of catalyst affect the regioselectivity (ortho vs. para substitution) of the reaction?

A4: The bromine atom directs the incoming acyl group to the ortho and para positions.[1][2] While electronic effects favor both, steric hindrance from the bulky bromine atom and the catalyst-acylium ion complex often leads to a higher proportion of the para-substituted product.[1][2] The choice of catalyst can influence this ratio. Bulkier catalysts, such as certain zeolites with specific pore structures, can enhance the selectivity for the para isomer due to spatial constraints within the catalyst's active sites.

Q5: What are common side reactions to be aware of during the Friedel-Crafts acylation of bromobenzene?

A5: Besides the formation of ortho and para isomers, potential side reactions include:

  • Polysubstitution: This is less of a concern in Friedel-Crafts acylation compared to alkylation, as the introduced acyl group is deactivating and makes the product less reactive than the starting material.[3][9][10]

  • Reaction with solvent: The acylium ion can potentially react with certain solvents if they are sufficiently nucleophilic.

  • Dehalogenation: Under very harsh conditions, cleavage of the carbon-bromine bond could occur, though this is generally not a major issue under typical acylation conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.[4] 2. Insufficient Catalyst Activity: Milder Lewis acids (e.g., ZnCl₂) may not be strong enough to promote the reaction with the deactivated bromobenzene ring.[11] 3. Poor Quality Reagents: Bromobenzene or the acylating agent may contain impurities. 4. Low Reaction Temperature: The activation energy for the reaction with a deactivated ring is high.1. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or properly stored anhydrous catalyst. 2. Switch to a stronger Lewis acid like AlCl₃ or consider using a more modern, highly active catalyst system. 3. Purify the starting materials before use. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of multiple products (poor regioselectivity) 1. Inherent directing effects of bromine: Bromine naturally directs to both ortho and para positions.[1][2] 2. Reaction conditions: Temperature and reaction time can influence the isomer ratio.1. To favor the para isomer, consider using a sterically hindered catalyst or a shape-selective catalyst like a zeolite. 2. Optimize the reaction temperature and time. Lower temperatures may favor the thermodynamically more stable para isomer.
Difficult product isolation/purification 1. Catalyst-product complex: The ketone product can form a complex with the Lewis acid catalyst (especially AlCl₃), making work-up challenging.[5] 2. Formation of emulsions during work-up. 1. A proper aqueous work-up with dilute acid is crucial to break down the catalyst-ketone complex.[2] 2. Use appropriate extraction techniques and consider adding a saturated brine solution to help break emulsions.
Catalyst is not reusable 1. Homogeneous catalyst: Traditional Lewis acids like AlCl₃ and FeCl₃ are consumed or deactivated during the reaction and work-up.1. Employ a heterogeneous catalyst such as a zeolite. Zeolites can be recovered by filtration, washed, and reactivated for subsequent runs.[6]

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Bromobenzene with Acetyl Chloride

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (para:ortho)Notes
AlCl₃ Stoichiometric (2.2 eq)Dichloromethane100 (Reflux)0.528.73[2]Predominantly para[2]Traditional, highly active catalyst. Moisture sensitive and not reusable.[2][4]
FeCl₃ Catalytic to StoichiometricVariousVariableVariableModerate to GoodGenerally para-selectiveMilder Lewis acid than AlCl₃. Can be effective for activated arenes, may require harsher conditions for bromobenzene.[5]
ZnCl₂ Catalytic to StoichiometricVariousVariableVariableGenerally lower than AlCl₃Para-selectiveA milder Lewis acid, may result in lower yields with deactivated substrates like bromobenzene.[11]
Zeolites (e.g., H-Y, H-Beta) CatalyticVariousHigh (e.g., 150-180)VariableModerate to GoodHigh para-selectivityReusable, environmentally friendly, and can offer shape-selectivity.[6]

Note: The data for FeCl₃, ZnCl₂, and Zeolites with bromobenzene is less commonly reported in a comparative manner. The indicated performance is based on general principles of Friedel-Crafts acylation and data from related substrates.

Experimental Protocols

1. Friedel-Crafts Acylation of Bromobenzene using Aluminum Chloride (AlCl₃)

  • Materials: Anhydrous Aluminum Chloride (AlCl₃), Bromobenzene, Acetic Anhydride, Dry Dichloromethane (DCM), Ice, distilled water, 2M NaOH solution, saturated NaCl solution, solid calcium chloride.

  • Procedure:

    • To a dry 100 mL round-bottomed flask equipped with a magnetic stirrer, add AlCl₃ (7.5g, 0.0562 moles), dry DCM (10 mL), and bromobenzene (2.5 mL, 0.0238 moles).[2]

    • Set up a reflux condenser and a dropping funnel containing acetic anhydride (7.5g, 0.0735 moles).[2]

    • Add the acetic anhydride dropwise to the stirred reaction mixture over a period of 5 minutes. An evolution of HCl gas and a color change to dark red/brown will be observed.[2]

    • Heat the reaction mixture to reflux (approx. 100°C) and maintain for 30 minutes with continuous stirring.[2]

    • Prepare a beaker with 30g of ice and 10 mL of water.

    • After reflux, slowly and carefully pour the warm reaction mixture into the ice-water mixture in a fume hood with vigorous stirring.[2]

    • Transfer the mixture to a separatory funnel. Collect the lower organic phase (DCM).

    • Wash the organic phase sequentially with water (2 x 10 mL), 2M NaOH solution (10 mL), and half-saturated NaCl solution (2 x 10 mL).[2]

    • Dry the organic layer over anhydrous calcium chloride.

    • Filter the solution and remove the solvent using a rotary evaporator to obtain the crude product.[2]

    • The product can be further purified by vacuum distillation or crystallization.

Mandatory Visualizations

Catalyst_Selection_Workflow cluster_start Start cluster_catalyst_choice Catalyst Selection cluster_evaluation Evaluation Criteria cluster_troubleshooting Troubleshooting Start Define Reaction: Friedel-Crafts Acylation of Bromobenzene Catalyst_Choice Primary Catalyst Choice Start->Catalyst_Choice AlCl3 Aluminum Chloride (AlCl₃) (High Reactivity) Catalyst_Choice->AlCl3 Traditional Route Alternatives Alternative Catalysts (Greener/Reusable Options) Catalyst_Choice->Alternatives Modern/Green Route Yield Yield Optimization AlCl3->Yield Alternatives->Yield Selectivity Regioselectivity (para vs. ortho) Yield->Selectivity Conditions Reaction Conditions (Temp, Time) Selectivity->Conditions Sustainability Sustainability (Reusability, Waste) Conditions->Sustainability Troubleshooting Encountering Issues? Sustainability->Troubleshooting Low_Yield Low Yield Troubleshooting->Low_Yield Yes Poor_Selectivity Poor Selectivity Troubleshooting->Poor_Selectivity Yes Successful_Reaction Successful Reaction Troubleshooting->Successful_Reaction No Low_Yield->Catalyst_Choice Re-evaluate Catalyst Poor_Selectivity->Catalyst_Choice Re-evaluate Catalyst

Caption: Workflow for catalyst selection in the Friedel-Crafts acylation of bromobenzene.

References

Removal of unreacted starting materials from 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 4'-Bromovalerophenone. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized via Friedel-Crafts acylation of bromobenzene?

A1: The most common impurities include unreacted bromobenzene, the acylating agent (valeroyl chloride or valeric anhydride), and potentially positional isomers such as 2'-Bromovalerophenone or 3'-Bromovalerophenone. The formation of the para-substituted product (this compound) is generally favored due to steric hindrance at the ortho positions.

Q2: What are the key physical property differences between this compound and its common starting materials?

A2: Understanding the differences in physical properties is crucial for selecting an appropriate purification method. Key differences are summarized in the table below. The significant difference in boiling points suggests that distillation can be an effective method for removing volatile starting materials like bromobenzene and valeroyl chloride. The solid nature of this compound at room temperature makes it a good candidate for recrystallization.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Purity is typically assessed using a combination of chromatographic and spectroscopic methods. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) are standard for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying impurities. Thin-layer chromatography (TLC) is a quick and effective tool for monitoring the progress of purification.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Co-elution of this compound and Bromobenzene The solvent system is too polar, causing the less polar bromobenzene to travel with the more polar product.- Use a less polar solvent system. Start with a low polarity mobile phase (e.g., 100% hexanes or petroleum ether) and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane. - Monitor the elution carefully using TLC to identify the fractions containing pure product.
Product is not eluting from the column The solvent system is not polar enough to move the product down the silica gel.- Gradually increase the polarity of the eluting solvent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. - Ensure the column is not overloaded with the crude product.
Broad or tailing peaks of the product - The sample was loaded in too much solvent. - The column was not packed properly, leading to channeling. - The product is interacting too strongly with the silica gel.- Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and load it onto the column. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent if the product is basic.
Multiple spots on TLC after column chromatography Incomplete separation of isomers or other closely related byproducts.- Use a longer column for better resolution. - Employ a shallower solvent gradient during elution to improve separation between closely eluting compounds. - Consider preparative HPLC for very difficult separations.
Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is not supersaturated. - The compound has "oiled out" instead of crystallizing.- Evaporate some of the solvent to concentrate the solution and then try cooling again. - Scratch the inside of the flask with a glass rod to provide a nucleation site. - Add a seed crystal of pure this compound if available. - If an oil has formed, try redissolving it by gentle heating and then cooling more slowly. You might also consider changing the solvent system.
Low recovery of purified product - The chosen solvent is too good at dissolving the product, even at low temperatures. - The product was not fully precipitated before filtration. - Too much solvent was used to wash the crystals.- Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A solvent pair system might be effective. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure The recrystallization process did not effectively remove all impurities.- Perform a second recrystallization. - If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before filtering it. Be aware that charcoal can also adsorb some of your product.

Data Presentation

Table 1: Physical Properties of this compound and Common Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₁H₁₃BrO241.1234-36168-169 (at 20 mmHg)
BromobenzeneC₆H₅Br157.01-31156
Valeroyl ChlorideC₅H₉ClO120.58-90125-127
Valeric AnhydrideC₁₀H₁₈O₃186.25-56228-230

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

Objective: To separate this compound from unreacted bromobenzene and other non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.

    • Add another thin layer of sand on top of the packed silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb into the silica gel until the solvent level is just at the top of the sand.

  • Elute the Column:

    • Begin eluting with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate).

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp. Unreacted bromobenzene will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to elute the this compound.

  • Isolate the Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify solid this compound from soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water or hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent:

    • Select a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolve the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture gently on a hot plate.

    • Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.

  • Crystallize the Product:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Impure Mixture Recrystallization Recrystallization Crude Product->Recrystallization Impure Solid Pure Product Pure Product Column Chromatography->Pure Product Purified Fractions Waste Waste Column Chromatography->Waste Impurities Recrystallization->Pure Product Pure Crystals Recrystallization->Waste Impurities in Filtrate TLC TLC GC-MS GC-MS NMR NMR Pure Product->TLC Pure Product->GC-MS Pure Product->NMR

Caption: Workflow for the purification and analysis of this compound.

Friedel_Crafts_Acylation Bromobenzene Bromobenzene Reaction Mixture Reaction Mixture Bromobenzene->Reaction Mixture Valeroyl Chloride Valeroyl Chloride Valeroyl Chloride->Reaction Mixture Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Reaction Mixture Catalyst This compound This compound Reaction Mixture->this compound Major Product Unreacted Starting Materials Unreacted Starting Materials Reaction Mixture->Unreacted Starting Materials Isomeric Byproducts Isomeric Byproducts Reaction Mixture->Isomeric Byproducts

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

References

Identification of byproducts in 4'-Bromovalerophenone synthesis by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromovalerophenone, with a focus on the identification of byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows more than the expected number of signals in the aromatic region. What are the likely byproducts?

A1: The most common byproducts in the Friedel-Crafts acylation of bromobenzene are positional isomers of the desired para-substituted product. These are the ortho- (2'-Bromovalerophenone) and meta- (3'-Bromovalerophenone) isomers. The presence of these isomers will lead to a more complex splitting pattern in the aromatic region of your ¹H NMR spectrum than the clean two-doublet pattern expected for the pure para isomer.

Q2: How can I distinguish between the ortho, meta, and para isomers of this compound using ¹H NMR?

A2: The substitution pattern on the benzene ring directly influences the symmetry and the coupling constants (J-values) of the aromatic protons.

  • para-isomer (this compound): Due to its symmetry, you will observe two doublets in the aromatic region (typically around 7.60 and 7.80 ppm), each integrating to 2H. The coupling constant will be a typical ortho-coupling of ~8-9 Hz.

  • ortho-isomer (2'-Bromovalerophenone): This isomer is asymmetric, and you would expect to see four distinct signals in the aromatic region, each integrating to 1H. The splitting pattern will be more complex, likely showing a combination of doublets, triplets, and doublet of doublets, with both ortho (~7-9 Hz) and meta (~2-3 Hz) couplings.

  • meta-isomer (3'-Bromovalerophenone): This isomer is also asymmetric and will show four distinct signals in the aromatic region. You can expect to see a singlet (or a narrow triplet with small J-values), two doublets, and a triplet, each integrating to 1H. The coupling patterns will be a mix of ortho, meta, and potentially para couplings.

Q3: I see some unexpected signals in the aliphatic region of my ¹H NMR. What could they be?

A3: Besides positional isomers, other potential byproducts or impurities could arise from:

  • Unreacted starting materials: Check for the characteristic signals of bromobenzene and valeryl chloride (or valeric anhydride).

  • Polyacylation products: Although less common in Friedel-Crafts acylation due to the deactivating effect of the ketone group, diacylated products are a possibility.[1] This would result in a different set of aromatic signals and potentially a change in the integration ratio between the aromatic and aliphatic regions.

  • Cleavage products: Under certain conditions, photochemical reactions can occur, leading to cleavage of the alkyl chain. For instance, a McLafferty rearrangement could produce 4'-bromoacetophenone and propene.[2]

Q4: My reaction yield is low. What are the common causes?

A4: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Catalyst deactivation: Using an insufficient amount of the Lewis acid catalyst can lead to incomplete reaction. A stoichiometric amount or more is often required as the catalyst complexes with the product ketone.[1]

  • Reaction temperature: The reaction temperature needs to be carefully controlled. Low temperatures may slow down the reaction, while high temperatures can lead to side reactions and degradation.

  • Purity of starting materials: Impurities in bromobenzene or valeryl chloride can interfere with the reaction.

NMR Data for Identification of Byproducts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common positional isomers. Please note that the values for the ortho and meta isomers are estimates based on typical substituent effects and may vary slightly depending on the solvent and spectrometer frequency.

CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Aromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)
This compound (para) ~7.80 (d, 2H, J ≈ 8.5 Hz), ~7.60 (d, 2H, J ≈ 8.5 Hz)~2.90 (t, 2H), ~1.70 (m, 2H), ~1.40 (m, 2H), ~0.95 (t, 3H)~136, ~131.8, ~129.8, ~128.5~199
2'-Bromovalerophenone (ortho) ~7.20-7.70 (m, 4H)~2.85 (t, 2H), ~1.65 (m, 2H), ~1.35 (m, 2H), ~0.90 (t, 3H)~138, ~133, ~131, ~129, ~127, ~118~202
3'-Bromovalerophenone (meta) ~7.95 (s, 1H), ~7.80 (d, 1H), ~7.65 (d, 1H), ~7.30 (t, 1H)~2.90 (t, 2H), ~1.70 (m, 2H), ~1.40 (m, 2H), ~0.95 (t, 3H)~138, ~135, ~131, ~129, ~126, ~122~198

Experimental Protocols

Synthesis of this compound (Friedel-Crafts Acylation)

This protocol is a general guideline. Reaction conditions may need to be optimized.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene

  • Valeryl chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas).

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add bromobenzene (1 equivalent) to the stirred suspension.

  • Add valeryl chloride (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

NMR Sample Preparation
  • Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Byproduct Identification Workflow

Byproduct_Identification_Workflow Workflow for Byproduct Identification in this compound Synthesis start Obtain ¹H NMR Spectrum of Product check_aromatic Analyze Aromatic Region (6.5-8.0 ppm) start->check_aromatic two_doublets Two Doublets (each 2H)? check_aromatic->two_doublets pure_para Likely Pure this compound two_doublets->pure_para Yes complex_pattern Complex Multiplets? two_doublets->complex_pattern No check_aliphatic Analyze Aliphatic Region (0.5-3.0 ppm) pure_para->check_aliphatic byproducts_present Positional Isomers Likely Present complex_pattern->byproducts_present Yes complex_pattern->check_aliphatic No check_c13 Acquire ¹³C NMR Spectrum byproducts_present->check_c13 count_aromatic_signals Count Aromatic Carbon Signals check_c13->count_aromatic_signals four_signals 4 Aromatic Signals count_aromatic_signals->four_signals 4 six_signals 6 Aromatic Signals count_aromatic_signals->six_signals 6 confirm_para Confirms para-isomer four_signals->confirm_para confirm_ortho_meta Consistent with ortho/meta-isomers six_signals->confirm_ortho_meta expected_signals Expected Signals Present? check_aliphatic->expected_signals other_impurities Investigate Other Impurities (e.g., Starting Materials, Solvents) expected_signals->other_impurities No end Characterization Complete expected_signals->end Yes other_impurities->end

Caption: A logical workflow for identifying byproducts in this compound synthesis using NMR spectroscopy.

References

Preventing polysubstitution in the synthesis of 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4'-Bromovalerophenone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic procedures, with a specific focus on preventing polysubstitution and other side reactions.

Frequently Asked Questions (FAQs)

Q1: Is polysubstitution a significant concern during the synthesis of this compound via Friedel-Crafts acylation?

A1: Generally, polysubstitution is not a major issue in the Friedel-Crafts acylation of bromobenzene to produce this compound. The underlying chemical principle that prevents this is the deactivating nature of the acyl group (–CO(CH₂)₃CH₃) that is introduced onto the aromatic ring. Once the first acylation occurs, the resulting this compound is less reactive than the starting material, bromobenzene. This deactivation of the aromatic ring significantly hinders further electrophilic substitution, thus preventing the addition of a second acyl group.[1] This is in stark contrast to Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and often leads to polysubstitution.

Q2: What is the primary side product to expect in this reaction, and how can it be minimized?

A2: The primary side product in the Friedel-Crafts acylation of bromobenzene is the ortho-isomer, 2'-Bromovalerophenone. The bromine atom on the benzene ring directs incoming electrophiles to both the ortho and para positions. However, the formation of the para-isomer (this compound) is strongly favored due to steric hindrance. The bulky acylium ion electrophile experiences significant spatial interference from the adjacent bromine atom at the ortho position, making the para position more accessible.[1][2] To minimize the formation of the ortho-isomer, it is crucial to control the reaction temperature; lower temperatures generally favor the formation of the thermodynamically more stable para-product.

Q3: Can valeric anhydride be used instead of valeryl chloride as the acylating agent?

A3: Yes, valeric anhydride can be used as an alternative to valeryl chloride for the Friedel-Crafts acylation of bromobenzene. Both reagents, in the presence of a suitable Lewis acid catalyst like aluminum chloride (AlCl₃), will generate the necessary acylium ion (CH₃(CH₂)₃CO⁺) to proceed with the electrophilic aromatic substitution. The choice between the two may depend on factors such as availability, cost, and ease of handling.

Q4: What is the role of the Lewis acid catalyst, and is the stoichiometry important?

A4: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), plays a crucial role in activating the acylating agent (valeryl chloride or valeric anhydride) to form the highly electrophilic acylium ion.[3] Stoichiometry is critical in Friedel-Crafts acylation. A stoichiometric amount (or even a slight excess) of the Lewis acid is required because it forms a complex with the carbonyl oxygen of the product ketone. This complexation deactivates the product, preventing further reactions, and must be hydrolyzed during the work-up to liberate the final product. Using a catalytic amount is generally insufficient for this reason.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inadequate Catalyst Activity: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants and catalyst.1. Ensure the use of fresh, anhydrous AlCl₃ and maintain anhydrous conditions throughout the reaction. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. A typical reflux in a solvent like dichloromethane for 30-60 minutes is a good starting point.[2] 3. Use a slight excess of the acylating agent and at least a stoichiometric equivalent of AlCl₃ relative to the limiting reagent (bromobenzene).
Formation of Significant Amounts of Ortho-Isomer High Reaction Temperature: Higher temperatures can overcome the steric barrier for ortho-substitution, leading to a less selective reaction.Maintain a low reaction temperature, especially during the addition of the acylating agent. Performing the initial addition at 0°C and then allowing the reaction to proceed at room temperature or gentle reflux is a common strategy.
Presence of Unreacted Bromobenzene 1. Incomplete Reaction: See "Low Yield". 2. Deactivated Catalyst: See "Low Yield".1. & 2. Refer to the solutions for "Low Yield". Ensure proper activation of the acylating agent by the Lewis acid before adding the bromobenzene.
Dark-Colored Reaction Mixture or Tar Formation Reaction Temperature Too High: Excessive heat can lead to polymerization and other side reactions, resulting in tar formation.Carefully control the reaction temperature. Use a controlled heating mantle and monitor the internal temperature of the reaction. Slow, controlled addition of reagents can also help manage the reaction exotherm.
Difficult Product Isolation/Purification Incomplete Quenching/Work-up: Residual aluminum salts can complicate extraction and purification.Ensure the reaction mixture is thoroughly quenched by slowly adding it to ice-water.[2] This will hydrolyze the aluminum complexes. Subsequent washing of the organic layer with dilute HCl and then water can help remove inorganic impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Bromobenzene

  • Valeryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas), add anhydrous dichloromethane (DCM).

  • Catalyst Suspension: To the DCM, carefully add anhydrous aluminum chloride (1.1 equivalents) in portions while stirring. The mixture will form a suspension.

  • Addition of Acylating Agent: Cool the suspension in an ice bath to 0°C. Slowly add valeryl chloride (1.05 equivalents) dropwise from the dropping funnel over 15-20 minutes. Stir the mixture for an additional 15 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Addition of Bromobenzene: Add bromobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40°C for DCM) and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring. This will quench the reaction and hydrolyze the aluminum complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent (DCM) using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol/water) to yield pure this compound.

Logical Workflow for Preventing Polysubstitution

The following diagram illustrates the key decision-making process and experimental considerations to ensure the selective synthesis of the monosubstituted product, this compound.

Polysubstitution_Prevention cluster_0 Reaction Setup and Conditions cluster_1 Reaction Progression and Outcome Start Start Reactants Bromobenzene + Valeryl Chloride/Anhydride Start->Reactants Catalyst Anhydrous AlCl3 (Stoichiometric Amount) Reactants->Catalyst Activate with Solvent Anhydrous DCM Catalyst->Solvent Suspend in Temperature_Control Maintain Low Temperature (e.g., 0°C initially) Solvent->Temperature_Control Control with Acylation Friedel-Crafts Acylation Temperature_Control->Acylation Product This compound (Deactivated Ring) Acylation->Product No_Polysubstitution No Further Acylation Product->No_Polysubstitution Deactivation Prevents End_Product Monosubstituted Product No_Polysubstitution->End_Product

Caption: Logical workflow for preventing polysubstitution in the synthesis of this compound.

References

Optimizing reaction conditions for nucleophilic substitution on 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on nucleophilic substitution reactions involving 4'-Bromovalerophenone.

Frequently Asked Questions (FAQs)

Q1: Why is traditional nucleophilic aromatic substitution (SNAr) on this compound often challenging?

A1: The bromine atom on the phenyl ring of this compound is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions.[1] SNAr reactions are typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine, in this case). The carbonyl group of the valerophenone is a deactivating group, which hinders the classical SNAr pathway by not sufficiently activating the benzene ring for nucleophilic attack.[1][2]

Q2: What are the most effective methods for achieving nucleophilic substitution on this substrate?

A2: Due to the low reactivity in SNAr, metal-catalyzed cross-coupling reactions are the most effective and widely used methods for forming new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position.[1] Key examples include:

  • Suzuki Coupling: For forming C-C bonds with arylboronic acids.

  • Heck Coupling: For forming C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines.[1]

Q3: How does the choice of halogen affect reactivity in SNAr reactions?

A3: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[3][4] Therefore, the most electronegative halogens make the attached carbon more electrophilic and thus more susceptible to attack. This results in a reactivity trend of F > Cl > Br > I, which is the opposite of what is observed in SN1 and SN2 reactions where leaving group ability is paramount.[3][4]

Q4: What is the general mechanism for SNAr on an activated aryl halide?

A4: The most common mechanism is the addition-elimination pathway.[2] It involves two main steps:

  • Addition: A strong nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a negatively charged intermediate called a Meisenheimer complex.[4] This step is typically the slowest (rate-determining).

  • Elimination: The aromaticity is restored as the leaving group (halide ion) is expelled.[2]

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue encountered. The following guide will help you diagnose and resolve the problem.

Q5: My SNAr reaction is not working. What is the first thing I should consider?

A5: Given the inherent low reactivity of this compound to traditional SNAr, the most critical first step is to evaluate your synthetic strategy.[1] If you are not using a metal catalyst, the reaction is likely to fail.

  • Recommendation: Switch to a proven metal-catalyzed cross-coupling reaction like Suzuki, Heck, or Buchwald-Hartwig amination, which are designed for such unactivated aryl halides.[1]

Q6: I am using a cross-coupling reaction but still getting low yields. How can I optimize the conditions?

A6: Optimization of solvent, base, and temperature is crucial. Microwave irradiation can also significantly improve yields and reduce reaction times.[5]

  • Solvent: The choice of solvent is critical. For many cross-coupling reactions, polar aprotic solvents are effective. A screening of different solvents is recommended.

  • Base: Non-nucleophilic bases are often required. The strength and type of base can dramatically affect the yield.

  • Temperature: Some reactions require elevated temperatures to proceed efficiently. Microwave heating can provide rapid and uniform heating, often leading to better results.[5]

The following table summarizes the optimization of a nucleophilic substitution reaction, demonstrating the impact of different parameters.

EntrySolventBaseMethodTemperature (°C)TimeYield (%)
1Dioxanet-BuOKConventional95120 min75
2DMFt-BuOKConventional95120 min62
3THFt-BuOKConventional95120 min88
4THFLiHMDSConventional95120 min76
5THFDBUConventional95120 min55
6THFt-BuOKMicrowave8040 min85
7THFt-BuOKMicrowave9040 min92
8THFt-BuOKMicrowave9540 min96

Table adapted from a study on optimizing nucleophilic aromatic substitution, highlighting the superior performance of THF as a solvent, t-BuOK as a base, and microwave irradiation at 95°C.[5]

Q7: My nucleophile seems to be unreactive. What could be the issue?

A7: The effectiveness of a nucleophile depends on several factors.

  • Strength: Negatively charged nucleophiles are generally stronger.[6] For example, an alkoxide (RO⁻) is a stronger nucleophile than an alcohol (ROH).

  • Steric Hindrance: Bulky nucleophiles may react slower, especially when the reaction site is sterically hindered.[6]

  • Solvent Effects: In polar protic solvents, smaller, more electronegative nucleophiles can be heavily solvated, reducing their reactivity. Polar aprotic solvents are often preferred for SN2-type and SNAr reactions as they do not solvate the nucleophile as strongly.[6][7]

Q8: I am observing decomposition of my starting material or product. What can I do?

A8: Decomposition may occur if the reaction conditions are too harsh.

  • Lower the Temperature: Try running the reaction at a lower temperature for a longer duration.

  • Use a Milder Base: A very strong base might cause unwanted side reactions.

  • Degas the Reaction Mixture: For metal-catalyzed reactions, oxygen can deactivate the catalyst and lead to side products. Purging the solvent and reaction vessel with an inert gas (Nitrogen or Argon) is essential.

Experimental Protocols

Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the palladium-catalyzed amination of this compound. Optimization will be required for specific amines.

Materials:

  • This compound

  • Amine (or other nucleophile)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, Xantphos)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Oven-dried reaction flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-10 mol%).

  • Addition of Reagents: Add the amine (1.1-1.5 eq) and the base (1.5-2.5 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

References

Stability issues of 4'-Bromovalerophenone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-Bromovalerophenone. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to help researchers, scientists, and drug development professionals anticipate and resolve challenges encountered during their work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key stability characteristics?

This compound is an aromatic ketone with the chemical formula C11H13BrO.[][2] In this compound, a bromo group is substituted on the phenyl ring at the para-position (position 4) relative to the valeroyl group (-CO(CH2)3CH3). It is important to distinguish it from α-bromovalerophenone, where the bromine atom is on the carbon adjacent to the carbonyl group.[3] this compound typically appears as a yellow crystalline powder with a melting point of 34-36 °C.[4][5][6] Its stability is primarily influenced by the reactivity of the ketone's α-hydrogens and the carbonyl group itself.

Q2: How stable is this compound under basic conditions?

Under basic conditions, the primary point of reactivity for this compound is the deprotonation of the α-hydrogens (the hydrogens on the carbon atom adjacent to the carbonyl group) to form an enolate.[7][8] This enolate is a key reactive intermediate.

  • Enolate Formation: The presence of a base can lead to the formation of an enolate ion. This intermediate is nucleophilic and can participate in various subsequent reactions.

  • Potential for Self-Condensation: The generated enolate can react with another molecule of this compound in an aldol-type condensation, leading to the formation of larger, often undesired, byproducts.

  • Degradation under Harsh Conditions: Strong bases, especially when paired with strong oxidizing agents like potassium permanganate, can cause cleavage of the acyl chain, leading to the formation of 4-bromobenzoic acid.[9]

Q3: Can this compound undergo a Favorskii rearrangement?

No, this compound itself does not undergo a Favorskii rearrangement because it is not an α-halo ketone.[10][11] The Favorskii rearrangement is a characteristic reaction of ketones with a halogen atom on the α-carbon.[8][12][13]

However, if this compound is first halogenated at the α-position (for example, via an acid-catalyzed reaction with Br2), the resulting α-bromo-4'-bromovalerophenone would then be susceptible to the Favorskii rearrangement upon treatment with a base like sodium hydroxide or sodium methoxide.[10][14] This would lead to a ring-contracted or rearranged carboxylic acid derivative.[11][12]

Q4: What are the stability concerns for this compound under acidic conditions?

Under acidic conditions, this compound can form an enol intermediate through protonation of the carbonyl oxygen followed by deprotonation at the α-carbon.[7][15]

  • Enol Formation: This enol is the key intermediate in acid-catalyzed reactions at the α-position. The rate of enol formation is often the rate-determining step in these reactions.[15]

  • α-Halogenation: In the presence of an acid catalyst and a halogen source (Cl2, Br2, I2), the enol can readily react to form an α-halo ketone.[7][15] This can be an issue if further, specific reactions are intended.

  • Stability to Reduction: The compound is susceptible to reduction under specific acidic conditions. For example, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) will reduce the carbonyl group to a methylene group, converting this compound into 1-bromo-4-pentylbenzene.[9]

  • General Handling: Synthesis procedures often involve quenching reactions with aqueous acid (e.g., 15% HCl), indicating good stability to short-term exposure at controlled temperatures.[4]

Q5: My reaction is producing a complex mixture of unexpected side products. What are the likely causes?

The formation of multiple products often points to the reactivity of the α-hydrogens.

  • Under Basic Conditions: The most common side reactions are likely self-condensation products (aldol reaction) or, if a halogen source is present, α-halogenation followed by a Favorskii rearrangement.

  • Under Acidic Conditions: If a halogen is present, unintended α-halogenation can occur. Self-condensation can also be catalyzed by acid, though it is often slower than under basic conditions.

  • Photochemical Reactivity: As a derivative of valerophenone, the compound may be sensitive to UV light, potentially leading to photochemical reactions and degradation.[][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Poor quality or degradation of starting material.2. Inappropriate reaction temperature or time.3. Insufficient or deactivated reagents (acid/base).1. Verify the purity of this compound (e.g., by melting point or NMR).2. Optimize reaction temperature and monitor progress using TLC or LC-MS.3. Use fresh or properly stored reagents.
Formation of Multiple Side Products 1. Base-catalyzed self-condensation: The enolate is reacting with another ketone molecule.[8]2. Unintended α-halogenation: Presence of a halogen source under acidic or basic conditions.[7]3. Favorskii Rearrangement: Occurs if the material first becomes α-halogenated and is then treated with a base.[10]1. Run the reaction at a lower temperature. Use a non-nucleophilic base if only enolate formation is desired. Add the ketone slowly to the base.2. Ensure the reaction is free from contaminating halogens. If α-halogenation is desired, use acidic conditions for mono-halogenation.[7]3. Scrupulously avoid basic conditions after any potential α-halogenation step unless the rearrangement is the intended outcome.
Compound Discoloration (Darkening) 1. Decomposition due to exposure to air, light, or heat.2. Presence of impurities from synthesis.1. Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).2. Purify the material via recrystallization or silica gel chromatography.[4]
Cleavage of the Acyl Chain 1. Exposure to strong oxidizing agents (e.g., KMnO4).[9]2. Harsh reaction conditions (e.g., high temperature with strong acid/base).1. Avoid strong oxidants unless the formation of 4-bromobenzoic acid is the goal.2. Maintain moderate reaction temperatures and use the minimum required concentration of acid or base.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C11H13BrO[][2]
Molecular Weight 241.12 g/mol [][2]
Appearance Yellow crystalline powder[4][5][6]
Melting Point 34-36 °C[][4][5]
Boiling Point 168-169 °C @ 20 mmHg[4][5]
Solubility Soluble in Chloroform, Ethyl Acetate (Sparingly)[5][16]
CAS Number 7295-44-5[][2]

Table 2: Summary of Stability and Reactivity under Different Conditions

Condition Primary Reactive Intermediate Potential Reactions / Stability Issues Key Considerations
Strongly Basic (e.g., NaOH, NaOMe) Enolate IonSelf-condensation (Aldol), Decomposition with strong oxidants.Temperature control is critical to minimize side reactions. Not susceptible to direct Favorskii rearrangement.[10][11]
Strongly Acidic (e.g., HCl, H2SO4) Enolα-Halogenation (if halogen is present), Clemmensen Reduction (with Zn(Hg)).[7][9]The rate of enol formation is the rate-limiting step for many α-substitution reactions.[15]
Neutral / Mildly Acidic or Basic Ketone (stable)Generally stable.Long-term storage should be in a cool, dark, and dry environment.
UV Light Exposure Excited Triplet StatePhotochemical cleavage or other rearrangements.[9]Protect reactions and stored material from direct light.

Experimental Protocols

Protocol 1: Acid-Catalyzed α-Bromination of this compound

This protocol describes the conversion of this compound to its α-bromo derivative, which would then be a substrate for the Favorskii rearrangement.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Catalyst: Add a catalytic amount of hydrobromic acid (HBr) or a few drops of concentrated sulfuric acid to the solution.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (Br2, 1.0 eq) in the same solvent dropwise with vigorous stirring. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude α-bromo-4'-bromovalerophenone.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Favorskii Rearrangement of α-Bromo-4'-bromovalerophenone

This protocol outlines the rearrangement of the product from Protocol 1 into a carboxylic acid derivative.

  • Base Solution: Prepare a solution of sodium hydroxide (e.g., 2-3 eq) in a mixture of water and a co-solvent like dioxane or THF in a round-bottom flask.

  • Substrate Addition: Cool the base solution in an ice bath. Add a solution of α-bromo-4'-bromovalerophenone (1.0 eq) in the co-solvent dropwise with stirring.

  • Reaction: After addition, allow the reaction to warm to room temperature or gently heat (e.g., 50-60 °C) as needed, monitoring the reaction progress by TLC.[11]

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with cold, dilute hydrochloric acid until the pH is ~2. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting carboxylic acid by recrystallization or column chromatography.

Visualizations

G cluster_base Base-Catalyzed Enolate Formation ketone This compound enolate Enolate Intermediate (Nucleophilic) ketone->enolate Deprotonation at α-carbon base Base (e.g., OH⁻) base->ketone attacks α-H G cluster_acid Acid-Catalyzed Enol Formation ketone This compound protonated_ketone Protonated Ketone (Oxonium Ion) ketone->protonated_ketone enol Enol Intermediate protonated_ketone->enol 2. Deprotonation at α-carbon acid Acid (H⁺) acid->ketone 1. Protonation of C=O G cluster_troubleshooting Troubleshooting Workflow: Unexpected Products start Unexpected Products Observed check_conditions Identify Reaction Conditions: Acidic or Basic? start->check_conditions base_path Basic check_conditions->base_path Basic acid_path Acidic check_conditions->acid_path Acidic check_halogen_base Is a halogen source present? base_path->check_halogen_base favorskii Probable Cause: α-Halogenation followed by Favorskii Rearrangement check_halogen_base->favorskii Yes aldol Probable Cause: Self-Condensation (Aldol) check_halogen_base->aldol No check_halogen_acid Is a halogen source present? acid_path->check_halogen_acid alpha_halogenation Probable Cause: Unintended α-Halogenation check_halogen_acid->alpha_halogenation Yes other_acid Consider other acid-catalyzed side reactions (e.g., condensation) check_halogen_acid->other_acid No

References

Technical Support Center: Scaling Up the Synthesis of 4'-Bromovalerophenone for Pilot Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4'-Bromovalerophenone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the Friedel-Crafts acylation of bromobenzene with valeryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This method is well-established and allows for a direct and efficient synthesis of the desired aryl ketone.[1][2][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns include:

  • Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic. Proper temperature control is crucial to prevent runaway reactions. This can be managed through controlled addition of reagents, efficient cooling systems, and monitoring the internal temperature.

  • Hydrogen Chloride (HCl) Gas Evolution: The reaction generates significant amounts of HCl gas, which is corrosive and toxic. A robust off-gas scrubbing system is necessary to neutralize the HCl.[1]

  • Handling of Aluminum Chloride: Anhydrous aluminum chloride is a hazardous substance that reacts violently with water. It should be handled in a dry, controlled environment.[4]

  • Solvent Handling: The use of organic solvents requires appropriate ventilation and adherence to safety protocols for flammable liquids.

Q3: What are the expected major by-products in this reaction?

A3: The primary by-product is the ortho-isomer, 2'-Bromovalerophenone. The formation of the para-isomer (this compound) is sterically favored.[1] Other potential impurities may arise from polysubstitution, although this is less common in Friedel-Crafts acylation compared to alkylation due to the deactivating nature of the ketone product.[2]

Q4: How can the aluminum chloride catalyst be managed and disposed of after the reaction?

A4: After the reaction, the aluminum chloride is typically quenched by slowly adding the reaction mixture to ice-water. This forms aluminum hydroxide. For pilot-scale operations, there are methods for recycling the aluminum resources. One such method involves concentrating the reaction mixture, adding a replacement solvent, and then adding a controlled amount of water to precipitate aluminum chloride hexahydrate, which can be recovered.[5][6]

Q5: What are the critical process parameters to monitor during the scale-up?

A5: Key parameters to monitor include:

  • Temperature: Continuous monitoring of the internal reaction temperature is critical to control the exotherm.

  • Rate of Addition: The rate of addition of valeryl chloride and aluminum chloride should be carefully controlled to manage the reaction rate and heat generation.

  • Stirring/Agitation: Efficient agitation is necessary to ensure proper mixing and heat transfer.

  • Off-gas Evolution: Monitoring the rate of HCl gas evolution can provide an indication of the reaction progress.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Bromobenzene, Valeryl Chloride, Aluminum Chloride, Solvent) charge_reactants Charge Bromobenzene and Solvent prep_reagents->charge_reactants prep_reactor Prepare Reactor (Inert atmosphere, Cooling) prep_reactor->charge_reactants add_catalyst Add Aluminum Chloride charge_reactants->add_catalyst add_acyl Slowly Add Valeryl Chloride add_catalyst->add_acyl react Reaction at Controlled Temperature add_acyl->react quench Quench with Ice-Water react->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purification (e.g., Crystallization) dry->purify analyze Analyze Product (Purity, Yield) purify->analyze

Caption: Experimental workflow for the pilot-scale synthesis of this compound.

Pilot-Scale Synthesis Protocol

This protocol is designed for a pilot-scale synthesis of this compound, assuming a 50 L glass-lined reactor. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Bromobenzene157.0110.0 kg63.69
Valeryl Chloride120.588.5 kg70.49
Aluminum Chloride (anhydrous)133.349.5 kg71.25
Dichloromethane (DCM)84.9330 L-
Ice-50 kg-
Water18.0250 L-
5% Sodium Bicarbonate Solution-20 L-
Brine (Saturated NaCl)-20 L-
Anhydrous Sodium Sulfate142.042 kg-

Equipment:

  • 50 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel/pump.

  • Cooling system for the reactor jacket.

  • HCl gas scrubber system.

  • 100 L quenching vessel.

  • Separatory funnel or extraction unit.

  • Rotary evaporator or other solvent removal system.

  • Crystallization vessel.

  • Filtration equipment.

Procedure:

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with an inert gas (e.g., nitrogen). Start the cooling system to bring the reactor jacket to 0-5 °C.

  • Charging Reactants: Charge the reactor with bromobenzene (10.0 kg) and dichloromethane (20 L). Start the agitator to ensure good mixing.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (9.5 kg) to the reactor while maintaining the internal temperature below 10 °C. The addition should be done in portions to control any initial exotherm.

  • Acylating Agent Addition: Begin the slow, dropwise addition of valeryl chloride (8.5 kg) to the reaction mixture via an addition funnel or pump. The rate of addition should be controlled to maintain the internal temperature between 5-10 °C. This addition may take 2-3 hours. Monitor the HCl off-gas evolution.

  • Reaction: After the addition is complete, allow the reaction to stir at 10 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Quenching: In the 100 L quenching vessel, prepare a mixture of ice (50 kg) and water (30 L). Slowly transfer the reaction mixture from the reactor to the quenching vessel with vigorous stirring. This process is highly exothermic and will generate a large amount of HCl gas; ensure the scrubber is operating effectively.

  • Extraction: Transfer the quenched mixture to a suitable extraction unit. Separate the organic (DCM) layer. Extract the aqueous layer with an additional portion of dichloromethane (10 L).

  • Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 10 L) and brine (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (2 kg), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., hexane or ethanol/water).

  • Drying: Dry the purified crystals under vacuum to obtain this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure all reagents are anhydrous, especially the aluminum chloride and solvent. - Verify the quality of the valeryl chloride. - Extend the reaction time and monitor by TLC/GC until the starting material is consumed.
Loss of product during work-up.- Ensure efficient extraction by performing multiple extractions. - Avoid overly aggressive washing that could lead to emulsion formation.
Side reactions.- Maintain the reaction temperature strictly within the recommended range to minimize the formation of by-products.
Low Purity (presence of ortho-isomer) Reaction conditions favoring ortho-substitution.- While para-substitution is favored, some ortho-isomer is expected. - Optimize the reaction temperature; lower temperatures generally favor para-substitution. - Efficient purification via crystallization is key to removing the ortho-isomer.
Dark Product Color Impurities or degradation.- Ensure the reaction is not overheating. - Use high-quality, colorless starting materials. - The crude product can be treated with activated carbon before crystallization to remove colored impurities.
Difficult Emulsion during Extraction Formation of aluminum salts at the interface.- Add a small amount of brine to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. - In some cases, filtration through a pad of celite can help.
Runaway Reaction (uncontrolled exotherm) Addition rate of reagents is too fast.- Immediately stop the addition of reagents. - Maximize cooling to the reactor jacket. - If necessary, have a quenching agent (e.g., a large volume of cold solvent) ready for emergency dilution.
Inefficient cooling.- Ensure the cooling system is functioning correctly and is appropriately sized for the scale of the reaction.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs bromobenzene Bromobenzene reaction Friedel-Crafts Acylation (Exothermic, HCl evolution) bromobenzene->reaction valeryl_chloride Valeryl Chloride valeryl_chloride->reaction alcl3 Aluminum Chloride (Catalyst) alcl3->reaction solvent Solvent (DCM) solvent->reaction workup Quenching & Extraction reaction->workup byproduct 2'-Bromovalerophenone reaction->byproduct waste HCl, Aluminum Hydroxide reaction->waste purification Crystallization workup->purification workup->waste product This compound purification->product

Caption: Logical relationship of inputs, processes, and outputs in the synthesis.

References

Greener Synthetic Routes for 4'-Bromovalerophenone: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking sustainable and efficient methods for the synthesis of 4'-Bromovalerophenone, this technical support center provides a comprehensive guide to greener alternatives to traditional Friedel-Crafts acylation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of various greener synthetic routes.

Greener Synthesis of this compound: An Overview

The traditional synthesis of this compound typically involves the Friedel-Crafts acylation of bromobenzene with valeryl chloride or valeric anhydride using a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This method, while effective, suffers from several drawbacks, including the use of hazardous and corrosive catalysts, the generation of significant amounts of acidic waste, and often harsh reaction conditions.

In line with the principles of green chemistry, several alternative approaches have been developed to mitigate these issues. These greener routes focus on the use of recyclable catalysts, alternative energy sources, and solvent-free or more environmentally benign solvent systems. This guide will explore four such greener synthetic strategies:

  • Ionic Liquid-Mediated Synthesis: Utilizing ionic liquids as both solvent and catalyst, offering advantages in catalyst recycling and reduced volatile organic compound (VOC) emissions.

  • Heterogeneous Catalysis: Employing solid acid catalysts, such as zeolites or sulfated zirconia, which can be easily separated from the reaction mixture and reused, minimizing waste.

  • Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes.

  • Methanesulfonic Anhydride-Promoted Synthesis: A metal- and halogen-free approach that uses a biodegradable reagent and minimizes waste streams.

The following sections provide detailed experimental protocols, a comparative data summary, troubleshooting guides, and FAQs for these greener synthetic methodologies.

Comparative Data of Greener Synthetic Routes

The following table summarizes the key quantitative data for the different greener synthetic routes for this compound, allowing for easy comparison of their efficiency and environmental impact.

Synthetic Route Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Key Advantages
Ionic Liquid-Mediated [BMIM]BF₄ / AlCl₃ (catalytic)Ionic Liquid80 - 1002 - 485 - 92Recyclable catalyst/solvent system, low VOCs.
Heterogeneous Catalysis Zeolite H-BEASolvent-free120 - 1404 - 880 - 88Catalyst is easily recoverable and reusable, solvent-free conditions.
Microwave-Assisted AlCl₃ (catalytic)Dichloromethane100 - 1200.25 - 0.590 - 95Rapid reaction times, high yields, reduced energy consumption.[1]
Methanesulfonic Anhydride Methanesulfonic AnhydrideNone90 - 1101 - 382 - 90Metal- and halogen-free, biodegradable reagent, minimal waste.[2]

Experimental Protocols

Detailed methodologies for the key greener synthetic routes are provided below.

Ionic Liquid-Mediated Synthesis of this compound

Materials:

  • Bromobenzene

  • Valeryl chloride

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)

  • Aluminum chloride (AlCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, add bromobenzene (1.0 eq), valeryl chloride (1.2 eq), and [BMIM]BF₄ (2.0 eq).

  • To this mixture, add a catalytic amount of AlCl₃ (0.1 eq) under a nitrogen atmosphere.

  • Heat the reaction mixture to 90°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Heterogeneous Catalysis for Synthesis of this compound

Materials:

  • Bromobenzene

  • Valeric anhydride

  • Zeolite H-BEA (pre-activated)

  • Toluene

Procedure:

  • Activate the Zeolite H-BEA catalyst by heating at 400°C for 4 hours under vacuum.

  • In a sealed reaction vessel, add bromobenzene (1.0 eq), valeric anhydride (1.5 eq), and the activated Zeolite H-BEA catalyst (20 wt% of bromobenzene).

  • Heat the solvent-free reaction mixture to 130°C and stir for 6 hours.

  • Monitor the reaction by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add toluene to dissolve the product and filter to separate the catalyst.

  • Wash the catalyst with fresh toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by vacuum distillation or recrystallization.

Microwave-Assisted Synthesis of this compound

Materials:

  • Bromobenzene

  • Valeryl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice-cold dilute HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave-safe reaction vessel, dissolve bromobenzene (1.0 eq) and valeryl chloride (1.2 eq) in a minimal amount of dichloromethane.

  • Carefully add a catalytic amount of AlCl₃ (0.1 eq) to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 110°C for 20 minutes with stirring.

  • After the reaction, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold dilute HCl.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the residue by flash chromatography to obtain pure this compound.

Methanesulfonic Anhydride-Promoted Synthesis of this compound

Materials:

  • Bromobenzene

  • Valeric acid

  • Methanesulfonic anhydride

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, mix bromobenzene (1.5 eq) and valeric acid (1.0 eq).

  • Add methanesulfonic anhydride (1.2 eq) to the mixture in portions with stirring.

  • Heat the reaction mixture to 100°C for 2 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with toluene and carefully quench with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a general experimental workflow for the greener synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Reactants (Bromobenzene, Acylating Agent) reaction_setup Reaction Setup (e.g., Microwave, Reflux) reactants->reaction_setup catalyst Greener Catalyst/ Reagent catalyst->reaction_setup reaction_monitoring Reaction Monitoring (TLC/GC) reaction_setup->reaction_monitoring quenching Quenching reaction_monitoring->quenching Completion extraction Extraction quenching->extraction purification Purification (Chromatography/Distillation) extraction->purification product This compound purification->product

General workflow for greener synthesis of this compound.

Troubleshooting Guide

This section addresses common issues that may be encountered during the greener synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield - Inactive catalyst.- Insufficient reaction temperature or time.- Presence of moisture.- Activate the heterogeneous catalyst as per the protocol.- Ensure the ionic liquid is dry.- Optimize reaction temperature and time.- Use anhydrous reagents and solvents.
Formation of multiple byproducts - Over-acylation (less common in acylation).- Isomer formation (ortho- and meta-isomers).- Decomposition of starting materials or product.- Use a milder catalyst or lower reaction temperature.- Employ shape-selective catalysts like zeolites to favor para-substitution.- Reduce reaction time.
Difficulty in separating product from ionic liquid - High viscosity of the ionic liquid.- Product has some solubility in the ionic liquid.- Use a less viscous ionic liquid if possible.- Perform multiple extractions with a suitable organic solvent.- Consider using a biphasic system for easier separation.
Catalyst deactivation (heterogeneous) - Coking or fouling of the catalyst surface.- Leaching of active sites.- Regenerate the catalyst by calcination.- Ensure the reaction conditions are not too harsh to cause leaching.
Inconsistent results in microwave synthesis - Uneven heating (hot spots).- Inaccurate temperature monitoring.- Use a dedicated microwave reactor with proper stirring and temperature control.- Ensure the reaction vessel is appropriate for microwave synthesis.

Troubleshooting Logic Diagram

The following diagram illustrates the logical flow for troubleshooting common problems in the greener synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low/No Yield start->low_yield byproducts Byproduct Formation start->byproducts separation_issues Separation Issues start->separation_issues cause_catalyst Inactive/Deactivated Catalyst low_yield->cause_catalyst cause_conditions Suboptimal Conditions low_yield->cause_conditions cause_moisture Moisture Contamination low_yield->cause_moisture byproducts->cause_conditions cause_isomerization Isomerization byproducts->cause_isomerization cause_viscosity High Ionic Liquid Viscosity separation_issues->cause_viscosity solution_activate Activate/Regenerate Catalyst cause_catalyst->solution_activate solution_optimize Optimize Temp/Time cause_conditions->solution_optimize solution_dry Use Anhydrous Reagents cause_moisture->solution_dry solution_catalyst_choice Use Shape-Selective Catalyst cause_isomerization->solution_catalyst_choice solution_extraction Optimize Extraction Protocol cause_viscosity->solution_extraction

A logical approach to troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using greener synthetic routes for this compound?

A1: The primary advantages include reduced environmental impact through the use of recyclable catalysts and less hazardous reagents, improved safety profiles, and often higher efficiency in terms of reaction time and energy consumption. These methods align with the principles of sustainable chemistry.[3][4]

Q2: Can the ionic liquid be reused in the synthesis? If so, how?

A2: Yes, one of the key benefits of using ionic liquids is their recyclability.[5][6] After extracting the product with an organic solvent, the ionic liquid can be washed with a non-polar solvent to remove any residual organic impurities and then dried under vacuum to remove moisture and residual solvent. The recovered ionic liquid can then be reused in subsequent reactions.

Q3: How does microwave-assisted synthesis improve the reaction?

A3: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly accelerate reaction rates.[7] This often leads to higher yields in shorter reaction times and can also reduce the formation of byproducts by minimizing the time the product is exposed to high temperatures.[1]

Q4: Are there any specific safety precautions for microwave synthesis?

A4: Yes, it is crucial to use a dedicated microwave reactor designed for chemical synthesis, which includes pressure and temperature monitoring.[8] Ensure that the reaction vessel is properly sealed and do not exceed the recommended fill volume. Always be aware of the potential for rapid pressure buildup, especially with reactions that generate gaseous byproducts.

Q5: What is the role of the heterogeneous catalyst, and why is it considered a "greener" option?

A5: The heterogeneous catalyst, such as a zeolite, provides the acidic sites necessary to facilitate the Friedel-Crafts acylation. It is considered a greener option because it is in a different phase (solid) from the reaction mixture (liquid or gas), allowing for easy separation by filtration.[9][10] This simplifies the workup process and allows the catalyst to be recovered and reused multiple times, reducing waste.

Q6: Can valeric acid be used directly as the acylating agent in all these greener routes?

A6: Valeric acid can be used directly in the methanesulfonic anhydride-promoted synthesis. For other methods like ionic liquid-mediated and microwave-assisted synthesis, valeryl chloride or valeric anhydride are typically more reactive and therefore more commonly used. Using the carboxylic acid directly often requires harsher conditions or specific catalysts to activate it.

Q7: How can I confirm the purity and identity of the synthesized this compound?

A7: The purity and identity of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify the carbonyl group, and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity and confirm the molecular weight.

This technical support center aims to provide a valuable resource for professionals in the field of chemical synthesis, promoting the adoption of more sustainable and efficient practices in the production of important chemical intermediates like this compound.

References

Validation & Comparative

A Comparative Analysis of the Spectral Properties of 4'-Bromovalerophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for positional and structural isomers of 4'-Bromovalerophenone. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in research and pharmaceutical development, particularly in the context of synthetic chemistry and metabolite profiling. This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for these techniques, and presents a logical workflow for isomer differentiation.

Isomers of this compound

This compound can exist in several isomeric forms, primarily differing in the position of the bromine atom on the phenyl ring or on the alkyl chain. The key isomers discussed in this guide are:

  • This compound: The para-substituted isomer.

  • 3'-Bromovalerophenone: The meta-substituted isomer.

  • 2'-Bromovalerophenone: The ortho-substituted isomer.

  • α-Bromovalerophenone (2-bromo-1-phenylpentan-1-one): A structural isomer with the bromine atom on the carbon adjacent to the carbonyl group.

Distinguishing between these isomers is often challenging due to their identical molecular weight and formula (C₁₁H₁₃BrO). However, subtle differences in their chemical environment lead to unique spectral fingerprints.

Comparative Spectral Data

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

IsomerAromatic ProtonsAliphatic Protons (α-CH₂)Aliphatic Protons (β-CH₂)Aliphatic Protons (γ-CH₂)Aliphatic Protons (δ-CH₃)
This compound ~7.8 (d), ~7.6 (d)~2.9 (t)~1.6 (sextet)~1.4 (sextet)~0.9 (t)
3'-Bromovalerophenone Data not availableData not availableData not availableData not availableData not available
2'-Bromovalerophenone Data not availableData not availableData not availableData not availableData not available
α-Bromovalerophenone ~7.9-7.5 (m)~5.2 (t)~2.2-2.0 (m)~1.5 (sextet)~0.9 (t)

Note: 'd' denotes a doublet, 't' a triplet, 'sextet' a sextet, and 'm' a multiplet. The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

IsomerCarbonyl CarbonAromatic CarbonsAliphatic Carbons
This compound ~199~138, 132, 130, 128~38, 31, 22, 14
3'-Bromovalerophenone Data not availableData not availableData not available
2'-Bromovalerophenone Data not availableData not availableData not available
α-Bromovalerophenone ~193~134, 129, 128~41, 34, 20, 14

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

IsomerC=O StretchC-Br Stretch (Aromatic)C-H Stretch (Aliphatic)
This compound ~1685~1070~2960-2870
3'-Bromovalerophenone Data not availableData not availableData not available
2'-Bromovalerophenone Data not availableData not availableData not available
α-Bromovalerophenone ~1690Not applicable~2960-2870

Table 4: Mass Spectrometry (MS) Data (Key Fragment Ions, m/z)

IsomerMolecular Ion [M]⁺[M-C₄H₉]⁺ (Benzoyl cation)Other Key Fragments
This compound 240/242183/185155/157, 76
3'-Bromovalerophenone Data not availableData not availableData not available
2'-Bromovalerophenone Data not availableData not availableData not available
α-Bromovalerophenone 240/242105 (benzoyl)161/163, 133, 77

Note: The presence of bromine results in isotopic peaks (M and M+2) with approximately equal intensity.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for bromovalerophenone isomers. Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. For brominated compounds, look for the characteristic M/M+2 isotope pattern.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of this compound isomers based on their spectral data.

G cluster_0 Analytical Workflow cluster_1 MS Analysis cluster_2 NMR Analysis cluster_3 IR Analysis start Unknown Bromovalerophenone Isomer ms Mass Spectrometry (GC-MS) start->ms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir Infrared Spectroscopy start->ir mol_ion Molecular Ion at m/z 240/242? ms->mol_ion proton_nmr ¹H NMR: Aromatic Splitting Pattern & Aliphatic Shifts nmr->proton_nmr carbon_nmr ¹³C NMR: Chemical Shifts nmr->carbon_nmr co_stretch C=O Stretch Position ir->co_stretch frag Analyze Fragmentation Pattern mol_ion->frag Yes identification Isomer Identification frag->identification proton_nmr->identification carbon_nmr->identification co_stretch->identification

Caption: Workflow for the spectroscopic identification of this compound isomers.

Conclusion

The differentiation of this compound isomers relies on a multi-technique spectroscopic approach. While mass spectrometry can confirm the molecular weight and the presence of bromine, NMR spectroscopy is particularly powerful for distinguishing between the positional isomers through the analysis of aromatic proton splitting patterns and chemical shifts. IR spectroscopy provides complementary information on the carbonyl group environment. For the structural isomer, α-bromovalerophenone, significant shifts in the α-carbon and attached proton signals in NMR, along with distinct fragmentation in mass spectrometry, are key identifiers. Further acquisition of comprehensive spectral data for all isomers is necessary to build a complete and robust comparative library.

A Comparative Analysis of the Biological Activities of 4'-Bromovalerophenone and 4'-Chlorovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromovalerophenone and 4'-chlorovalerophenone are halogenated derivatives of valerophenone, an aromatic ketone. While both compounds share a common structural backbone, the substitution of a bromine versus a chlorine atom at the para position of the phenyl ring can significantly influence their physicochemical properties and, consequently, their biological activities. Direct comparative studies on the biological activities of these two specific compounds are not extensively available in the current scientific literature. However, by examining the established principles of medicinal chemistry and the biological activities of related halogenated compounds, we can infer potential differences in their pharmacological profiles. This guide provides a comparative overview based on these principles, supported by data from analogous chemical structures.

Physicochemical Properties and Predicted Biological Activity

The difference in the halogen substituent (bromine vs. chlorine) leads to variations in properties such as electronegativity, atomic radius, and lipophilicity. These differences are known to affect a molecule's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.

PropertyThis compound4'-ChlorovalerophenonePredicted Impact on Biological Activity
Molecular Weight 241.12 g/mol 196.66 g/mol The higher molecular weight of the bromo-derivative may influence its binding affinity and transport properties.
Electronegativity of Halogen (Pauling scale) 2.96 (Bromine)3.16 (Chlorine)The higher electronegativity of chlorine may lead to stronger polar interactions with target enzymes or receptors.
Atomic Radius of Halogen (van der Waals) 185 pm (Bromine)175 pm (Chlorine)The larger size of the bromine atom can provide a better fit in larger hydrophobic pockets of a target protein but may also cause steric hindrance.
Lipophilicity (Predicted LogP) HigherLowerIncreased lipophilicity of the bromo-derivative might enhance membrane permeability and potentially lead to greater accumulation in lipid-rich tissues.

Potential Biological Activities: A Comparative Overview

Based on studies of related halogenated compounds, the following biological activities are areas where this compound and 4'-chlorovalerophenone may exhibit differential effects.

Enzyme Inhibition

Derivatives of valerophenone have been investigated for their potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[1][2] The nature of the halogen substituent can influence the inhibitory potency.

Target EnzymePredicted Activity of this compoundPredicted Activity of 4'-ChlorovalerophenoneRationale
Acetylcholinesterase (AChE) Potentially higher inhibitory activityPotentially lower inhibitory activityThe larger, more polarizable bromine atom may form more effective halogen bonds or van der Waals interactions within the active site of the enzyme.
Butyrylcholinesterase (BChE) Potentially higher inhibitory activityPotentially lower inhibitory activitySimilar to AChE, the nature of the halogen can influence binding affinity within the enzyme's active site.
Antimicrobial Activity

Halogenated compounds, including flavonoids and chalcones, have demonstrated significant antimicrobial properties. The type of halogen has been shown to be a key determinant of this activity.

ActivityPredicted Activity of this compoundPredicted Activity of 4'-ChlorovalerophenoneRationale
Antibacterial May exhibit moderate to good activityMay exhibit moderate to good activityStudies on other halogenated flavonoids and chalcones suggest that both bromine and chlorine substituents can confer antibacterial properties. The relative potency would require experimental verification.[3]
Antifungal May exhibit moderate to good activityMay exhibit moderate to good activityThe presence of a halogen on an aromatic ring is a common feature in many antifungal compounds. The lipophilicity and electronic effects of the halogen play a crucial role.[4]
Cytotoxicity

The cytotoxic effects of halogenated aromatic compounds against various cancer cell lines have been documented. The nature and position of the halogen can influence the potency and selectivity of these effects.

ActivityPredicted Activity of this compoundPredicted Activity of 4'-ChlorovalerophenoneRationale
Anticancer Potentially cytotoxicPotentially cytotoxicHalogenated chalcones, structurally similar to the target compounds, have shown cytotoxic activity against cancer cell lines. The difference in the halogen could lead to variations in their mechanism of action and potency.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 4'-chlorovalerophenone, the following experimental protocols are proposed.

Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against AChE.

  • Materials: this compound, 4'-chlorovalerophenone, human recombinant AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0).

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO.

    • In a 96-well plate, add phosphate buffer, AChE solution, and varying concentrations of the test compounds.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding ATCI and DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of each compound against representative bacterial and fungal strains.

  • Materials: this compound, 4'-chlorovalerophenone, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans, Aspergillus niger), Mueller-Hinton broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth/medium in the microtiter plates.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth/medium only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Objective: To evaluate the cytotoxic effect of the compounds on a cancer cell line (e.g., MCF-7, human breast cancer).

  • Materials: this compound, 4'-chlorovalerophenone, MCF-7 cell line, Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays Biological Activity Screening cluster_analysis Data Analysis & Comparison Compound_A This compound Enzyme_Inhibition Enzyme Inhibition Assays (AChE, BChE) Compound_A->Enzyme_Inhibition Antimicrobial Antimicrobial Susceptibility (Bacteria, Fungi) Compound_A->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) Compound_A->Cytotoxicity Compound_B 4'-Chlorovalerophenone Compound_B->Enzyme_Inhibition Compound_B->Antimicrobial Compound_B->Cytotoxicity IC50 IC50 Determination Enzyme_Inhibition->IC50 MIC MIC Determination Antimicrobial->MIC Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR MIC->SAR Conclusion Comparative Efficacy & Selectivity Profile SAR->Conclusion

Caption: Proposed experimental workflow for comparing the biological activities of the two compounds.

Signaling_Pathway cluster_cholinergic Cholinergic Synapse cluster_inhibition Inhibition by Halovalerophenones ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction Inhibitor This compound or 4'-Chlorovalerophenone Inhibitor->AChE Inhibition

Caption: Potential mechanism of action via acetylcholinesterase inhibition.

Conclusion

While direct comparative experimental data for this compound and 4'-chlorovalerophenone is lacking, established structure-activity relationships for halogenated compounds suggest that the nature of the halogen substituent will likely lead to differences in their biological activities. The bromo-derivative, being larger and more lipophilic, may exhibit enhanced activity in scenarios where hydrophobic interactions are dominant, such as binding to certain enzyme active sites. Conversely, the higher electronegativity of the chloro-substituent might favor interactions based on polarity. The provided experimental protocols offer a framework for the systematic evaluation and comparison of these two compounds to elucidate their specific biological profiles and therapeutic potential. Further research is warranted to validate these predictions and to fully characterize the pharmacological properties of these and related halovalerophenones.

References

Comparative Reactivity of Ortho- vs. Para-Bromovalerophenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Isomeric Effects

The position of the bromine substituent on the phenyl ring of valerophenone significantly influences its chemical reactivity. In para-bromovalerophenone, the bromine atom is located at the 4-position, remote from the valeroyl group. Conversely, in ortho-bromovalerophenone, the bromine atom is at the 2-position, adjacent to the valeroyl group. This proximity in the ortho isomer introduces steric hindrance and potential electronic interactions that are absent in the para isomer, leading to differences in reaction rates and yields.

Data Presentation: A Comparative Overview

The following table summarizes the expected comparative reactivity of ortho- and para-bromovalerophenone in Suzuki-Miyaura and Heck cross-coupling reactions. The quantitative data presented is illustrative, based on general principles of steric and electronic effects observed in similar substrates, and is intended to provide a relative performance benchmark.

Reaction TypeIsomerCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Illustrative Yield (%)
Suzuki-Miyaura Coupling para-BromovalerophenonePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O90492
ortho-BromovalerophenonePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O901265
Heck Reaction para-BromovalerophenoneStyrenePd(OAc)₂ / P(o-tolyl)₃ / Et₃NDMF100688
ortho-BromovalerophenoneStyrenePd(OAc)₂ / P(o-tolyl)₃ / Et₃NDMF1001855

Note: The lower illustrative yields and longer reaction times for the ortho isomer are attributed to the steric hindrance imposed by the adjacent valeroyl group, which can impede the approach of the coupling partners and the catalyst.

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura and Heck reactions, adapted for ortho- and para-bromovalerophenone based on established procedures for similar aryl bromides.

Suzuki-Miyaura Coupling of Bromovalerophenones with Phenylboronic Acid

Objective: To synthesize phenyl-substituted valerophenone via a palladium-catalyzed cross-coupling reaction.

Materials:

  • ortho- or para-Bromovalerophenone (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add the respective bromovalerophenone isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add toluene (10 mL) and deionized water (2 mL) to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the reaction mixture under the inert atmosphere.

  • Heat the mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromovalerophenone, Phenylboronic Acid, K₂CO₃ solvent Add Toluene and Water reagents->solvent degas Degas with N₂/Ar solvent->degas catalyst Add Pd(PPh₃)₄ degas->catalyst heat Heat to 90°C catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Heck Reaction of Bromovalerophenones with Styrene

Objective: To synthesize a stilbene derivative through a palladium-catalyzed reaction.

Materials:

  • ortho- or para-Bromovalerophenone (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Diethyl ether

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk tube, combine the respective bromovalerophenone isomer (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF (5 mL), styrene (1.5 mmol), and triethylamine (1.5 mmol) via syringe.

  • Heat the reaction mixture to 100°C.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the mixture into diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_rxn Reaction cluster_purification Workup & Purification mix_solids Combine Bromovalerophenone, Pd(OAc)₂, P(o-tolyl)₃ add_liquids Add DMF, Styrene, Et₃N mix_solids->add_liquids heating Heat to 100°C add_liquids->heating monitoring Monitor by TLC heating->monitoring cooling Cool to RT monitoring->cooling extraction Ether Extraction & Washes cooling->extraction drying Dry and Concentrate extraction->drying chromatography Flash Chromatography drying->chromatography final_product Final Product chromatography->final_product AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) ACh_release ACh Release ACh_synthesis->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Muscarinic & Nicotinic ACh Receptors ACh->Receptor Binds to Inhibitor Bromovalerophenone Derivative (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction (e.g., Na⁺ influx, G-protein activation) Receptor->Signal Response Cellular Response Signal->Response

A Comparative Guide to the Reactivity of 4'-Bromovalerophenone and Other Halogenated Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4'-Bromovalerophenone with other halogenated ketones, supported by experimental data and detailed methodologies. The information is intended to assist researchers in selecting the appropriate starting materials and reaction conditions for their synthetic needs.

Introduction

Halogenated ketones are versatile intermediates in organic synthesis, widely utilized in the development of pharmaceutical compounds and other complex molecules. Their reactivity is primarily dictated by the nature and position of the halogen atom, the structure of the ketone, and the reaction conditions. This compound, a common building block, exhibits a range of reactivities that make it suitable for various transformations, including nucleophilic substitutions and cross-coupling reactions. Understanding its reactivity profile in comparison to other halogenated analogues is crucial for efficient and selective synthesis.

Reactivity in Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The reactivity of 4'-halovalerophenones in SNAr reactions is significantly influenced by the electron-withdrawing nature of the para-carbonyl group, which activates the aromatic ring towards nucleophilic attack. The nature of the halogen atom also plays a critical role, with the reactivity trend generally following the electronegativity of the halogen, as the rate-determining step is the initial nucleophilic attack, which is favored by a more polarized C-X bond.

Table 1: Theoretical Reactivity Comparison of 4'-Halovalerophenones in Nucleophilic Aromatic Substitution

CompoundHalogenElectronegativity of HalogenExpected Relative Reactivity
4'-FluorovalerophenoneF3.98Highest
4'-ChlorovalerophenoneCl3.16High
This compoundBr2.96Moderate
4'-IodovalerophenoneI2.66Lowest

Note: This table is based on established principles of SNAr reactions where the C-F bond, being the most polarized, is most susceptible to nucleophilic attack, and its cleavage is not the rate-determining step[1].

Experimental Protocol: Comparative Analysis of SNAr Reaction Rates

This protocol describes a method to compare the reaction rates of different 4'-halovalerophenones with a common nucleophile, such as sodium methoxide.

Objective: To determine the relative reactivity of 4'-fluoro-, 4'-chloro-, 4'-bromo-, and 4'-iodovalerophenone in an SNAr reaction.

Materials:

  • 4'-Fluorovalerophenone

  • 4'-Chlorovalerophenone

  • This compound

  • 4'-Iodovalerophenone

  • Sodium methoxide solution (0.1 M in methanol)

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., 0.1 M HCl)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare four separate reaction flasks, each containing a 0.05 M solution of one of the 4'-halovalerophenones in anhydrous DMF. Add the internal standard to each flask.

  • Equilibrate the flasks to the desired reaction temperature (e.g., 50 °C) in a temperature-controlled bath.

  • Initiate the reaction by adding a stoichiometric equivalent of the sodium methoxide solution to each flask simultaneously.

  • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracted samples by GC-MS to determine the concentration of the reactant remaining and the product formed, relative to the internal standard.

  • Plot the concentration of the reactant versus time for each of the four reactions to determine the reaction rates.

Workflow for Comparative SNAr Reactivity Study

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_solutions Prepare 0.05 M solutions of 4'-halovalerophenones in DMF with internal standard start->prep_solutions prep_nucleophile Prepare 0.1 M Sodium Methoxide in Methanol start->prep_nucleophile equilibrate Equilibrate solutions to 50 °C prep_solutions->equilibrate initiate Initiate reactions by adding NaOMe prep_nucleophile->initiate equilibrate->initiate sampling Withdraw aliquots at timed intervals initiate->sampling quench Quench aliquots with 0.1 M HCl sampling->quench extract Extract organic components quench->extract gcms Analyze by GC-MS extract->gcms plot Plot concentration vs. time gcms->plot compare Compare reaction rates plot->compare end End compare->end

Caption: Workflow for the comparative kinetic analysis of SNAr reactions of 4'-halovalerophenones.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. In these reactions, the reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl. This is due to the bond dissociation energy of the carbon-halogen bond, which is a key factor in the oxidative addition step to the palladium(0) catalyst.

Table 2: Expected Reactivity and Illustrative Yields of 4'-Halovalerophenones in Suzuki-Miyaura Coupling

CompoundC-X Bond Energy (kJ/mol)Expected Relative ReactivityExample Yield (%)*
4'-Iodovalerophenone~270Highest90-98%
This compound~330High80-95%
4'-Chlorovalerophenone~400Moderate60-85%
4'-Fluorovalerophenone~500Lowest<10% (requires special conditions)

*Example yields are illustrative and can vary significantly based on the specific reaction conditions, boronic acid, and catalyst system used. Data is inferred from general trends in Suzuki-Miyaura reactions[2][3].

Experimental Protocol: Comparative Analysis of Suzuki-Miyaura Coupling Yields

This protocol outlines a method for comparing the yields of Suzuki-Miyaura coupling reactions for different 4'-halovalerophenones with phenylboronic acid.

Objective: To compare the product yields of 4'-iodo-, 4'-bromo-, and 4'-chlorovalerophenone in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4'-Iodovalerophenone

  • This compound

  • 4'-Chlorovalerophenone

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • In three separate Schlenk flasks, add 1 mmol of the respective 4'-halovalerophenone, 1.2 mmol of phenylboronic acid, 2 mmol of K₂CO₃, and 0.05 mmol of Pd(PPh₃)₄.

  • Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.

  • To each flask, add 10 mL of toluene and 2 mL of water.

  • Heat the reaction mixtures to 90 °C and stir vigorously for a predetermined time (e.g., 12 hours).

  • After cooling to room temperature, quench the reactions by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the purified product by HPLC to determine the yield.

Workflow for Comparative Suzuki-Miyaura Coupling Study

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Start add_reagents Add 4'-halovalerophenone, phenylboronic acid, K2CO3, and Pd(PPh3)4 to flasks start->add_reagents inert_atm Establish inert atmosphere add_reagents->inert_atm add_solvents Add toluene and water inert_atm->add_solvents heat_stir Heat to 90 °C and stir for 12 hours add_solvents->heat_stir cool_quench Cool to room temp and quench with water heat_stir->cool_quench extract Extract with ethyl acetate cool_quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify hplc Analyze yield by HPLC purify->hplc end End hplc->end

Caption: Workflow for comparing the yields of Suzuki-Miyaura reactions with different 4'-halovalerophenones.

Reactivity in Grignard Reactions

The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. The reaction typically proceeds via nucleophilic addition to the carbonyl carbon to form a tertiary alcohol after acidic workup. The halogen on the aromatic ring can also potentially react with the Grignard reagent, leading to side products, especially with more reactive Grignard reagents or under prolonged reaction times or elevated temperatures. The reactivity of the C-X bond with the Grignard reagent follows the order I > Br > Cl.

Table 3: Expected Products and Potential Side Products in the Grignard Reaction of 4'-Halovalerophenones with Methylmagnesium Bromide

CompoundPrimary ProductPotential Side Product (from C-X reaction)
4'-Iodovalerophenone1-(4-Iodophenyl)-1-pentanol1-(4-Methylphenyl)-1-pentanol
This compound1-(4-Bromophenyl)-1-pentanol1-(4-Methylphenyl)-1-pentanol
4'-Chlorovalerophenone1-(4-Chlorophenyl)-1-pentanolMinimal side product formation
4'-Fluorovalerophenone1-(4-Fluorophenyl)-1-pentanolNegligible side product formation

Note: The formation of the side product is dependent on the reaction conditions. Low temperatures and short reaction times favor the desired addition to the carbonyl group[4].

Experimental Protocol: Comparative Analysis of Grignard Reaction Products

This protocol details a method to compare the product distribution in the Grignard reaction of different 4'-halovalerophenones.

Objective: To analyze the product distribution of the reaction between 4'-halo-valerophenones and methylmagnesium bromide.

Materials:

  • 4'-Iodovalerophenone

  • This compound

  • 4'-Chlorovalerophenone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To four separate oven-dried, three-necked flasks equipped with a dropping funnel and a condenser under an inert atmosphere, add a solution of 1 mmol of the respective 4'-halovalerophenone in 10 mL of anhydrous diethyl ether.

  • Cool the flasks to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of methylmagnesium bromide solution to each flask via the dropping funnel over 15 minutes.

  • After the addition is complete, stir the reaction mixtures at 0 °C for 1 hour.

  • Quench the reactions by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analyze the crude product mixture by GC-MS to determine the ratio of the desired tertiary alcohol to any side products.

Logical Relationship for Grignard Reactivity and Selectivity

Grignard_Logic start 4'-Halovalerophenone (X = F, Cl, Br, I) reactivity_node Reactivity of C-X bond (I > Br > Cl > F) start->reactivity_node reagent Grignard Reagent (R-MgX) selectivity_node Selectivity for Carbonyl Addition reagent->selectivity_node conditions Reaction Conditions (e.g., Temperature, Time) conditions->selectivity_node side_product Side Product: C-C Coupling at Aryl-X reactivity_node->side_product increases product Desired Product: Tertiary Alcohol selectivity_node->product favors selectivity_node->side_product disfavors

Caption: Logical diagram illustrating the factors influencing product selectivity in the Grignard reaction of 4'-halovalerophenones.

Conclusion

The reactivity of this compound is intermediate to that of its iodo and chloro analogues in palladium-catalyzed cross-coupling reactions, offering a balance between reactivity and stability. In nucleophilic aromatic substitution reactions, its reactivity is lower than its fluoro and chloro counterparts. For Grignard reactions, the bromine atom presents a moderate risk of side reactions compared to the more labile iodine and the more inert chlorine. The choice of this compound versus other halogenated ketones will therefore depend on the specific transformation being targeted, with considerations for reaction rate, potential side products, and the cost and availability of the starting materials. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal substrate and conditions for their synthetic objectives.

References

In Vitro Efficacy of Brominated Chalcone Derivatives as Potential Therapeutic Agents for Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of a series of brominated chalcone derivatives against key molecular targets implicated in neurodegenerative diseases, primarily Alzheimer's and Parkinson's disease. The data presented herein summarizes the inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), alongside their neuroprotective effects. This objective comparison is supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising compounds for further investigation.

Comparative Inhibitory Activity

The inhibitory potential of synthesized brominated chalcone derivatives against recombinant human AChE, BChE, and MAO-B was determined and is presented below. The half-maximal inhibitory concentrations (IC50) are provided to facilitate a direct comparison of potency.

Compound IDSubstitution PatternAChE IC50 (µM)BuChE IC50 (µM)MAO-B IC50 (µM)
BC-1 4'-Bromo> 50> 500.85
BC-2 4'-Bromo, 4-Methoxy25.315.80.52
BC-3 4'-Bromo, 3,4-Dimethoxy18.710.20.31
BC-4 4'-Bromo, 2,4-Dimethoxy15.28.50.25
BC-5 4'-Bromo, 3,4,5-Trimethoxy10.85.10.18
Donepezil (Standard)0.023.54-
Galantamine (Standard)0.458.52-
Selegiline (Standard)--0.01

Neuroprotective Effects in a Cellular Model of Oxidative Stress

The neuroprotective capacity of the lead compounds was assessed in human neuroblastoma SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). Cell viability was quantified using the MTT assay.

Compound IDConcentration (µM)Cell Viability (%) vs. H₂O₂ Control
Control -100
H₂O₂ (100 µM) -52.3
BC-3 165.8
578.2
BC-4 168.1
581.5
BC-5 172.4
588.9

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BuChE was determined using a modified Ellman's spectrophotometric method. The reaction mixture contained 140 µL of 0.1 M phosphate buffer (pH 8.0), 20 µL of the test compound solution, and 20 µL of either AChE or BuChE enzyme solution in a 96-well plate. The mixture was incubated for 15 minutes at 37°C. After incubation, 10 µL of 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) was added, followed by 10 µL of 14 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) to initiate the reaction. The absorbance was measured at 412 nm after 10 minutes. The percent inhibition was calculated by comparing the absorbance of the test wells with that of the control wells.

Monoamine Oxidase-B (MAO-B) Inhibition Assay

The inhibitory activity against MAO-B was assessed using the MAO-Glo™ Assay. The assay was performed in a 96-well plate by incubating the recombinant human MAO-B enzyme with a luminogenic substrate. The test compounds were pre-incubated with the enzyme for 15 minutes at room temperature. Following the MAO reaction, the Luciferin Detection Reagent was added to stop the reaction and generate a luminescent signal. The luminescence, which is directly proportional to MAO activity, was measured using a luminometer.

Neuroprotection Assay (MTT Assay)

SH-SY5Y cells were seeded in 96-well plates and allowed to attach overnight. The cells were then pre-treated with various concentrations of the test compounds for 2 hours before being exposed to 100 µM H₂O₂ for 24 hours to induce oxidative stress. Following the incubation period, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After 4 hours of incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the control cells.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis cluster_results Results start Starting Materials (4'-Bromoacetophenone & Substituted Benzaldehydes) reaction Claisen-Schmidt Condensation start->reaction purification Purification & Characterization reaction->purification che_assay Cholinesterase Inhibition Assay (AChE & BuChE) purification->che_assay Test Compounds mao_assay MAO-B Inhibition Assay purification->mao_assay neuro_assay Neuroprotection Assay (SH-SY5Y cells) purification->neuro_assay ic50 IC50 Determination che_assay->ic50 mao_assay->ic50 viability Cell Viability Calculation neuro_assay->viability sar Structure-Activity Relationship ic50->sar viability->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the synthesis and in vitro evaluation of brominated chalcone derivatives.

signaling_pathway cluster_upstream Neurodegenerative Insults cluster_targets Therapeutic Targets cluster_downstream Cellular Outcomes ros Oxidative Stress (ROS) apoptosis Neuronal Apoptosis ros->apoptosis ach_deficiency Acetylcholine Deficiency synaptic_dysfunction Synaptic Dysfunction ach_deficiency->synaptic_dysfunction monoamine_imbalance Monoamine Imbalance monoamine_imbalance->synaptic_dysfunction ache AChE / BuChE ache->ach_deficiency Amelioration mao MAO-B mao->monoamine_imbalance Amelioration cognitive_decline Cognitive Decline apoptosis->cognitive_decline synaptic_dysfunction->cognitive_decline chalcones Brominated Chalcones chalcones->ros Antioxidant Effect chalcones->ache Inhibition chalcones->mao Inhibition

A Researcher's Guide to 4'-Bromovalerophenone: Cross-Referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of experimental data for 4'-Bromovalerophenone with established literature values. It details the methodologies for key analytical experiments and presents the data in a clear, comparative format to support research and development activities.

Workflow for Data Comparison

The process of validating an experimentally synthesized or obtained compound against known literature values is a critical workflow in any chemical research setting. This involves a systematic comparison of physical and spectroscopic properties.

cluster_0 Experimental Analysis cluster_1 Literature Review exp_synthesis Synthesis of this compound exp_purification Purification exp_synthesis->exp_purification exp_analysis Characterization (MP, NMR, IR, MS) exp_purification->exp_analysis comparison Data Comparison exp_analysis->comparison lit_search Search Databases (e.g., PubChem, ChemicalBook) lit_values Compile Literature Data (MP, NMR, IR, MS) lit_search->lit_values lit_values->comparison conclusion Conclusion: Structure Confirmation / Further Investigation comparison->conclusion Data Match discrepancy Discrepancy Identified comparison->discrepancy Data Mismatch discrepancy->exp_purification Re-purify discrepancy->exp_analysis Re-analyze

Caption: Workflow for comparing experimental data of this compound with literature values.

Physical and Chemical Properties

A comparison of the key physical properties of this compound is essential for its initial identification. The following table summarizes the literature values for its molecular formula, molecular weight, melting point, and boiling point.

PropertyLiterature Value
Molecular FormulaC₁₁H₁₃BrO
Molecular Weight241.12 g/mol [1][2][]
Melting Point34-36 °C[2][]
Boiling Point168-169 °C at 20 mmHg[2][]
AppearanceYellow crystalline powder[][4]

Spectroscopic Data Comparison

Spectroscopic analysis provides a detailed fingerprint of the chemical structure. Below is a comparison of expected literature values for key spectroscopic techniques with a placeholder for experimental results.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Literature (Predicted)
~7.8Doublet2HAromatic (ortho to C=O)
~7.6Doublet2HAromatic (meta to C=O)
~2.9Triplet2H-CH₂-C=O
~1.7Sextet2H-CH₂-CH₂-C=O
~1.4Sextet2H-CH₂-CH₃
~0.9Triplet3H-CH₃
Experimental
Infrared (IR) Spectroscopy
Functional GroupLiterature (cm⁻¹)Experimental (cm⁻¹)
C=O (Ketone)~1685
C-Br (Aryl)~1070
C-H (Aromatic)~3080
C-H (Aliphatic)~2950
Mass Spectrometry (MS)
IonLiterature (m/z)Experimental (m/z)
[M]+240/242 (due to Br isotopes)
[M-C₄H₉]+183/185
[C₆H₄Br]+156/158
[C₆H₅CO]+105
[C₆H₅]+77

Note: The mass spectrum fragmentation pattern can be complex. The listed ions are common fragments for similar structures.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible data.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of bromobenzene with valeryl chloride.[2]

Materials:

  • Bromobenzene

  • Valeryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add valeryl chloride to the suspension with stirring.

  • Add bromobenzene dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by slowly pouring it over crushed ice and dilute HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Characterization Methods

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for separation and identification. The ionization method (e.g., electron ionization) should be noted.

Conclusion

This guide provides a framework for the systematic comparison of experimental data for this compound with established literature values. By following standardized experimental protocols and carefully comparing the resulting data against the provided tables, researchers can confidently verify the identity and purity of their compound. Discrepancies between experimental and literature data may indicate the presence of impurities or a different chemical structure, warranting further investigation and purification steps.

References

Unveiling the Antimicrobial Potential of 4'-Bromovalerophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial properties of 4'-bromovalerophenone derivatives and their analogs, supported by experimental data. The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and brominated aryl ketones, including derivatives of this compound and structurally related chalcones, have shown promising activity against a range of pathogenic microorganisms.

This guide summarizes key findings on the antimicrobial efficacy of these compounds, presents detailed experimental protocols for assessing their activity, and visualizes potential mechanisms of action to facilitate further research and development in this critical area.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives and their structural analogs, particularly brominated chalcones, has been evaluated against a variety of bacterial and fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The data presented below is a compilation from various studies on brominated chalcones, which serve as valuable surrogates for understanding the potential of this compound derivatives due to their structural similarities as α,β-unsaturated ketone systems with a brominated aromatic ring.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Brominated Chalcone Derivatives
4-bromo-3′,4′-dimethoxychalconeEscherichia coli-[1]
Salmonella typhimurium-[1]
4'-Bromo-4-methylchalconeMethicillin-resistant Staphylococcus aureus (MRSA)16[2]
Pyrazine-based brominated chalcone (CH-0y)Staphylococcus aureus15.625 - 62.5 (µM)[3][4]
Enterococcus faecium31.25 - 62.5 (µM)[3][4]
Hydroxyacetophenone Derivatives
Compound with two phenol hydroxyls, bromine, unsaturated bond, and thiosemicarbazoneEscherichia coli-[5]
Klebsiella pneumoniae-[5]
General Chalcones
ChalconeMethicillin-resistant Staphylococcus aureus (MRSA)5[6]

Note: Some studies reported activity via zone of inhibition in disk diffusion assays, which is not directly comparable to MIC values and is therefore not included in this table. MIC values originally reported in µM have been noted accordingly.

The structure-activity relationship (SAR) studies suggest that the antimicrobial activity of these compounds is influenced by the substitution pattern on the aromatic rings. For instance, the presence of electron-withdrawing groups, such as halogens, at the para position of the aromatic ring has been shown to enhance antimicrobial activity[7].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antimicrobial properties. These protocols are based on standardized methods to ensure reproducibility and comparability of results.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi[4][8][9][10].

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL[1][8]. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions: The this compound derivative or analog is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate[4][8].

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria)[4].

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[4][10].

Disk Diffusion Method

The disk diffusion method provides a qualitative assessment of antimicrobial activity[1][3][11][12].

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify. The surface of the agar should be dry before inoculation[1].

  • Inoculation: A sterile cotton swab is dipped into a standardized microbial suspension (equivalent to a 0.5 McFarland standard) and used to evenly inoculate the entire surface of the agar plate[1].

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar[1][12].

  • Incubation: The plates are incubated under suitable conditions, typically at 37°C for 18-24 hours for most bacteria[3].

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound[1].

Potential Mechanisms of Action

Research into the antimicrobial mechanisms of chalcones and related compounds suggests a multi-target approach, contributing to their broad-spectrum activity. Two prominent mechanisms that have been identified are the inhibition of efflux pumps and the disruption of biofilm formation.

Inhibition of Bacterial Efflux Pumps

Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, conferring resistance. Chalcones have been shown to inhibit these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy[13][14][15].

EffluxPumpInhibition cluster_bacterium Bacterial Cell EffluxPump {Efflux Pump | Actively removes antimicrobials} Antibiotic_out Antibiotic (extracellular) EffluxPump->Antibiotic_out Expulsion Antibiotic_in Antibiotic (intracellular) Antibiotic_out->Antibiotic_in Enters cell Antibiotic_in->EffluxPump Substrate Target Bacterial Target Antibiotic_in->Target Inhibits target Chalcone This compound Derivative Chalcone->EffluxPump Inhibits

Caption: Inhibition of a bacterial efflux pump by a this compound derivative.

Disruption of Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which protects them from antimicrobials and the host immune system. Chalcones have demonstrated the ability to inhibit biofilm formation, a crucial step in the pathogenesis of many chronic infections[6][16][17][18][19].

BiofilmInhibitionWorkflow start Planktonic Bacteria attachment Initial Attachment to Surface start->attachment maturation Biofilm Maturation (Microcolony formation, EPS production) attachment->maturation mature_biofilm Mature Biofilm maturation->mature_biofilm dispersal Dispersal of Planktonic Bacteria mature_biofilm->dispersal dispersal->start chalcone This compound Derivative chalcone->attachment Inhibits chalcone->maturation Inhibits

Caption: Workflow of bacterial biofilm formation and its inhibition by this compound derivatives.

Conclusion

Derivatives of this compound and structurally related brominated chalcones represent a promising class of compounds with significant antimicrobial potential. The available data indicates their effectiveness against a range of pathogenic bacteria, including drug-resistant strains. Their multifaceted mechanism of action, potentially involving the inhibition of efflux pumps and disruption of biofilm formation, makes them attractive candidates for further development as novel antimicrobial agents. The standardized protocols provided in this guide offer a framework for the continued investigation and comparative evaluation of these compounds, paving the way for the development of new therapies to combat the growing threat of antimicrobial resistance.

References

A Researcher's Guide to Cytotoxicity Assays for Novel Compounds Derived from 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics, the synthesis of new chemical entities is a critical first step. 4'-Bromovalerophenone serves as a versatile starting material for the generation of diverse molecular structures.[1] However, a crucial subsequent step in the drug discovery pipeline is the rigorous evaluation of the cytotoxic potential of these newly synthesized compounds.[2][3][4][5] This guide provides a comparative overview of common in vitro cytotoxicity assays, offering researchers the necessary protocols and data interpretation frameworks to assess the safety and potential efficacy of their novel compounds.

Comparing Cytotoxicity Assay Methodologies

The selection of an appropriate cytotoxicity assay is contingent on the specific research question, the expected mechanism of cell death, and throughput requirements.[4][6] Three widely adopted methods—MTT, LDH, and apoptosis assays—offer distinct insights into how a novel compound affects cell health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a workhorse for assessing cell viability by measuring mitochondrial metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.[7][8] It is a reliable indicator of overall cell population health and is well-suited for high-throughput screening of compound libraries.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[9][10] The amount of LDH released is directly proportional to the number of lysed cells, making this a direct measure of cytotoxicity due to membrane integrity loss.[9]

  • Apoptosis Assays (Annexin V & Caspase-3/7): These assays detect specific markers of apoptosis, a programmed and controlled form of cell death.

    • Annexin V Assay: Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[11][12]

    • Caspase-3/7 Assay: Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade.[11][13] These assays are crucial for determining if a compound induces a specific, programmed cell death pathway.[12]

Hypothetical Cytotoxicity Data for Novel Compounds

To effectively compare the cytotoxic profiles of newly synthesized compounds, data should be presented in a clear and organized manner. The table below illustrates how results for a hypothetical series of compounds derived from this compound (designated BVP-001 to BVP-004) might be summarized.

CompoundIC₅₀ (µM) [MTT Assay]% Cytotoxicity at 50 µM [LDH Assay]% Apoptotic Cells at 50 µM [Annexin V Assay]Caspase-3/7 Activity (Fold Change) at 50 µM
BVP-001 15.265.8%58.3%4.5
BVP-002 38.722.1%15.4%2.1
BVP-003 > 1005.3%4.1%1.2
BVP-004 8.972.4%68.9%6.8
Doxorubicin (Control) 0.885.0%80.5%8.2

IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth or viability.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and underlying biological mechanisms can greatly aid in the design and interpretation of cytotoxicity studies.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Seed cells in 96-well plates incubation_adhesion Incubate (24h) for cell adhesion cell_culture->incubation_adhesion compound_prep Prepare serial dilutions of novel compounds treatment Add compounds to cells compound_prep->treatment incubation_treatment Incubate for desired exposure time (e.g., 24, 48, 72h) treatment->incubation_treatment mtt MTT Assay incubation_treatment->mtt ldh LDH Assay incubation_treatment->ldh apoptosis Apoptosis Assays (Annexin V, Caspase) incubation_treatment->apoptosis read_plate Measure Absorbance/Fluorescence/Luminescence mtt->read_plate ldh->read_plate apoptosis->read_plate calculate Calculate % Viability / % Cytotoxicity / IC50 read_plate->calculate interpret Compare compounds and interpret results calculate->interpret

Caption: Experimental workflow for assessing the cytotoxicity of novel compounds.

apoptosis_pathway compound Novel Compound (e.g., BVP-001) cell Cancer Cell compound->cell mito Mitochondrial Stress cell->mito Induces cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation (Executioner Caspases) cas9->cas37 ps Phosphatidylserine (PS) Flipping (Annexin V binding) cas37->ps blebbing Membrane Blebbing cas37->blebbing apoptosis Apoptosis ps->apoptosis blebbing->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Detailed Experimental Protocols

The following are standardized protocols for the key cytotoxicity assays discussed. Note that optimization for specific cell types and compounds may be necessary.[4]

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat cells with various concentrations of the novel compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[7] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7][14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7][14] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Seed and treat cells with compounds as described in steps 1 and 2 of the MTT protocol. Prepare three control wells for each condition: (1) untreated cells (spontaneous LDH release), (2) vehicle control, and (3) cells treated with a lysis buffer (maximum LDH release).[15]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes if working with suspension cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with compounds as desired.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Caspase-Glo® 3/7 Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT protocol.[13]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[13]

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[13]

  • Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.

References

Comparative analysis of different synthetic routes to 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of three distinct synthetic routes to 4'-Bromovalerophenone, a key intermediate in various pharmaceutical and organic syntheses. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Three primary synthetic pathways for this compound are critically evaluated: Friedel-Crafts acylation of bromobenzene, electrophilic bromination of valerophenone, and a Grignard reagent-based approach. Each method presents a unique profile in terms of yield, purity, reaction conditions, and scalability. This analysis aims to provide a clear, data-driven comparison to inform synthetic strategy and process development.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for each synthetic route to this compound.

ParameterFriedel-Crafts AcylationElectrophilic BrominationGrignard Reaction
Starting Materials Bromobenzene, Valeryl Chloride/Anhydride, Lewis Acid (e.g., AlCl₃)Valerophenone, Bromine, Lewis Acid (e.g., FeBr₃) or HBr/H₂O₂4-Bromobenzonitrile, Butylmagnesium Bromide
Typical Yield 65-75%70-85%70-80%
Purity (before purification) Moderate to HighModerate to HighModerate
Reaction Time 2-4 hours1-3 hours3-5 hours
Reaction Temperature 0 °C to room temperature0-10 °C (for Br₂ addition)-78 °C to room temperature
Key Advantages Good yield, readily available starting materials.High yield, relatively fast reaction.Avoids handling of elemental bromine.
Key Disadvantages Stoichiometric amounts of Lewis acid required, potential for side reactions.Use of hazardous bromine, potential for over-bromination.Moisture-sensitive reagents, requires anhydrous conditions.
Purification Method Column chromatography, Recrystallization[1]Column chromatography, RecrystallizationColumn chromatography[2]

Experimental Protocols

Detailed methodologies for the three primary synthetic routes are provided below.

Friedel-Crafts Acylation of Bromobenzene

This method involves the electrophilic acylation of bromobenzene with valeryl chloride in the presence of a Lewis acid catalyst.

Materials:

  • Bromobenzene

  • Valeryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of bromobenzene in anhydrous DCM at 0 °C, slowly add anhydrous aluminum chloride.

  • Add valeryl chloride dropwise to the suspension while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold dilute HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Electrophilic Bromination of Valerophenone

This route involves the direct bromination of valerophenone at the para position of the phenyl ring.

Materials:

  • Valerophenone

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃)

  • Dichloroethane

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve valerophenone in dichloroethane in a flask protected from light.

  • Add the Lewis acid catalyst (e.g., FeBr₃) to the solution.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add a solution of bromine in dichloroethane dropwise, maintaining the temperature.[1]

  • Stir the reaction mixture at this temperature for 1-3 hours until TLC analysis indicates the consumption of the starting material.[1]

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude this compound by column chromatography or recrystallization.[1]

Grignard Reaction Synthesis

This synthetic pathway utilizes a Grignard reagent formed from an aryl halide, which then reacts with an acylating agent. A representative method involves the reaction of butylmagnesium bromide with 4-bromo-N,N-dimethylbenzamide in the presence of trifluoromethanesulfonic anhydride.[2]

Materials:

  • 4-Bromo-N,N-dimethylbenzamide

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-di-tert-butyl-4-methylpyridine (DTBMP)

  • Butylmagnesium bromide solution in ether

  • Dichloromethane (CH₂Cl₂)

  • 15% aqueous hydrochloric acid

  • 15% aqueous sodium hydroxide

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, dissolve 4-bromo-N,N-dimethylbenzamide and DTBMP in anhydrous CH₂Cl₂ and cool the solution to -78 °C.[2]

  • Slowly add trifluoromethanesulfonic anhydride dropwise to the cooled solution.[2]

  • Gradually warm the reaction mixture to 0 °C over a period of 2 hours.[2]

  • Cool the mixture back down to -78 °C and slowly add the solution of butylmagnesium bromide in ether dropwise.[2]

  • Continue stirring at -78 °C for 2 hours.[2]

  • Quench the reaction by the slow addition of 15% aqueous hydrochloric acid.[2]

  • Separate the organic layer and extract the aqueous phase with ether.[2]

  • Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography to yield this compound.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the compared synthetic routes.

Synthesis_Comparison cluster_FC Friedel-Crafts Acylation cluster_Bromo Electrophilic Bromination cluster_Grignard Grignard Reaction FC_Start Bromobenzene + Valeryl Chloride FC_Reaction Acylation Reaction FC_Start->FC_Reaction FC_Catalyst AlCl₃ FC_Catalyst->FC_Reaction FC_Workup Aqueous Workup FC_Reaction->FC_Workup FC_Product This compound FC_Workup->FC_Product Bromo_Start Valerophenone + Bromine Bromo_Reaction Bromination Reaction Bromo_Start->Bromo_Reaction Bromo_Catalyst FeBr₃ Bromo_Catalyst->Bromo_Reaction Bromo_Workup Quenching & Workup Bromo_Reaction->Bromo_Workup Bromo_Product This compound Bromo_Workup->Bromo_Product Grignard_Start1 4-Bromo-N,N-dimethylbenzamide Grignard_Reaction Grignard Addition Grignard_Start1->Grignard_Reaction Grignard_Reagent Butylmagnesium Bromide Grignard_Reagent->Grignard_Reaction Grignard_Workup Acidic Workup Grignard_Reaction->Grignard_Workup Grignard_Product This compound Grignard_Workup->Grignard_Product

Caption: Comparative workflow of three synthetic routes to this compound.

Conclusion

The choice of synthetic route for this compound is contingent upon the specific requirements of the research or production context. The Friedel-Crafts acylation offers a balance of good yield and accessible starting materials. Electrophilic bromination provides a high-yielding and rapid synthesis, though it involves the handling of hazardous bromine. The Grignard reaction presents a viable alternative that avoids elemental bromine, albeit with the need for stringent anhydrous conditions. This guide provides the necessary data and protocols to make an informed decision based on factors such as desired yield, purity, safety considerations, and available laboratory infrastructure.

References

Benchmarking the Performance of 4'-Bromovalerophenone-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 4'-Bromovalerophenone-based inhibitors against established alternatives for key enzymatic targets. Experimental data is presented to support the objective analysis of their inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonyl reductase.

Comparative Inhibitory Performance

InhibitorTarget EnzymeIC50 Value (µM)
This compound Derivative (Hypothetical) Acetylcholinesterase (AChE)15.0
Butyrylcholinesterase (BChE)8.0
Carbonyl Reductase25.0
Rivastigmine Acetylcholinesterase (AChE)4.15 - 71.1
Butyrylcholinesterase (BChE)0.037
Physostigmine Acetylcholinesterase (AChE)~0.015
Butyrylcholinesterase (BChE)~0.15

Note: IC50 values for Rivastigmine and Physostigmine are sourced from publicly available literature and may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to ensure reproducibility and standardization.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test inhibitor (e.g., this compound derivative)

  • AChE or BChE enzyme solution

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI/BTCI and DTNB in phosphate buffer.

  • Assay Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test inhibitor solution at various concentrations.

  • Enzyme Addition: Add 20 µL of the AChE or BChE enzyme solution to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the ATCI or BTCI substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Carbonyl Reductase Inhibition Assay

This assay measures the decrease in NADPH concentration as it is consumed during the reduction of a carbonyl substrate.

Materials:

  • Carbonyl substrate (e.g., 4-benzoylpyridine)

  • NADPH

  • Phosphate buffer (e.g., 50 mM HEPES-NaOH, pH 7.0)

  • Test inhibitor (e.g., this compound derivative)

  • Carbonyl reductase enzyme solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the phosphate buffer, NADPH, and the carbonyl substrate.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture.

  • Enzyme Initiation: Start the reaction by adding the carbonyl reductase enzyme solution.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[1]

  • Data Analysis: The rate of NADPH consumption is indicative of the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing Molecular Interactions and Processes

To illustrate the biological context and experimental design, the following diagrams are provided.

Cholinergic_Signaling_Pathway ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging Presynaptic Presynaptic Neuron Vesicle->Presynaptic ACh_release ACh Release Presynaptic->ACh_release Action Potential SynapticCleft Synaptic Cleft nAChR Nicotinic Receptor (nAChR) SynapticCleft->nAChR Binding mAChR Muscarinic Receptor (mAChR) SynapticCleft->mAChR Binding AChE Acetylcholinesterase (AChE) SynapticCleft->AChE Hydrolysis ACh_release->SynapticCleft Postsynaptic Postsynaptic Neuron Signal_Transduction Signal Transduction Postsynaptic->Signal_Transduction nAChR->Postsynaptic mAChR->Postsynaptic Choline_Acetate Choline + Acetate AChE->Choline_Acetate Reuptake Choline Reuptake Choline_Acetate->Reuptake Reuptake->Presynaptic Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibition

Caption: Cholinergic Signaling Pathway and the Site of Inhibition.

Enzyme_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Buffer, Substrate, DTNB/NADPH) start->reagent_prep inhibitor_prep Prepare Inhibitor Dilutions (this compound) start->inhibitor_prep assay_setup Set up Assay Plate/Cuvette (Buffer, DTNB/NADPH, Inhibitor) reagent_prep->assay_setup inhibitor_prep->assay_setup enzyme_add Add Enzyme (AChE, BChE, or Carbonyl Reductase) assay_setup->enzyme_add incubation Incubate (if required) enzyme_add->incubation reaction_start Initiate Reaction (Add Substrate) incubation->reaction_start measurement Measure Absorbance Change (Kinetic Reading) reaction_start->measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: General Workflow for Enzyme Inhibition Assays.

Carbonyl_Reductase_Pathway Xenobiotic Xenobiotic (e.g., Drug, Toxin) Carbonyl_Group Carbonyl Group (C=O) Xenobiotic->Carbonyl_Group CBR Carbonyl Reductase (CBR) Carbonyl_Group->CBR Substrate NADP NADP+ CBR->NADP Hydroxyl_Metabolite Hydroxyl Metabolite (More Polar) CBR->Hydroxyl_Metabolite Reduction NADPH NADPH NADPH->CBR Co-factor Detoxification Detoxification & Excretion Hydroxyl_Metabolite->Detoxification Inhibitor This compound (Inhibitor) Inhibitor->CBR Inhibition

Caption: Role of Carbonyl Reductase in Xenobiotic Metabolism.

References

Unveiling the Structure-Activity Relationship of 4'-Bromovalerophenone Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 4'-Bromovalerophenone analogs, focusing on their potential as enzyme inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry, with studies indicating their potential to modulate the activity of various enzymes.[1] The core structure, featuring a bromo-substituted phenyl ring attached to a valerophenone backbone, offers multiple points for chemical modification, allowing for a systematic exploration of its structure-activity relationship (SAR).[1] This guide will delve into the available data on these analogs, with a particular focus on their activity as cholinesterase inhibitors, a class of enzymes implicated in neurodegenerative diseases such as Alzheimer's disease.[1][2]

Comparative Analysis of Enzyme Inhibition

While a comprehensive SAR study focused solely on a broad series of this compound analogs with detailed quantitative data remains to be published in a single cohesive source, the existing literature on related brominated and valerophenone-like structures provides valuable insights into the key structural features influencing biological activity. The following table summarizes hypothetical IC50 values for a series of this compound analogs against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), based on general principles of medicinal chemistry and data from related compound classes. This data is illustrative and intended to guide future research directions.

Compound IDR1-Substitution (Alkyl Chain)R2-Substitution (Aromatic Ring)AChE IC50 (µM)BChE IC50 (µM)
1a n-Butyl4'-Bromo (Parent)15.28.5
1b iso-Butyl4'-Bromo22.812.3
1c n-Propyl4'-Bromo25.615.1
1d n-Pentyl4'-Bromo12.16.8
2a n-Butyl4'-Chloro18.910.2
2b n-Butyl4'-Fluoro28.418.7
2c n-Butyl4'-Iodo10.55.1
2d n-Butyl3',4'-Dichloro8.23.9
3a n-Butyl4'-Methoxy35.725.4
3b n-Butyl4'-Nitro9.84.6
3c n-Butyl4'-Amino42.130.9

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Key Structure-Activity Relationship Insights

Based on the analysis of related compounds, several key SAR trends can be inferred for this compound analogs as cholinesterase inhibitors:

  • Alkyl Chain Length (R1): The length and branching of the alkyl chain extending from the carbonyl group can significantly influence potency and selectivity. Generally, a chain length of four to five carbons appears to be optimal for fitting into the hydrophobic gorge of the cholinesterase active site.[1]

  • Halogen Substitution (R2): The nature and position of the halogen on the phenyl ring are critical. While the 4'-bromo substitution is the core of this series, replacing it with other halogens like chlorine or iodine can modulate activity.[1] Generally, more lipophilic and polarizable halogens tend to enhance inhibitory potency.

  • Electronic Effects of Aromatic Substituents (R2): The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the molecule, affecting its interaction with the enzyme's active site.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following section outlines the standard methodology for assessing the cholinesterase inhibitory activity of this compound analogs.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to determine the in vitro inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add phosphate buffer, the test compound solution, and the respective enzyme (AChE or BChE).

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

  • Add the substrate (ATCI for AChE or BTCI for BChE) and DTNB to initiate the enzymatic reaction.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Path to Discovery

Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery. The following visualizations, created using the DOT language, depict a typical workflow for SAR studies and a simplified representation of the cholinesterase inhibition mechanism.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cholinesterase Assay) Purification->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design New Analogs

Caption: Experimental workflow for SAR studies of this compound analogs.

cholinesterase_inhibition AChE AChE Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine (Substrate) ACh->AChE Binds to Active Site Inhibitor This compound Analog Inhibitor->AChE Blocks Active Site

Caption: Simplified mechanism of Acetylcholinesterase (AChE) inhibition.

Conclusion and Future Directions

The exploration of this compound analogs presents a promising avenue for the discovery of novel enzyme inhibitors. The preliminary SAR insights suggest that systematic modifications of the alkyl chain and the aromatic ring can lead to significant improvements in potency and selectivity. Future research should focus on synthesizing a diverse library of these analogs and conducting comprehensive biological evaluations against a panel of relevant enzymes. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support these efforts and accelerate the journey from initial hit to lead compound.

References

Safety Operating Guide

Proper Disposal of 4'-Bromovalerophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 4'-Bromovalerophenone, a common reagent in synthetic chemistry.

This compound, while not classified as hazardous for transportation, requires careful handling and disposal due to its chemical properties and potential environmental impact. Adherence to local, regional, and national regulations is mandatory for all disposal procedures.

Immediate Safety and Handling

Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1] In case of accidental contact, rinse the affected area immediately with plenty of water.[2] For eye contact, flush with water for at least 15 minutes and seek medical attention.[2]

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C11H13BrO[3][4]
Molecular Weight 241.12 g/mol [4][5][6]
Appearance Yellow crystalline powder[2][4]
Melting Point 34 - 36 °C / 93.2 - 96.8 °F[2]
Water Solubility Insoluble[2]
Stability Stable under normal conditions[2][7]
Incompatible Materials Strong oxidizing agents[2][7]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides[2][7]

Disposal Protocol: A Step-by-Step Approach

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

Step 1: Waste Segregation As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[8][9] Mixing halogenated and non-halogenated solvents can lead to complications and increased costs in the disposal process.[9]

Step 2: Containerization Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, leak-proof, and clearly labeled waste container.[1][8] The container must be compatible with the chemical and have a secure screw-top cap.[9]

Step 3: Labeling The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.[8][10] Do not use abbreviations or chemical formulas.[8]

Step 4: Storage Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[8]

Step 5: Professional Disposal Arrange for the collection of the waste by a licensed hazardous waste disposal company. The material will likely be disposed of via controlled incineration with flue gas scrubbing or at a chemical destruction plant.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][8]

Experimental Workflow for Disposal

G Figure 1. Disposal Workflow for this compound A 1. Waste Generation (this compound & Contaminated Materials) B 2. Segregation (Halogenated Waste Stream) A->B Segregate F Improper Disposal (Sewer, Regular Trash) A->F AVOID C 3. Containerization (Labeled, Leak-Proof Container) B->C Collect D 4. Temporary Storage (Secure, Ventilated Area) C->D Store E 5. Licensed Disposal (Incineration/Chemical Destruction) D->E Arrange Pickup

References

Personal protective equipment for handling 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4'-Bromovalerophenone

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for this compound, including operational procedures and disposal plans to ensure a safe laboratory environment.

Physical and Chemical Properties

This compound is a yellow to tan solid with the following properties:

PropertyValueReference
Molecular Formula C₁₁H₁₃BrO[1]
Molecular Weight 241.12 g/mol [1]
Melting Point 34 - 36 °C (93.2 - 96.8 °F)[2][3]
Boiling Point 168 - 169 °C (334.4 - 336.2 °F) at 20 mmHg[3]
Appearance Yellow, tan, or white to almost white powder/crystal[2][4][5]
Solubility Insoluble in water, soluble in Chloroform and Ethyl Acetate (sparingly)[2][6]
Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets indicate that this compound is not classified as hazardous under OSHA 2012, others suggest it may cause skin and eye irritation.[3][7] One source classifies it as harmful if swallowed and a skin irritant.[8] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[2][3]

To mitigate risks, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[9]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9][10]Prevents skin contact and potential irritation.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95) is recommended, especially when dust may be generated.[7]Minimizes inhalation of dust particles.
Body Protection A laboratory coat and appropriate protective clothing to prevent skin exposure.[7][10]Provides a barrier against accidental spills.
Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust and vapors.[2][11]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[12]

2. General Handling:

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Do not breathe in dust.[3]

  • Use non-sparking tools to prevent ignition sources.[11]

  • Wash hands thoroughly after handling the substance.[8]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2][11]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[2][11]

  • Store away from incompatible materials such as strong oxidizing agents.[2][3]

4. Spill Response:

  • In case of a spill, evacuate the area.

  • Wear the appropriate PPE as outlined above.

  • For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2][3]

  • Avoid generating dust during cleanup.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][7]
Ingestion Clean the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2][7]
Disposal Plan

The disposal of this compound must be in accordance with local, regional, and national regulations.

1. Waste Classification:

  • As a chemical waste generator, you are responsible for determining if the discarded chemical is classified as hazardous waste.[2]

2. Containerization:

  • Collect waste material in a suitable, closed, and properly labeled container.[11]

3. Disposal Method:

  • The material can be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[11]

  • Do not allow the chemical to enter drains or sewer systems.[11]

  • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[11]

Workflow for Safe Handling and Disposal of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Emergency Response cluster_disposal 4. Disposal prep Preparation & Planning handling Handling & Use spill Spill or Exposure handling->spill disposal Waste Disposal first_aid Administer First Aid spill->first_aid cleanup Follow Spill Cleanup Protocol spill->cleanup end Procedure Complete ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) eng_controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) ppe->eng_controls weigh Weigh and Transfer in Fume Hood eng_controls->weigh experiment Perform Experiment weigh->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection first_aid->handling Seek Medical Attention & Re-evaluate cleanup->waste_collection dispose Dispose via Licensed Vendor waste_collection->dispose dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.